molecular formula C6H6N2O3 B1315001 6-Methoxypyridazine-3-carboxylic acid CAS No. 56434-28-7

6-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1315001
CAS No.: 56434-28-7
M. Wt: 154.12 g/mol
InChI Key: SMBBNQVBFDIQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBBNQVBFDIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480776
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56434-28-7
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methoxypyridazine-3-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a pyridazine ring substituted with a methoxy group and a carboxylic acid group, imparts unique chemical properties and reactivity.[1][2] This makes it a compound of significant interest in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1][2][3] This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and potential applications.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 56434-28-7[2][4][5]
Molecular Formula C₆H₆N₂O₃[2][5][6]
Molecular Weight 154.12 g/mol [2][5][6]
IUPAC Name This compound[2][5]
Appearance White to grey crystalline powder[1]
Melting Point 160 to 163 °C[2]
Boiling Point 401.0 ± 25.0 °C at 760 mmHg[6]
Density 1.4 ± 0.1 g/cm³[6]
Flash Point 196.3 ± 23.2 °C[6]
Solubility High solubility in water[2]
Storage Store at 0-8 °C, sealed in a dry place[1][7]

Structural Identifiers:

IdentifierValueSource(s)
SMILES COC1=NN=C(C=C1)C(=O)O[2][5]
InChI InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)[2][5]
InChI Key SMBBNQVBFDIQMJ-UHFFFAOYSA-N[2][5]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been developed. A common and notable method involves the oxidation of a methyl group on a pyridazine precursor, followed by a nucleophilic substitution to introduce the methoxy group.

Protocol 1: Synthesis from 3-chloro-6-methylpyridazine

This two-step process utilizes readily available starting materials and offers a reliable route to the target compound.[3]

Step 1: Oxidation to 6-chloropyridazine-3-carboxylic acid

  • Reaction Setup: 3-chloro-6-methylpyridazine (0.06 mol) is added to 60 mL of 50% sulfuric acid in a flask placed in an ice bath.[3]

  • Oxidant Addition: An oxidant, such as potassium permanganate (0.24 mol) or potassium dichromate (0.12 mol), is added portion-wise while stirring, ensuring the reaction temperature is maintained.[3][8]

  • Reaction: The mixture is allowed to react at a temperature between 20-80°C (e.g., 80°C for 2 hours).[3]

  • Work-up: After cooling, the reaction mixture is diluted with ice water and extracted multiple times with ethyl acetate.[3]

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is recrystallized from methanol to yield 6-chloropyridazine-3-carboxylic acid.[3]

Step 2: Methoxylation to this compound

  • Reaction Setup: Sodium methoxide (0.04 mol) and 6-chloropyridazine-3-carboxylic acid (0.02 mol) are added to a solvent such as anhydrous methanol (50 mL) with stirring.[3]

  • Reaction: The system is heated to reflux and maintained for 2-6 hours.[3]

  • Work-up: The reaction liquid is concentrated under reduced pressure to remove excess solvent. Ice water is then added.[3]

  • Isolation: The pH is adjusted to 3-4 with concentrated hydrochloric acid. The mixture is left to stand overnight.[3]

  • Purification: The resulting precipitate is collected by filtration and recrystallized with water to obtain the final product, this compound.[3]

G A Start: 3-chloro-6-methylpyridazine B Step 1: Oxidation (H₂SO₄, KMnO₄ or K₂Cr₂O₇) A->B Reagents C Intermediate: 6-chloropyridazine-3-carboxylic acid B->C Yields D Step 2: Methoxylation (Sodium Methoxide, Methanol) C->D Reflux F Purification (Recrystallization) D->F Acidification & Filtration E Final Product: This compound F->E

General workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound.

  • Nuclear Magnetic Resonance (¹H NMR): A patent document mentions the existence of a hydrogen nuclear magnetic resonance spectrogram for the compound, which is used to confirm its structure.[3]

  • Mass Spectrometry (MS): The same patent also refers to a mass spectrum (ESI-pattern) to verify the molecular weight and fragmentation of this compound.[3] Predicted collision cross section (CCS) values for various adducts have also been calculated.[9]

  • Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show characteristic absorption bands.[10][11]

    • O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[10][12]

    • C=O Stretch: A strong, intense band should appear between 1760-1690 cm⁻¹.[10]

    • C-O Stretch: A band in the 1320-1210 cm⁻¹ region is also anticipated.[10]

Chemical Reactivity and Stability

The reactivity of this compound is influenced by its three key structural features: the carboxylic acid group, the methoxy group, and the electron-deficient pyridazine ring.

  • Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids.

    • Esterification: It readily reacts with alcohols in the presence of an acid catalyst or via an acid chloride intermediate to form the corresponding esters.[2] For example, refluxing with thionyl chloride followed by treatment with methanol yields methyl 6-methoxypyridazine-3-carboxylate.[2]

    • Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide from the carboxylic acid group.[2]

  • Pyridazine Ring Reactions:

    • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution reactions at positions activated by the ring nitrogen atoms.[2]

    • Ring Contraction: Computational studies suggest that pyridazine derivatives with electron-withdrawing groups, such as the carboxylic acid at the 3-position, have the potential to undergo reductive ring contraction to form pyrrole derivatives under specific conditions.[2]

  • Coordination Chemistry: The compound can act as a bidentate ligand, coordinating with transition metals through its nitrogen and oxygen donor atoms to form stable complexes.[2]

Stability: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[13]

G cluster_0 Reactivity Profile A This compound B Esterification (with Alcohols) A->B Forms Esters C Decarboxylation (Heat) A->C Loses CO₂ D Nucleophilic Aromatic Substitution A->D Ring Substitution E Coordination (with Metals) A->E Forms Complexes

Key chemical reactions of this compound.

Applications and Biological Activity

This compound is a valuable intermediate with applications in several fields, primarily driven by the biological activity of its derivatives.

  • Pharmaceutical Industry: It serves as a crucial building block for synthesizing more complex and potent drug molecules.[1][2] Its derivatives have shown potential as anticonvulsant, anti-inflammatory, and analgesic agents.[1][2]

  • Agrochemicals: The compound and its derivatives are used in the development of agrochemicals, including herbicides and plant growth regulators.[1][2][3]

  • Research Chemical: It is widely used in laboratory settings for studying the chemical and biological properties of pyridazine derivatives and for developing new synthetic methodologies.[1][2]

Potential Biological Activities:

  • Antimicrobial Activity: Some studies have indicated that the compound exhibits moderate antibacterial properties against certain bacterial strains.[2]

  • Anti-inflammatory Properties: There is potential for the compound to modulate inflammatory pathways, though further research is required to confirm the mechanisms.[1][2]

G A This compound Key Intermediate B Pharmaceuticals A->B C Agrochemicals A->C D Research & Development A->D E Anti-inflammatory Agents B->E F Anticonvulsants B->F G Herbicides C->G H Plant Growth Regulators C->H I Study of Pyridazine Derivatives D->I

Primary application areas stemming from this compound.

Safety and Handling

According to safety data sheets, this compound is associated with the following hazards:

  • Harmful if swallowed (H302).[4][5][14]

  • Causes skin irritation (H315).[4][5][14]

  • Causes serious eye irritation (H319).[4][5][14]

  • Harmful if inhaled (H332).[4][5][14]

  • May cause respiratory irritation (H335).[4][5][14]

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[15] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14]

References

An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid (CAS: 56434-28-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a pyridazine derivative that serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique chemical structure, featuring a pyridazine ring substituted with a methoxy and a carboxylic acid group, makes it a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological activities, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to grey crystalline powder.[2] It is characterized by the following properties:

PropertyValueSource(s)
CAS Number 56434-28-7[1]
Molecular Formula C₆H₆N₂O₃[1][3]
Molecular Weight 154.12 g/mol [1][3]
IUPAC Name This compound[3]
Melting Point 160-163 °C[1]
Appearance White to grey crystalline powder[2]
Solubility High solubility in water[1]
Canonical SMILES COC1=NN=C(C=C1)C(=O)O[1][3]
InChI Key SMBBNQVBFDIQMJ-UHFFFAOYSA-N[1][3]

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3-chloro-6-methylpyridazine. The process involves an oxidation step followed by a nucleophilic substitution.[4]

Experimental Protocol

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid [4]

  • In a reaction vessel equipped with an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06mol) to 60ml of 50% sulfuric acid.

  • While stirring, gradually add potassium permanganate (38g, 0.24mol).

  • After the addition is complete, allow the reaction to proceed at 80°C for 2 hours.

  • Cool the reaction mixture and then add 200ml of ice water for dilution.

  • Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder (Yield: 52%, Melting Point: 148-151°C).

Step 2: Synthesis of this compound [4]

  • In a suitable flask, add sodium methylate (2.2g, 0.04mol) and 6-chloropyridazine-3-carboxylic acid (3.2g, 0.02mol) to 50ml of anhydrous methanol.

  • Stir the mixture and reflux the reaction for 6 hours.

  • After reflux, remove the excess solvent under reduced pressure.

  • Add 10ml of ice water to the residue.

  • Adjust the pH of the solution to 3-4 using concentrated hydrochloric acid.

  • Allow the solution to stand overnight to facilitate precipitation.

  • Filter the precipitate and recrystallize the filter cake with water to obtain this compound as a white crystalline powder (Yield: 58%).

Synthesis Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Substitution 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine H2SO4_KMnO4 50% H2SO4, KMnO4, 80°C 3-Chloro-6-methylpyridazine->H2SO4_KMnO4 6-Chloropyridazine-3-carboxylic_acid 6-Chloropyridazine-3-carboxylic acid H2SO4_KMnO4->6-Chloropyridazine-3-carboxylic_acid Sodium_Methoxide Sodium Methoxide, Anhydrous Methanol, Reflux 6-Chloropyridazine-3-carboxylic_acid->Sodium_Methoxide 6-Methoxypyridazine-3-carboxylic_acid This compound Sodium_Methoxide->6-Methoxypyridazine-3-carboxylic_acid

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was reported in d₆-DMSO solution.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.20s3HOCH₃
6.70-6.80d (J=9.6Hz)1HPyridazine-H₅
7.28-7.31d (J=9.6Hz)1HPyridazine-H₄
12.72s1HCOOH
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the expected characteristic absorption bands for a carboxylic acid would include: a broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch between 1690-1760 cm⁻¹, and a C-O stretch in the 1210-1320 cm⁻¹ region.

Mass Spectrometry

The ESI-MS (negative ion mode) of this compound shows a prominent peak for the deprotonated molecule.[4]

m/zInterpretation
153.0[M-H]⁻

Biological Activity and Potential Applications

Derivatives of pyridazine are known to exhibit a range of biological activities, and this compound serves as a key intermediate in the development of new therapeutic agents.[1][2]

Anti-inflammatory and Analgesic Potential

Pyridazine derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, some pyridazine compounds have been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

G Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane TNF_alpha_IL_6 TNF-α, IL-6 Inflammatory_Stimuli->TNF_alpha_IL_6 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->COX2 Inhibition Pyridazine_Derivative->TNF_alpha_IL_6 Inhibition Cytokine_Signaling Pro-inflammatory Cytokine Signaling TNF_alpha_IL_6->Cytokine_Signaling

Caption: Potential anti-inflammatory mechanism of pyridazine derivatives.

Antimicrobial Activity

Limited research suggests that this compound may possess moderate antibacterial properties against specific strains.[1] The broader class of pyridazine derivatives has been explored for antimicrobial applications, though the precise mechanisms of action are still under investigation.

Other Potential Applications

Due to its chemical structure, this compound is a valuable precursor for synthesizing pyridazinone derivatives, which have shown potential as anticonvulsant agents.[1] It is also utilized in biochemical research to study enzyme inhibition and receptor interactions.[2]

Safety and Handling

This compound is classified with the following GHS hazard statements:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its established synthesis and versatile reactivity make it an attractive starting material for the development of novel compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives will be crucial for realizing its full therapeutic and commercial potential.

References

Navigating the Solubility Landscape of 6-Methoxypyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, serving as a versatile building block for the synthesis of bioactive molecules.[1] A critical parameter in its handling, formulation, and application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including predicted solubility in a range of common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines detailed experimental protocols for determining these values, empowering researchers to generate precise data for their specific needs.

Physicochemical Properties

This compound, with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , is a white to grey crystalline powder.[1][2] Its structure, featuring a polar carboxylic acid group and a moderately polar methoxypyridazine ring, governs its solubility behavior. The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the nitrogen atoms in the pyridazine ring and the oxygen atoms) suggests its potential for interaction with a variety of solvents. One source notes its high solubility in water.[3]

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃PubChem[2]
Molecular Weight154.12 g/mol PubChem[2]
AppearanceWhite to grey crystalline powderChem-Impex[1]
Melting Point160-163 °CSmolecule[3]
CAS Number56434-28-7PubChem[2]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The polar carboxylic acid group suggests solubility in polar protic and aprotic solvents, while the pyridazine ring may contribute to solubility in solvents with aromatic character.

Solvent ClassSolventPredicted SolubilityRationale
Alcohols Methanol, EthanolHighPolar protic solvents capable of hydrogen bonding with the carboxylic acid and methoxy groups.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighPolar aprotic solvents that can act as hydrogen bond acceptors.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than alcohols and ketones; THF is more polar than diethyl ether and may show better solubility.
Esters Ethyl AcetateModerateModerately polar solvent that can act as a hydrogen bond acceptor.
Halogenated Dichloromethane, ChloroformLowLower polarity solvents; solubility may be limited unless specific interactions are present.
Aromatic Toluene, BenzeneLowNon-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighHighly polar aprotic solvents capable of strong hydrogen bond acceptance.
Sulfoxides Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general procedure for determining the equilibrium solubility of this compound in an organic solvent.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to prevent transfer of any undissolved solid. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Equilibrium_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-48h) A->B Establish Equilibrium C Settle or Centrifuge B->C Separate Phases D Filter supernatant C->D Isolate Saturated Solution E Dilute aliquot D->E Prepare for Analysis F Quantify by HPLC/UV-Vis E->F Measure Concentration G Calculate Solubility F->G Determine Final Value

Caption: Workflow for Equilibrium Solubility Determination.

A qualitative approach can also be used for rapid screening of solubility.

Qualitative_Solubility_Workflow A Add ~25 mg of compound to 0.75 mL of solvent B Vigorously shake for 1 minute A->B C Visually observe for undissolved solid B->C D Is solid completely dissolved? C->D E Soluble D->E Yes F Insoluble / Sparingly Soluble D->F No

Caption: Workflow for Qualitative Solubility Assessment.[4]

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While specific quantitative data remains to be extensively published, the principles of chemical structure and polarity provide a solid foundation for predicting its behavior in various organic solvents. The experimental protocols detailed in this guide offer a clear pathway for researchers to generate the precise, high-quality solubility data required for their work, facilitating advancements in the synthesis and formulation of novel chemical entities.

References

The Discovery and Enduring Importance of 6-Methoxypyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 6-Methoxypyridazine-3-carboxylic acid, a heterocyclic organic compound, stands as a pivotal intermediate in the realms of pharmaceutical and agricultural chemistry. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this crucial building block, offering valuable insights for researchers, scientists, and professionals in drug development.

While the first pyridazine compound was synthesized by Fischer in 1886, the intensive investigation into its derivatives did not commence until much later, primarily due to their absence in natural products. The inherent properties of the pyridazine ring, however, eventually drew the attention of medicinal chemists, leading to the exploration of a vast array of its derivatives. The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its emergence from the broader expansion of pyridazine chemistry as a valuable synthetic intermediate.

Physicochemical Properties

This compound is a white to grey crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[2][3]
Molecular Weight154.12 g/mol [2][3]
CAS Number56434-28-7[3]
Melting Point160-163 °C[2]
Purity≥ 96% (HPLC)[1]
AppearanceWhite to grey crystalline powder[1]
Storage Conditions0-8 °C[1]

Key Synthetic Methodologies

The synthesis of this compound has been approached through various routes, with a common strategy involving the oxidation of a methyl group on a pyridazine precursor followed by a nucleophilic substitution to introduce the methoxy group. A widely cited method starts from 3-chloro-6-methylpyridazine.

Experimental Protocol: Two-Step Synthesis from 3-chloro-6-methylpyridazine

This process involves two primary stages: the oxidation of the methyl group to a carboxylic acid and the subsequent methoxylation.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid

  • In a reaction vessel equipped with a stirrer and cooling system, 3-chloro-6-methylpyridazine is added to concentrated sulfuric acid under an ice bath to manage the exothermic reaction.

  • An oxidizing agent, such as potassium dichromate or potassium permanganate, is added portion-wise while maintaining a controlled temperature (typically below 50-65°C).[4]

  • The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-60°C) for several hours to ensure complete oxidation.[4]

  • Upon completion, the mixture is cooled and quenched by carefully pouring it onto crushed ice.

  • The product, 6-chloropyridazine-3-carboxylic acid, is extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Step 2: Methoxylation of 6-chloropyridazine-3-carboxylic acid

  • The synthesized 6-chloropyridazine-3-carboxylic acid is dissolved in a suitable solvent, typically anhydrous methanol.

  • Sodium methoxide is added to the solution, and the mixture is heated to reflux for several hours.

  • After the reaction is complete, the excess solvent is removed under reduced pressure.

  • The residue is dissolved in water, and the pH is adjusted to the acidic range (e-g., pH 3-4) using an acid like hydrochloric acid, causing the product to precipitate.

  • The precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from water.[5]

A Chinese patent describes a process with a total yield of 30.2% starting from 3-chloro-6-methylpyridazine, with the oxidation step yielding 52% and the methoxylation step yielding 58%.[5]

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methoxylation 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine Reaction_Mixture_1 Reaction 3-chloro-6-methylpyridazine->Reaction_Mixture_1 Add to H2SO4 Oxidizing_Agent K2Cr2O7 or KMnO4 in H2SO4 Oxidizing_Agent->Reaction_Mixture_1 Add portion-wise 6-chloropyridazine-3-carboxylic_acid 6-chloropyridazine-3-carboxylic_acid Reaction_Mixture_2 Reaction 6-chloropyridazine-3-carboxylic_acid->Reaction_Mixture_2 Dissolve in Methanol 6-chloropyridazine-3-carboxylic_acid->Reaction_Mixture_2 Quenching Quench with ice Reaction_Mixture_1->Quenching Heat, then cool Extraction Extract with Ethyl Acetate Quenching->Extraction Extraction->6-chloropyridazine-3-carboxylic_acid Dry and Evaporate Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction_Mixture_2 6-Methoxypyridazine-3-carboxylic_acid 6-Methoxypyridazine- 3-carboxylic acid Workup Evaporate, add H2O, acidify Reaction_Mixture_2->Workup Reflux Filtration Filtration Workup->Filtration Filtration->6-Methoxypyridazine-3-carboxylic_acid Collect and Dry

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a versatile precursor for a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][6][7]

A Key Building Block for Deucravacitinib

A prominent and recent application of a derivative of the pyridazine carboxylic acid scaffold is in the synthesis of Deucravacitinib , an oral, selective tyrosine kinase 2 (TYK2) inhibitor.[8] Approved by the FDA in 2022 for the treatment of moderate-to-severe plaque psoriasis, Deucravacitinib represents a significant advancement in the management of this autoimmune disease.[8] The pyridazine core is a crucial component of the final drug molecule, highlighting the importance of pyridazine derivatives in modern medicinal chemistry.

Deucravacitinib_MOA cluster_pathway IL-23 Signaling Pathway in Psoriasis IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds to TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-17, IL-22) STAT3->Gene_Expression Induces Psoriasis Psoriasis Pathogenesis Gene_Expression->Psoriasis Deucravacitinib Deucravacitinib (Derivative of Pyridazine Carboxylic Acid) Deucravacitinib->TYK2 Inhibits

Caption: Mechanism of action of Deucravacitinib in the IL-23 signaling pathway.

Biological Activities of Pyridazine Derivatives

The pyridazine scaffold is associated with a broad spectrum of biological activities. While specific quantitative data for this compound itself is limited in public literature, the activities of its derivatives and related pyridazinone compounds are well-documented.

  • Anti-inflammatory Activity : Many pyridazinone derivatives exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory cascade.[9] Mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11] Some derivatives also act as phosphodiesterase 4 (PDE4) inhibitors, which has been explored as a target for treating inflammatory respiratory diseases.[12]

  • Antimicrobial Activity : Various pyridazine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[6] Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria.[6][7] The specific substitutions on the pyridazine ring influence the potency and spectrum of antimicrobial activity.

  • Agricultural Applications : Beyond pharmaceuticals, pyridazine compounds are utilized in agriculture as herbicides, insecticides, and plant growth regulators.[5]

Future Outlook

The journey of pyridazine derivatives from chemical curiosities to essential components of modern therapeutics underscores the power of synthetic chemistry in addressing critical needs in medicine and beyond. This compound, as a key intermediate, continues to be a valuable tool for researchers. The successful development of Deucravacitinib will likely spur further investigation into pyridazine-based compounds for a variety of diseases. Future research will undoubtedly focus on leveraging the unique chemical properties of this scaffold to design next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

References

The Core Reactivity of 6-Methoxypyridazine-3-carboxylic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its distinct electronic characteristics, including a significant dipole moment and robust hydrogen bond accepting capabilities, establish it as a versatile scaffold for the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, finding applications in oncology, inflammation, and infectious diseases.[3][4]

This technical guide provides an in-depth examination of the fundamental reactivity of the pyridazine nucleus, with a specific focus on 6-methoxypyridazine-3-carboxylic acid (6-MPCA). This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[5][6] Understanding the interplay between the inherent electronic properties of the pyridazine core and the influence of its methoxy and carboxylic acid substituents is critical for designing efficient synthetic routes and predicting reaction outcomes in drug discovery programs.

Physicochemical and Electronic Properties of the Pyridazine Ring

The reactivity of the pyridazine ring is a direct consequence of the presence of two adjacent, electronegative nitrogen atoms. This arrangement significantly influences the electronic distribution within the aromatic system, distinguishing it from benzene and other diazines like pyrimidine and pyrazine.

The two nitrogen atoms exert a strong electron-withdrawing inductive effect, leading to a π-electron deficient system. This electron deficiency is most pronounced at the carbon atoms adjacent to the ring nitrogens (C3 and C6).[2] Consequently, the pyridazine ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution.[7][8]

One of the most notable characteristics of pyridazine is its large dipole moment, the highest among the diazine isomers.[2][9] This high polarity enhances water solubility and facilitates strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for drug-target binding.[2]

PropertyPyridazinePyrimidinePyrazinePyridineBenzene
Dipole Moment (Debye) ~4.0 D[2][9]~2.3 D0 D~2.2 D0 D
Basicity (pKa of conjugate acid) ~2.3[2]~1.3~0.6~5.2N/A
HOMO-LUMO Gap (eV) ~3.12 eV[9]---~6.79 eV[9]
Calculated Polarizability (a.u.) 4.67[9]-112.32[9]93.87[9]-
Table 1: Comparative Physicochemical Properties of Pyridazine and Related Aromatic Rings. This table summarizes key electronic and physical properties that dictate the reactivity and utility of the pyridazine scaffold in medicinal chemistry.[2][9]

Fundamental Reactivity of the Pyridazine Nucleus

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of the pyridazine ring makes it highly resistant to electrophilic aromatic substitution. The nitrogen atoms strongly deactivate the ring, making conditions required for substitution much harsher than those for benzene.[10] Furthermore, electrophilic attack on the ring carbons is kinetically and thermodynamically disfavored. The nitrogen lone pairs are the most nucleophilic sites, and reaction with an electrophile often results in N-substitution or the formation of a Lewis acid complex, which further deactivates the ring.[11] If substitution does occur, it typically favors the C4 or C5 positions, which are less electron-deficient than the C3 and C6 positions.[10][11]

G cluster_reactivity Electrophilic Attack on Pyridazine start Pyridazine Ring (Electron Deficient) path1 Pathway 1: Attack at Nitrogen start->path1 path2 Pathway 2: Attack at Carbon start->path2 electrophile Electrophile (E+) electrophile->path1 electrophile->path2 outcome1 N-Substitution Product or Lewis Acid Complex (Favored) path1->outcome1 outcome2 High-Energy Intermediate (Unstable) path2->outcome2 final_product C-Substitution Product (Disfavored, requires harsh conditions) outcome2->final_product

Diagram 1. Logical workflow for electrophilic attack on the pyridazine ring.
Nucleophilic Aromatic Substitution (NuAS)

Conversely, the electron-poor character of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (NuAS), particularly when a good leaving group (e.g., a halogen) is present at an activated position.[5] The positions ortho and para to the ring nitrogens (C3, C6, and C4/C5 to a lesser extent) are activated towards nucleophilic attack.[12] The reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atoms.[12] This is a cornerstone of pyridazine chemistry, allowing for the facile introduction of a wide variety of functional groups.[13][14]

G cluster_nuas General Mechanism for Nucleophilic Aromatic Substitution (NuAS) on a Halogenated Pyridazine start Substituted Pyridazine (e.g., 3-Halopyridazine) step1 Step 1: Nucleophilic Attack at C3 (activated position) start->step1 nucleophile Nucleophile (Nu-) nucleophile->step1 intermediate Meisenheimer-like Intermediate (Anionic, resonance-stabilized) step1->intermediate step2 Step 2: Elimination of Leaving Group (X-) intermediate->step2 product Final Substituted Product step2->product

Diagram 2. General workflow of Nucleophilic Aromatic Substitution on Pyridazine.

Reactivity Profile of this compound

The reactivity of 6-MPCA is governed by the combined electronic effects of its substituents and the inherent properties of the pyridazine core.

  • C6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is to donate electron density to the ring, which can partially counteract the deactivating effect of the two nitrogen atoms.

  • C3-Carboxylic Acid Group: The carboxylic acid group is a meta-directing, deactivating group (-M, -I effects) that withdraws electron density from the ring.[5]

  • Combined Effect: The C3 and C6 positions are the most electron-deficient in an unsubstituted pyridazine. In 6-MPCA, the C6-methoxy group donates electron density, while the C3-carboxylic acid group withdraws it. This electronic push-pull system, mediated by the pyridazine core, dictates the molecule's reactivity in subsequent transformations. The electron-deficient nature of the ring also activates the carboxylic acid group itself toward nucleophilic attack at the carbonyl carbon.[5]

PropertyValue / DescriptionReference(s)
Molecular Formula C₆H₆N₂O₃[5][15]
Molecular Weight 154.12 g/mol [5][15]
Appearance White to grey crystalline powder[6]
Melting Point 160-163 °C[5]
Solubility High solubility in water[5]
IUPAC Name This compound[15]
Table 2: Physical and Chemical Properties of this compound.
Reactions of the Carboxylic Acid Moiety

The carboxylic acid at the C3 position undergoes typical transformations, such as esterification and amidation. The electron-withdrawing character of the pyridazine ring enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.[5]

  • Esterification: A common reaction involves conversion to the corresponding methyl ester. This can be achieved via an acid chloride intermediate by treating 6-MPCA with thionyl chloride, followed by the addition of methanol.[5]

Reactions Involving the Pyridazine Ring
  • Nucleophilic Aromatic Substitution: While the methoxy group is generally a poor leaving group, displacement can occur under harsh conditions. More relevant is the potential for NuAS at the C4 or C5 positions if they were substituted with a suitable leaving group. The existing substituents would influence the regioselectivity of such a reaction.

  • Ring Contraction: Under specific reductive conditions, pyridazine derivatives can undergo ring contraction to form pyrroles. This transformation is favored by the presence of electron-withdrawing groups at the C3 and C6 positions.[5] The carboxylic acid group at C3 in 6-MPCA meets this requirement, suggesting that ring contraction is a potential, albeit likely challenging, reaction pathway.[5]

Key Experimental Protocols

Synthesis of this compound

A prevalent synthetic route starts from 3-chloro-6-methylpyridazine, involving an oxidation followed by a nucleophilic substitution.[16]

Step 1: Oxidation to 6-Chloropyridazine-3-carboxylic acid

  • In a reaction vessel equipped with a stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine (1 eq.).

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • While stirring, add an oxidant such as potassium permanganate or potassium dichromate (4 eq.) portion-wise, controlling the temperature between 20-80 °C.

  • After the addition is complete, continue stirring at the reaction temperature (e.g., 50 °C) for 2-4 hours.

  • Cool the reaction mixture and cautiously pour it into ice water for dilution.

  • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude residue from methanol to yield 6-chloropyridazine-3-carboxylic acid as a white solid.[16]

Step 2: Nucleophilic Substitution to this compound

  • In a flask containing a suitable solvent like anhydrous methanol, add sodium methoxide (2 eq.).

  • While stirring, add the 6-chloropyridazine-3-carboxylic acid (1 eq.) obtained from the previous step.

  • Heat the system to reflux and maintain for 2-6 hours.

  • After the reaction is complete, cool the mixture and remove the excess solvent under reduced pressure.

  • Dissolve the residue in ice water and adjust the pH to ~5 using concentrated hydrochloric acid, leading to precipitation.

  • Allow the mixture to stand, then collect the precipitate by filtration.

  • Wash the filter cake with water and recrystallize from water to obtain the final product, this compound.[16]

G cluster_synthesis Synthetic Workflow for this compound start Starting Material: 3-Chloro-6-methylpyridazine step1 Step 1: Oxidation Reagents: H₂SO₄, KMnO₄ or K₂Cr₂O₇ Conditions: 20-80 °C start->step1 intermediate Intermediate: 6-Chloropyridazine-3-carboxylic acid step1->intermediate step2 Step 2: Nucleophilic Substitution Reagents: Sodium Methoxide (NaOMe), Methanol Conditions: Reflux, 2-6h intermediate->step2 product Final Product: This compound step2->product workup Workup & Purification: Acidification (pH 5), Filtration, Recrystallization product->workup

Diagram 3. Key steps in the synthesis of this compound.
Esterification to Methyl 6-methoxypyridazine-3-carboxylate

This protocol outlines a typical esterification procedure.[5]

  • Suspend this compound (1 eq.) in thionyl chloride (excess).

  • Heat the mixture to reflux for approximately 3 hours to form the acid chloride intermediate.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Carefully add anhydrous methanol to the crude acid chloride at room temperature.

  • Stir the reaction until completion (can be monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude ester, which can be purified by crystallization or chromatography.[5]

Conclusion

This compound is a molecule whose reactivity is a nuanced interplay of its constituent parts. The pyridazine core provides a π-deficient, polar scaffold that is primed for nucleophilic substitution but resistant to electrophilic attack. The C3-carboxylic acid and C6-methoxy substituents create a distinct electronic environment, activating the carbonyl group for derivatization and modulating the overall reactivity of the heterocyclic system. For medicinal chemists and drug development professionals, a thorough understanding of these fundamental principles is essential for leveraging this and related pyridazine building blocks in the rational design and efficient synthesis of next-generation therapeutics.

References

6-Methoxypyridazine-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic compound that has emerged as a crucial building block in the landscape of organic synthesis.[1][2] Its unique structural features, including a pyridazine ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, impart a distinct reactivity profile that makes it a valuable precursor for a diverse array of complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and other biologically active compounds.[2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1][4]
Appearance White to grey crystalline powder[1]
Melting Point 160-163 °C[2]
Purity ≥ 96% (HPLC)[1]
CAS Number 56434-28-7[1]
PubChem CID 12214461[1][4]
Solubility High solubility in water[2]
Storage Conditions 0-8 °C[1]

Spectroscopic Data:

  • ¹H NMR (400MHz, d₆-DMSO): The proton NMR spectrum provides characteristic signals for the protons on the pyridazine ring and the methoxy group.[3]

Synthesis of this compound

The most common and scalable synthesis of this compound involves a two-step process starting from 3-chloro-6-methylpyridazine. This method is advantageous as it utilizes a readily available starting material.[3]

Workflow for the Synthesis of this compound:

G start 3-chloro-6-methylpyridazine step1 Oxidation (H₂SO₄, Oxidant) start->step1 intermediate 6-chloropyridazine-3-carboxylic acid step1->intermediate step2 Methoxylation (Sodium Methoxide, Methanol) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid [3]

  • In an ice bath, add 3-chloro-6-methylpyridazine to sulfuric acid.

  • While stirring, add an oxidant (such as potassium permanganate or potassium dichromate) in portions, maintaining the reaction temperature between 20-80 °C.

  • After the reaction is complete (typically 1-5 hours), cool the mixture and dilute it with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Recrystallize the residue to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of this compound [3]

  • To a solution of 6-chloropyridazine-3-carboxylic acid in a suitable solvent (e.g., anhydrous methanol), add sodium methoxide.

  • Reflux the reaction mixture for 2-6 hours.

  • Remove the excess solvent under reduced pressure.

  • Add ice water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize to obtain pure this compound.

Quantitative Data for Synthesis:

Starting MaterialProductReagentsYieldReference
3-chloro-6-methylpyridazine6-chloropyridazine-3-carboxylic acidH₂SO₄, KMnO₄~52%[3]
3-chloro-6-methylpyridazine6-chloropyridazine-3-carboxylic acidH₂SO₄, K₂Cr₂O₇~65%[3]
6-chloropyridazine-3-carboxylic acidThis compoundSodium methoxide, Methanol~58%[3]

Applications in Organic Synthesis: A Building Block for Bioactive Molecules

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, esters, and hydrazides. These reactions are fundamental to the construction of more complex molecular architectures with diverse biological activities.[2]

General Reaction Pathways:

G start 6-Methoxypyridazine- 3-carboxylic acid amide Amide Derivatives start->amide Amine, Coupling Agent ester Ester Derivatives start->ester Alcohol, Acid Catalyst hydrazide Hydrazide Derivatives start->hydrazide Hydrazine Hydrate bioactive Bioactive Molecules (e.g., Anti-inflammatory agents) amide->bioactive ester->bioactive hydrazide->bioactive

Caption: Key synthetic transformations of this compound.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Coupling using EDC/HOBt

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for a short period to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • If the amine is used as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove the coupling reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

Ester derivatives of this compound can be synthesized through Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product as needed.

Hydrazide Formation

The synthesis of hydrazides from this compound provides a gateway to a variety of heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Hydrazide Synthesis

  • Convert this compound to its corresponding methyl or ethyl ester as described above.

  • Dissolve the ester in a suitable solvent such as ethanol or methanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may cause the hydrazide to precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the desired hydrazide.

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound have shown promise in several therapeutic areas and in the development of new agrochemicals.[1][2]

  • Anti-inflammatory Agents: Pyridazinone derivatives, synthesized from this compound, have been investigated as potential anti-inflammatory agents.[2]

  • Anticonvulsants: Certain derivatives have exhibited anticonvulsant properties, highlighting their potential in the treatment of neurological disorders.[2]

  • Antimicrobial Activity: The parent compound and its derivatives have demonstrated moderate antibacterial properties against specific strains.[2]

  • Agrochemicals: The biological activity of pyridazine derivatives makes them candidates for the development of new herbicides, insecticides, and plant growth regulators.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of a wide range of complex molecules. The demonstrated and potential biological activities of its derivatives in the pharmaceutical and agricultural sectors underscore the continued importance of this compound in modern chemical research and development. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this compound in their synthetic endeavors.

References

Spectroscopic and Structural Elucidation of 6-Methoxypyridazine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Methoxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyridazine derivatives.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.72s-1HCOOH
7.31 - 7.28d9.61HPyridazine-H4
6.80 - 6.70d9.61HPyridazine-H5
2.20s-3HOCH₃

Solvent: d₆-DMSO, Spectrometer Frequency: 400MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165-185C=O (Carboxylic Acid)
125-170Aromatic Carbons (Pyridazine Ring)
50-65OCH₃ (Methoxy)
Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
1760-1690StrongC=O stretch (Carboxylic Acid)
1600-1450MediumC=C and C=N stretching (Pyridazine Ring)
1320-1210MediumC-O stretch (Carboxylic Acid)
~1250MediumC-O-C stretch (Methoxy Ether)

Note: An experimental IR spectrum for this compound has not been found in the available literature. The predicted absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.[2][3][4][5]

Table 4: Mass Spectrometry Data
m/zIonMethod
155[M+H]⁺ESI-MS (Positive Mode)
153[M-H]⁻ESI-MS (Negative Mode)

Note: The provided ESI-MS data confirms the molecular weight of this compound (154.12 g/mol ).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Complete dissolution is essential for high-resolution spectra.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of the proton frequencies to simplify the spectrum to singlets for each unique carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the C-O and aromatic ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may also contain a small percentage of formic acid or ammonium hydroxide to promote ionization in positive or negative mode, respectively.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Confirmation Data_Analysis->Structure_Elucidation Final_Report Final Report/ Whitepaper Structure_Elucidation->Final_Report

References

The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine and its derivatives, particularly pyridazinones, represent a vital class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] Characterized by a six-membered ring with two adjacent nitrogen atoms, this scaffold is considered a "wonder nucleus" due to the vast array of pharmacological activities its derivatives exhibit.[2][3] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and the capacity of its nitrogen atoms to form hydrogen bonds, allow for selective interaction with various biological targets.[4] This structural versatility and the relative ease of functionalization at different positions make pyridazine an attractive core for designing novel therapeutic agents.[5][6] Marketed drugs such as the cardiotonic agent pimobendan, the anti-inflammatory emorfazone, and the recently approved GnRH antagonist relugolix underscore the therapeutic potential of this scaffold.[7][8]

This technical guide provides a comprehensive overview of the significant biological activities of pyridazine derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action to support researchers and professionals in the field of drug development.

Antimicrobial Activity

Pyridazine derivatives have demonstrated potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[2][9] Their mechanism often involves targeting essential microbial enzymes or cellular processes.

Antibacterial Activity

Numerous studies have highlighted the efficacy of pyridazinone derivatives against resistant bacterial strains. For instance, certain chloro derivatives have shown superior antibacterial activity against Gram-negative bacteria compared to chloramphenicol.[10]

Quantitative Data: Antibacterial Activity of Pyridazine Derivatives

Compound ClassTarget OrganismAssayResult (MIC/IC50)Reference
Chloro PyridazinesE. coli, P. aeruginosa, S. marcescensBroth Microdilution0.892–3.744 µg/mL[10]
Pyridazinone-based diarylurea (Compound 10h )Staphylococcus aureusBroth Microdilution16 µg/mL[11]
Pyridazinone-based congenersS. aureus, MRSABroth Microdilution0.5–128 µg/mL[11]
Novel Pyridazinones (Compounds 7 and 13 )S. aureus (MRSA), P. aeruginosa, A. baumanniiBroth Microdilution3.74–8.92 µM[12]
Antifungal Activity

The antifungal potential of pyridazines has also been explored, with specific derivatives showing significant activity against common fungal pathogens like Candida albicans.

Quantitative Data: Antifungal Activity of Pyridazine Derivatives

Compound ClassTarget OrganismAssayResult (MIC)Reference
Pyridazinone-based diarylurea (Compound 8g )Candida albicansBroth Microdilution16 µg/mL[11]
Substituted Pyridazinone (Derivative IIId )Aspergillus niger, Candida albicansAgar Diffusion"Very good activity"[13]
Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Diffusimetric Method) [14]

  • Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and sterilize.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Compound Application: Place sterile stainless steel cylinders or paper discs impregnated with known concentrations of the test pyridazine derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the inhibition zone around each cylinder/disc. A larger diameter indicates greater antimicrobial activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) [12]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Cover and incubate the plates under appropriate conditions.

  • Endpoint Reading: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a spectrophotometer.

G General Workflow for Antimicrobial Screening cluster_synthesis Synthesis & Preparation cluster_screening Screening Assays cluster_analysis Data Analysis Synthesis Synthesis of Pyridazine Derivatives Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Assay_Setup Set up Assay (e.g., Broth Dilution) Stock->Assay_Setup Inoculum Prepare Standardized Microbial Inoculum Inoculum->Assay_Setup Incubation Incubation Assay_Setup->Incubation Readout Measure Results (e.g., Inhibition Zone, MIC) Incubation->Readout SAR Structure-Activity Relationship (SAR) Analysis Readout->SAR Hit_ID Hit Compound Identification SAR->Hit_ID Hit_ID->Synthesis Optimization

Workflow for Antimicrobial Screening of Pyridazine Derivatives.

Anticancer Activity

Pyridazine derivatives are recognized as privileged scaffolds for developing anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[4][15][16]

Mechanisms of Action

Pyridazines exert their anticancer effects through multiple mechanisms:

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for angiogenesis.[11]

  • Apoptosis Induction: Certain compounds can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory genes like p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).[11]

  • Pathway Modulation: They can interfere with critical signaling pathways, including PI3K-Akt and MAPK, which are often dysregulated in cancer.[17]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

Compound ClassTarget Cell LineAssayResult (IC50)MechanismReference
Pyridazinone CongenersVarious Cancer CellsKinase Assay60.70–1800 nMVEGFR-2 Inhibition[11]
Pyridazine-hydrazone (2S-5)MDA-MB-231 (Breast)MTT Assay6.21 µMHsp90 Inhibition[17]
Pyridazine-hydrazone (2S-5)4T1 (Mouse Breast)MTT Assay7.04 µMHsp90 Inhibition[17]
Pyridazine-hydrazone (2S-13)MDA-MB-231 (Breast)MTT Assay7.73 µMPI3K/Akt, MAPK Modulation[17]
Pyridazine-hydrazone (2S-13)4T1 (Mouse Breast)MTT Assay8.21 µMPI3K/Akt, MAPK Modulation[17]

Signaling Pathways

G Anticancer Signaling Pathways Targeted by Pyridazines PD Pyridazine Derivative VEGFR2 VEGFR-2 PD->VEGFR2 Inhibits PI3K PI3K PD->PI3K Inhibits MAPK MAPK PD->MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PD->Bax Upregulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Pyridazines inhibit key cancer pathways like VEGFR-2 and PI3K/MAPK.
Experimental Protocols

Protocol 3: Cell Viability (MTT) Assay [17]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the drug concentration required to inhibit cell growth by 50%.

Protocol 4: Gene Expression Analysis (qPCR) [11][17]

  • Cell Treatment: Treat cancer cells with the test compound at a specific concentration (e.g., its IC50 value).

  • RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

  • Quantitative PCR: Perform qPCR using specific primers for target genes (e.g., p53, Bax, Bcl-2) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method to determine upregulation or downregulation compared to untreated controls.

Anti-inflammatory Activity

The pyridazinone core is a prominent structure for developing anti-inflammatory agents, often with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][18]

Mechanism of Action

A primary mechanism for the anti-inflammatory effect of pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory pathways.[19][20] More recently, pyridazines have also been identified as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses in various diseases, including neurodegenerative conditions.[21][22][23]

Experimental Protocols

Protocol 5: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [20]

  • Animal Grouping: Use rats or mice, divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of pyridazine derivatives).

  • Drug Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

G Mechanism of NLRP3 Inflammasome Inhibition by Pyridazines cluster_inflammasome Inflammasome Assembly Stimulus Pathogen or Host-Derived Stress NLRP3 NLRP3 Stimulus->NLRP3 Activates ASC ASC Adaptor Protein NLRP3->ASC Recruits Casp1 Pro-Caspase-1 ASC->Casp1 Recruits ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 Cleavage ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleaves IL1b IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation PD Pyridazine Derivative PD->NLRP3 Inhibits

Pyridazines can inhibit the NLRP3 inflammasome, blocking inflammatory cytokine release.

Antiviral Activity

Pyridazine derivatives have been synthesized and evaluated for activity against various viruses, including Hepatitis A Virus (HAV).[24][25] The versatility of the pyridazine core allows for the creation of fused heterocyclic systems with potent antiviral properties.[26]

Quantitative Data: Anti-HAV Activity

A study on novel fused pyridazine derivatives identified a lead compound with significant activity against HAV.[24][27][28]

CompoundVirusAssayResult
4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][5][6][19]triazine-3(4H)-thioneHepatitis A Virus (HAV)Plaque Reduction AssayHighest effect among tested compounds
Experimental Protocols

Protocol 6: Anti-Hepatitis A Virus (HAV) Screening [24]

  • Cytotoxicity Assay: First, determine the non-toxic concentrations of the compounds on a suitable cell line (e.g., HepG2) using an assay like MTT to establish a safe dose range for antiviral testing.

  • Cell Culture: Seed HepG2 cells in plates and grow to confluence.

  • Virus Infection: Infect the cells with HAV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Simultaneously or post-infection, treat the cells with non-toxic concentrations of the pyridazine derivatives.

  • Plaque Assay: After incubation, overlay the cells with agar medium and incubate further to allow plaque formation.

  • Visualization and Analysis: Stain the cells (e.g., with crystal violet) to visualize and count the viral plaques. Calculate the percentage of plaque reduction compared to the virus control to determine antiviral activity.

Cardiovascular and Other Activities

The pharmacological scope of pyridazines extends to several other important areas:

  • Cardiovascular Activity: Pyridazin-3(2H)-one derivatives have been extensively studied for their cardiovascular effects, including vasodilation and positive inotropic (contractility-enhancing) properties.[29][30] Some act as phosphodiesterase (PDE) inhibitors, a mechanism used by several cardiotonic drugs.[29][31]

  • Neuroprotective Activity: As noted, pyridazines that inhibit the NLRP3 inflammasome are being investigated for treating neurodegenerative diseases like Parkinson's and Alzheimer's, where neuroinflammation plays a key role.[21][23][32]

  • Herbicidal and Insecticidal Activity: In agriculture, pyridazine derivatives are used as herbicides, with some targeting the phytoene desaturase (PDS) enzyme in plants.[33][34][35] They have also been developed as potent insecticides.[36]

Conclusion

The pyridazine scaffold is a remarkably versatile and privileged structure in medicinal and agricultural chemistry. Its derivatives have demonstrated a broad and potent spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects. The ability to easily modify the core structure allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. The continued exploration of pyridazine chemistry, guided by detailed mechanistic studies and robust experimental evaluation, holds immense promise for the discovery and development of next-generation therapeutic and crop protection agents.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Methoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and potential degradation profile of 6-Methoxypyridazine-3-carboxylic acid. Given the importance of this pyridazine derivative as a building block in medicinal chemistry and materials science, a thorough understanding of its behavior under thermal stress is crucial for ensuring the quality, safety, and efficacy of resulting products. This document collates available data, discusses potential degradation pathways, and outlines standard experimental protocols for its thermal analysis.

Physicochemical Properties

This compound (C₆H₆N₂O₃) is a heterocyclic compound with a molecular weight of 154.12 g/mol . Its structure, featuring a pyridazine ring substituted with a methoxy and a carboxylic acid group, makes it a valuable intermediate in the synthesis of various bioactive molecules. A summary of its key physicochemical properties is presented in Table 1. Notably, there are conflicting reports regarding its melting point, which is a critical parameter for assessing thermal stability.

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[1]
Molecular Weight154.12 g/mol [1]
IUPAC NameThis compound
CAS Number56434-28-7[1]
AppearanceWhite to grey crystalline powder
Melting Point160-163 °C[1]

Note: The reported melting point can vary based on the purity of the sample and the analytical method used.

Thermal Stability Profile

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively available in public literature. However, its thermal stability can be inferred from its melting point and by comparing it with related pyridazine derivatives that have been studied.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. A higher melting point generally suggests greater thermal stability of the crystal lattice. The reported melting point in the range of 160-163°C indicates a moderate level of thermal stability.

Studies on other pyridazine derivatives have shown them to possess high thermal stabilities. For instance, certain derivatives have been reported to have 5% weight loss temperatures (T₅%) as high as 314 °C and 336 °C.[2][3][4] It is also important to note that for some of these derivatives, complete weight loss was observed during TGA, which is indicative of sublimation rather than thermal decomposition.[2][3][4] This suggests that this compound might also exhibit sublimation under heating.

Compound5% Weight Loss Temperature (T₅%)Observation
Pyridazine Derivative 1314 °CSublimation
Pyridazine Derivative 2336 °CSublimation

This table presents data for related pyridazine derivatives to provide a comparative context for the expected thermal stability of this compound.

Potential Thermal Degradation Pathways

In the absence of specific experimental degradation studies, the potential thermal degradation pathways for this compound can be predicted based on its functional groups.

The most probable thermal degradation route for this compound is decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂).[5] Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, and the ease of this process depends on the stability of the resulting intermediate. The loss of CO₂ from this compound would lead to the formation of 3-methoxypyridazine.

G cluster_main Potential Decarboxylation Pathway start This compound intermediate Heat (Δ) start->intermediate product1 3-Methoxypyridazine intermediate->product1 Decarboxylation product2 Carbon Dioxide (CO₂) intermediate->product2 Decarboxylation

Caption: A potential thermal degradation pathway via decarboxylation.

At higher temperatures, degradation of the pyridazine ring itself could occur. The pyridazine ring is generally stable, but under harsh thermal conditions, ring-opening or fragmentation reactions could take place. However, without experimental evidence, these pathways remain speculative.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following sections detail the standard methodologies for these experiments.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample pan is placed on the microbalance, and the furnace is sealed.

  • Atmosphere: An inert atmosphere is established by purging the furnace with a constant flow of nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.

G cluster_workflow TGA Experimental Workflow start Sample Preparation (5-10 mg) setup Instrument Setup (Calibration, Pan Placement) start->setup atmosphere Set Atmosphere (Nitrogen Purge) setup->atmosphere heating Heating Program (e.g., 10 °C/min to 600 °C) atmosphere->heating acquisition Data Acquisition (Mass vs. Temperature) heating->acquisition analysis Data Analysis (TGA Curve) acquisition->analysis

Caption: A standard workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium). The sample and reference pans are placed in the DSC cell.

  • Atmosphere: An inert atmosphere is maintained with a constant flow of nitrogen gas (e.g., 50 mL/min).

  • Heating Program: The sample is subjected to a controlled temperature program. A common program involves heating the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min). This may be followed by a cooling cycle and a second heating cycle to observe the glass transition and recrystallization behavior.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization). The peak area of a melting endotherm can be used to calculate the enthalpy of fusion.

G cluster_workflow DSC Experimental Workflow start Sample Preparation (2-5 mg in sealed pan) setup Instrument Setup (Calibration, Pan Placement) start->setup atmosphere Set Atmosphere (Nitrogen Purge) setup->atmosphere heating Heating/Cooling Program (e.g., 10 °C/min) atmosphere->heating acquisition Data Acquisition (Heat Flow vs. Temperature) heating->acquisition analysis Data Analysis (DSC Thermogram) acquisition->analysis

Caption: A standard workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited, an analysis of its structure and comparison with related compounds provides valuable insights. It is expected to have moderate thermal stability, with a melting point in the range of 160-163 °C. The primary thermal degradation pathway is likely to be decarboxylation. For a definitive understanding, experimental characterization using TGA and DSC is highly recommended. The protocols outlined in this guide provide a framework for conducting such studies, which are essential for the successful application of this compound in research and development.

References

6-Methoxypyridazine-3-carboxylic Acid: A Technical Guide on its Role as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methoxypyridazine-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and pharmaceutical development. Although direct and specific mechanisms of action in biological systems are not extensively elucidated in current literature, its primary value lies in its role as a key building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its application in the development of novel bioactive compounds.

Chemical Identity and Properties

This compound is a pyridazine derivative characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position.[1] These functional groups provide multiple reaction sites, making it a versatile intermediate in organic synthesis.[1]

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
CAS Number 56434-28-7[2]
Appearance White to grey crystalline powder[3]
Melting Point 160-163 °C[1]
Solubility High solubility in water[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted pyridazine. A common synthetic route involves the oxidation of a methyl group to a carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group.[4]

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

  • In an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 ml of sulfuric acid.

  • While stirring, gradually add an oxidant such as potassium permanganate (38g, 0.24 mol) or potassium dichromate (35g, 0.12 mol).

  • Allow the reaction to proceed at a temperature between 20-80 °C.

  • After the reaction is complete, cool the mixture and dilute it with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the residue to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of this compound

  • To a suitable solvent (e.g., anhydrous methanol), add sodium methoxide and 6-chloropyridazine-3-carboxylic acid.

  • Reflux the reaction mixture for 2-6 hours.

  • After the reaction, remove the excess solvent under reduced pressure.

  • Add ice water to the residue and adjust the pH with concentrated hydrochloric acid to precipitate the product.

  • Allow the mixture to stand, then filter to collect the precipitate.

  • Recrystallize the filter cake with water to obtain pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methoxylation A 3-chloro-6-methylpyridazine C 6-chloropyridazine-3-carboxylic acid A->C Oxidation B Oxidant (e.g., KMnO4) in H2SO4 E This compound C->E Nucleophilic Substitution D Sodium Methoxide in Methanol

Synthesis Workflow for this compound.

Application as a Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with potential biological activities. Its pyridazine core is a structural motif found in several pharmacologically active molecules.[1][3] The carboxylic acid and methoxy groups can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.[1]

A significant application of this compound is in the preparation of pyridazinone derivatives. These derivatives have been investigated for a range of pharmacological activities, including anticonvulsant and anti-inflammatory properties.[1] The synthesis typically involves the reaction of the carboxylic acid moiety with various nucleophiles to form amides or esters, which can then undergo further cyclization or modification.

The pyridazine scaffold is of interest in the development of new anti-inflammatory and analgesic drugs.[3][5] this compound provides a versatile platform for creating derivatives that can be screened for their ability to modulate inflammatory pathways.[1]

DerivativeSynthesis cluster_derivatives Synthesis of Bioactive Derivatives A This compound B Pyridazinone Derivatives A->B Amide/Ester Formation & Cyclization C Anti-inflammatory Agents A->C Functional Group Modification D Analgesic Agents A->D Functional Group Modification E Anticonvulsant Agents A->E Scaffold Elaboration

Application of this compound in synthesizing bioactive compounds.

Key Chemical Reactions

The reactivity of this compound is primarily dictated by its carboxylic acid and pyridazine ring system.

  • Esterification: The carboxylic acid group can be readily esterified by reacting with alcohols in the presence of an acid catalyst or by first converting it to an acid chloride followed by reaction with an alcohol.[1]

  • Amide Formation: It can be converted to amides through reaction with amines, often using coupling agents or after activation to the corresponding acid chloride.[1]

  • Electrophilic Aromatic Substitution: The pyridazine ring can undergo electrophilic substitution, although the electron-deficient nature of the ring can make these reactions challenging.[1]

Conclusion

While the direct mechanism of action of this compound in biological systems is not well-defined, its significance as a versatile synthetic intermediate is well-established. Its chemical properties allow for the straightforward synthesis of a diverse range of derivatives. For researchers and professionals in drug development, this compound represents a valuable starting point for the exploration of new chemical entities with potential therapeutic applications in areas such as inflammation, pain management, and neurological disorders. Further investigation into the biological activities of its derivatives is a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a valuable heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its pyridazine core is a key pharmacophore found in a variety of biologically active molecules. This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory drugs and analgesics, as well as in the development of innovative agrochemicals.[1][2] The synthesis of this compound from the readily available starting material, 3-chloro-6-methylpyridazine, is a practical and efficient two-step process. This application note provides detailed protocols for this synthesis, along with characterization data for the intermediate and final products.

Overall Synthesis Workflow

The synthesis proceeds in two key steps:

  • Oxidation: The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid to form the intermediate, 6-chloropyridazine-3-carboxylic acid.

  • Methoxylation: The chloro group of the intermediate is substituted with a methoxy group to yield the final product, this compound.

Synthesis_Workflow start 3-chloro-6-methylpyridazine intermediate 6-chloropyridazine-3-carboxylic acid start->intermediate Oxidation (K2Cr2O7 / H2SO4) final This compound intermediate->final Methoxylation (CH3ONa / CH3OH)

Caption: Synthetic route from 3-chloro-6-methylpyridazine to this compound.

Data Presentation

Table 1: Physicochemical and Characterization Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material: 3-chloro-6-methylpyridazine3-chloro-6-methylpyridazineC₅H₅ClN₂128.5665-68
Intermediate: 6-chloropyridazine-3-carboxylic acid6-chloropyridazine-3-carboxylic acidC₅H₃ClN₂O₂158.54145-148
Final Product: this compoundthis compoundC₆H₆N₂O₃154.12160-163

Table 2: Spectroscopic Data

Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)IR (cm-1)
Intermediate: 6-chloropyridazine-3-carboxylic acid(CDCl₃, 300 MHz): 8.08 (d, J=8.7 Hz, 1H), 7.63 (d, J=8.9 Hz, 1H)Data not readily available[M+H]⁺: 159/161Data not readily available
Final Product: this compoundData not readily availableData not readily availableESI-MS data available in some literature, but specific values are not provided.Data not readily available

Note: Complete spectroscopic data for the intermediate and final product are not consistently available in the public domain. The provided 1H NMR data for the intermediate is from a supplementary information source and should be considered as a reference.

Experimental Protocols

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

This protocol details the oxidation of 3-chloro-6-methylpyridazine using potassium dichromate in sulfuric acid.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask equipped with a stirrer and a cooling bath, dissolve 3-chloro-6-methylpyridazine (e.g., 155.6 mmol) in concentrated sulfuric acid (e.g., 140 mL).

  • Cool the solution and slowly add powdered potassium dichromate (e.g., 55.40 g) in portions, ensuring the reaction temperature is maintained below 50°C.

  • After the addition is complete, stir the mixture at 50°C for 4 hours. The solution will become a viscous dark green liquid.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (e.g., 6 x 400 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude 6-chloropyridazine-3-carboxylic acid can be further purified by recrystallization if necessary. A pale red solid is typically obtained.

Expected Yield: Approximately 69%.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chloro group with a methoxy group.

Materials:

  • 6-chloropyridazine-3-carboxylic acid

  • Sodium methoxide (CH₃ONa)

  • Anhydrous methanol (CH₃OH)

  • Concentrated hydrochloric acid (HCl)

  • Ice water

Procedure:

  • To a solution of 6-chloropyridazine-3-carboxylic acid (e.g., 0.02 mol) in anhydrous methanol (e.g., 50 mL), add sodium methoxide (e.g., 0.04 mol) with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours.

  • After the reaction is complete, remove the excess methanol under reduced pressure.

  • Add ice water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the mixture to stand, preferably overnight, to facilitate precipitation.

  • Collect the precipitate by filtration and wash the filter cake with water.

  • Recrystallize the crude product from water to obtain pure this compound.

Applications in Research and Development

This compound is a versatile precursor for a range of derivatives with significant biological activities.

  • Pharmaceuticals: The pyridazine scaffold is a key component in the design of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[3][4] Derivatives of this compound have been investigated for their potential as analgesic and anti-inflammatory agents.[1][2]

  • Agrochemicals: Pyridazinone derivatives, which can be synthesized from this compound, have shown promise as herbicides.[5] These compounds can act as inhibitors of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants, leading to bleaching and herbicidal effects.[6]

Conclusion

The synthesis of this compound from 3-chloro-6-methylpyridazine is a robust and well-established two-step process. The provided protocols offer a clear and detailed guide for researchers in the fields of medicinal chemistry and agrochemical synthesis. The final product serves as a valuable starting material for the development of a wide array of biologically active compounds. Further research into the derivatization of this molecule holds significant potential for the discovery of new and effective drugs and crop protection agents.

References

Application Notes: Amide Bond Formation Using 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including potential modulation of metabolic stability, solubility, and target-binding interactions. The carboxylic acid functionality at the 3-position serves as a versatile handle for synthetic modifications, most notably for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

Applications in Drug Discovery and Organic Synthesis

The pyridazine moiety is a recognized pharmacophore, and derivatives of this compound have been incorporated into a variety of biologically active compounds. Amides derived from this scaffold are key intermediates and final products in the synthesis of potent and selective inhibitors of various enzymes and receptors.

A prominent example is the use of a derivative of 6-methoxypyridazine-3-carboxamide in the synthesis of Deucravacitinib, an oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2). This underscores the relevance of this scaffold in the development of novel therapeutics for immune-mediated diseases. The amide linkage in these molecules is crucial for their biological activity, highlighting the importance of robust and efficient methods for their synthesis.

General Principles of Amide Bond Formation

The direct reaction of a carboxylic acid and an amine to form an amide is typically a slow process due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is achieved using a variety of coupling reagents. The choice of coupling reagent, solvent, and base is critical to ensure high yields, minimize side reactions, and preserve stereochemistry when applicable.

Protocols for Amide Bond Formation

The following section provides generalized protocols for the formation of amides using this compound. The selection of a specific protocol will depend on the nature of the amine, the scale of the reaction, and the available resources.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This is one of the most common and versatile methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1-0.5 M) at room temperature, add the desired amine (1.0-1.2 eq).

  • Add HOBt (1.2 eq) to the mixture.

  • Slowly add EDC hydrochloride (1.2 eq) to the reaction mixture.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Uronium-Based Coupling (HATU)

Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often used for sterically hindered or electronically deactivated substrates. These reactions are typically faster than those mediated by carbodiimides.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an aprotic solvent such as DMF (0.1-0.5 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

  • Add HATU (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by silica gel chromatography or recrystallization.

Data Presentation

The following table summarizes common reagents and conditions for the amide coupling of this compound. Please note that optimal conditions may vary depending on the specific amine substrate.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)
EDCHOBt/HOAtDIPEA/TEADCM/DMF20-2512-24
HATUNoneDIPEADMF20-251-4
PyBOPNoneDIPEADMF/DCM20-252-6
T3PNonePyridine/TEAEthyl Acetate/THF20-501-12

Visualizations

Experimental Workflow for Amide Bond Formation

The following diagram illustrates a generalized workflow for the synthesis of amides from this compound.

experimental_workflow start Start reactants This compound + Amine + Solvent start->reactants coupling Add Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) + Base (e.g., DIPEA) reactants->coupling reaction Stir at Room Temperature (Monitor by TLC/LC-MS) coupling->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Amide Product purification->product

Generalized workflow for amide synthesis.
Logical Relationship of Reaction Components

This diagram shows the interaction between the key components in a typical amide coupling reaction.

reaction_components acid Carboxylic Acid (this compound) activated_intermediate Activated Intermediate (e.g., O-acylisourea, active ester) acid->activated_intermediate activates reagent Coupling Reagent (e.g., EDC, HATU) reagent->activated_intermediate amine Amine amide Amide Product amine->amide activated_intermediate->amide reacts with byproduct Byproduct (e.g., Urea, Triazolol) activated_intermediate->byproduct forms base Base (e.g., DIPEA) base->acid deprotonates

Key component interactions in amide coupling.

Application of 6-Methoxypyridazine-3-carboxylic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridazine-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its unique molecular structure, featuring a pyridazine ring substituted with a methoxy and a carboxylic acid group, imparts desirable properties to the resulting active ingredients, influencing their biological activity, selectivity, and environmental profile. This document provides a detailed account of its application in the synthesis of modern agrochemicals, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals in the agrochemical industry.

The pyridazine moiety is a well-established pharmacophore in agrochemical design, known to be present in a variety of herbicides, fungicides, and insecticides. The presence of the methoxy group and the carboxylic acid functionality on the pyridazine ring of this compound offers multiple reaction sites for chemists to elaborate the molecule and create a diverse range of derivatives with potent agrochemical properties.

Key Application: Synthesis of Pyridazine-Based Herbicides

One of the prominent applications of this compound is in the development of pyridazine-containing herbicides. These herbicides often act by inhibiting specific enzymes in weeds, leading to their growth inhibition and eventual death. The synthesis typically involves the coupling of the carboxylic acid group with a suitable amine or the transformation of the carboxylic acid into other functional groups to build the final herbicidal molecule.

Synthesis of a Sulfonylurea Herbicide Intermediate

A critical step in the synthesis of certain sulfonylurea herbicides involves the preparation of a pyridazinyl sulfonamide, which can be derived from this compound. The following sections detail the synthesis of the parent acid, a key building block, and its subsequent theoretical application in a synthetic route towards a herbicidal core structure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial synthesis method, providing a reliable route to obtain the key intermediate.[1][2]

Reaction Scheme:

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid

  • Materials:

    • 3-Chloro-6-methylpyridazine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

    • Ice

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Methanol

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

    • Slowly add the oxidizing agent (e.g., potassium dichromate or potassium permanganate) in portions, ensuring the reaction temperature does not exceed 50-60°C.

    • After the addition is complete, continue stirring at this temperature for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude 6-chloropyridazine-3-carboxylic acid from methanol to yield a purified solid.

Step 2: Methoxylation of 6-Chloropyridazine-3-carboxylic acid to this compound

  • Materials:

    • 6-Chloropyridazine-3-carboxylic acid

    • Sodium Methoxide (NaOMe)

    • Anhydrous Methanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a reaction flask, dissolve 6-chloropyridazine-3-carboxylic acid in anhydrous methanol.

    • Add sodium methoxide to the solution and reflux the mixture for several hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of this compound as reported in the literature.[1][2]

StepStarting MaterialOxidizing AgentSolventReaction TemperatureYield (%)
Oxidation 3-Chloro-6-methylpyridazinePotassium DichromateConc. H₂SO₄50°C~65
Oxidation 3-Chloro-6-methylpyridazinePotassium Permanganate50% H₂SO₄80°C~52
Methoxylation & Hydrolysis 6-Chloropyridazine-3-carboxylic acidSodium MethoxideMethanolReflux~85-95

Logical Workflow for Agrochemical Synthesis

The synthesized this compound serves as a versatile building block for the creation of more complex agrochemical molecules. A general workflow for its utilization is depicted below.

Agrochemical_Synthesis_Workflow A This compound B Activation of Carboxylic Acid (e.g., conversion to acid chloride or ester) A->B SOCl₂, etc. C Coupling Reaction B->C Amidation or Esterification E Crude Agrochemical Product C->E D Amine or Alcohol Moiety (Containing desired toxophore) D->C F Purification (e.g., Crystallization, Chromatography) E->F G Final Agrochemical Active Ingredient F->G

General workflow for the synthesis of agrochemicals from this compound.

Signaling Pathway Illustration (Hypothetical Mode of Action)

While the specific mode of action depends on the final agrochemical, many pyridazine-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. The following diagram illustrates this hypothetical signaling pathway.

Herbicide_Mode_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Herbicide Pyridazine Herbicide Herbicide->ALS Inhibition

References

Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives from 6-Methoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial effects.[1][2] The pyridazinone scaffold is a key feature in several marketed drugs.[2] This document provides detailed protocols for the synthesis of pyridazinone derivatives, with a special focus on a proposed synthetic pathway originating from 6-Methoxypyridazine-3-carboxylic acid.

While direct conversion of this compound to a pyridazinone derivative is not extensively documented, a multi-step synthetic route can be proposed based on established organic chemistry principles. This involves the initial formation of an amide, followed by cyclization with a hydrazine derivative. This application note will first detail the well-established method of synthesizing pyridazinones from γ-keto acids to provide a foundational protocol, and then outline a proposed protocol for the synthesis starting from this compound.

General Synthesis of Pyridazinone Derivatives from γ-Keto Acids

A common and reliable method for the synthesis of pyridazinone derivatives is the cyclization of γ-keto acids with hydrazine hydrate.[3][4] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the stable six-membered pyridazinone ring.

Experimental Workflow: General Synthesis

G start Start: γ-Keto Acid and Hydrazine Hydrate dissolve Dissolve γ-Keto Acid in a suitable solvent (e.g., Ethanol, Acetic Acid) start->dissolve add_hydrazine Add Hydrazine Hydrate dropwise dissolve->add_hydrazine reflux Reflux the reaction mixture add_hydrazine->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Upon completion precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold solvent precipitate->wash dry Dry the product wash->dry end End: Pyridazinone Derivative dry->end

Caption: General workflow for the synthesis of pyridazinone derivatives from γ-keto acids.

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one from a corresponding β-aroylpropionic acid (a γ-keto acid).

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware for reflux

  • Filtration apparatus

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the β-aroylpropionic acid in a minimal amount of ethanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation: Illustrative Yields for γ-Keto Acid Cyclization
Starting γ-Keto AcidProductSolventReaction Time (h)Yield (%)Reference
β-Benzoylpropionic acid6-Phenyl-4,5-dihydropyridazin-3(2H)-oneEthanol485-95[4]
β-(4-Chlorobenzoyl)propionic acid6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneGlacial Acetic Acid380-90[1]
β-(4-Methoxybenzoyl)propionic acid6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneEthanol582-92[5]

Proposed Synthesis of Pyridazinone Derivatives from this compound

This section outlines a proposed multi-step synthetic route to obtain pyridazinone derivatives from this compound. This pathway involves the initial formation of a hydrazide, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Hydrazide Formation cluster_step3 Step 3: Cyclization (Hypothetical) start_acid This compound thionyl_chloride SOCl2 or (COCl)2 start_acid->thionyl_chloride acyl_chloride 6-Methoxypyridazine-3-carbonyl chloride thionyl_chloride->acyl_chloride hydrazine Substituted Hydrazine (R-NHNH2) acyl_chloride->hydrazine hydrazide N'-Substituted-6-methoxypyridazine-3-carbohydrazide hydrazine->hydrazide cyclization_conditions Heating / Acid or Base Catalyst hydrazide->cyclization_conditions pyridazinone Substituted Pyridazino[x,y-z]pyridazinone Derivative cyclization_conditions->pyridazinone

References

Application Notes and Protocols for Nucleophilic Substitution on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing nucleophilic substitution reactions on the pyridazine ring, a key heterocyclic scaffold in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular libraries for drug discovery and other applications.

Overview of Nucleophilic Aromatic Substitution (SNAr) on Pyridazine

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of halopyridazines. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The reactivity of the pyridazine ring is enhanced by the presence of two adjacent nitrogen atoms, which withdraw electron density from the ring carbons.

A general workflow for a typical SNAr reaction on a chloropyridazine is outlined below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine pyridazine substrate, nucleophile, solvent, and base in a reaction flask. atmosphere Establish inert atmosphere (e.g., N2 or Ar). reagents->atmosphere heating Heat the reaction mixture to the specified temperature. atmosphere->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Quench the reaction (e.g., with water or aq. NH4Cl). monitoring->quench extract Extract the product with an organic solvent. quench->extract purify Purify the product by chromatography or recrystallization. extract->purify

Caption: General experimental workflow for nucleophilic aromatic substitution on a pyridazine ring.

The following sections provide detailed protocols and tabulated data for the substitution of chloro-substituted pyridazines with various nucleophiles.

Reactions with Amine Nucleophiles

The substitution of chlorine atoms on the pyridazine ring with amines is a widely used transformation to introduce nitrogen-containing functionalities. These reactions are crucial in the synthesis of biologically active compounds.

Monosubstitution of 3,6-Dichloropyridazine with Ammonia

This protocol describes the selective monosubstitution of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine.

Experimental Protocol:

  • To a 1000 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (29.80 g, 200 mmol), aqueous ammonia (10.52 g, 300 mmol), and a mixture of DMF and acetonitrile (550 mL total volume, with 200 mL being acetonitrile).

  • Stir the reaction mixture in the sealed flask at 150 °C for 6 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization, followed by silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.

  • Dry the final product under vacuum. The expected yield is approximately 89.25%.[1]

Substitution with Primary and Secondary Amines

The reaction of chloropyridazines with various primary and secondary amines allows for the introduction of diverse side chains.

General Experimental Protocol for Amination:

  • In a reaction vessel, dissolve the chloropyridazine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or water).

  • Add the amine nucleophile (1 to 1.2 equivalents).

  • If required, add a base (e.g., K2CO3, Et3N, or an excess of the amine nucleophile).

  • Heat the reaction mixture to the specified temperature (ranging from room temperature to reflux) for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Reaction Conditions for Amination of Chloropyridazines

Starting MaterialAmine NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
3,6-DichloropyridazineAmmoniaDMF/Acetonitrile-15063-Amino-6-chloropyridazine89.25[1]
3,6-DichloropyridazineAmmoniaDichloromethane-30263-Amino-6-chloropyridazine81.42[1]
3,6-DichloropyridazineAmmoniaWater/G&W-120 then 1900.5 then 0.43-Amino-6-chloropyridazine90.25[1]
3-Chloro-6-hydrazinopyridazinePyrrolidinep-Toulenesulfonic acid (catalyst)-Grinding-5-Amino-3-aryl-1-(6'-pyrrolidin-1-yl-pyridazin-3'-yl)pyrazolesModerate to Good[2]
3-Chloro-6-hydrazinopyridazinePiperidinep-Toulenesulfonic acid (catalyst)-Grinding-5-Amino-3-aryl-1-(6'-piperidin-1-yl-pyridazin-3'-yl)pyrazolesModerate to Good[2]
3-Chloro-6-hydrazinopyridazineMorpholinep-Toulenesulfonic acid (catalyst)-Grinding-5-Amino-3-aryl-1-(6'-morpholin-4-yl-pyridazin-3'-yl)pyrazolesModerate to Good[2]

Reactions with Oxygen Nucleophiles

Substitution with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to pyridazinyl ethers, which are important intermediates in the synthesis of various heterocyclic compounds.

Substitution with Phenoxides

This protocol details the reaction of 3,6-dichloropyridazine with a substituted phenol.

Experimental Protocol:

  • To a solution of 3,6-dichloropyridazine (1 equivalent) in isopropanol, add 4-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (K2CO3).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. The reported yields are in the range of 50-70%.[3]

Table 2: Reaction Conditions for O-Arylation of 3,6-Dichloropyridazine

Starting MaterialPhenol NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
3,6-Dichloropyridazine4-HydroxybenzaldehydeIsopropanolK2CO3Reflux244-((6-Chloropyridazin-3-yl)oxy)benzaldehyde50-70[3]

Reactions with Sulfur Nucleophiles

The introduction of sulfur-containing moieties onto the pyridazine ring can be achieved through nucleophilic substitution with thiols or sulfide reagents. These sulfur-functionalized pyridazines are valuable precursors for further synthetic transformations.

Substitution with Sodium Sulfide

This protocol describes the reaction of 3,6-dichloropyridazine 1-oxide with sodium sulfide.

Experimental Protocol:

  • Dissolve 3,6-dichloropyridazine 1-oxide in a suitable solvent.

  • Add a solution of sodium sulfide.

  • Stir the reaction at room temperature. The reaction selectively occurs at the 6-position.

  • After the reaction is complete (monitored by TLC), perform an acidic work-up to protonate the thiol group.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 3-chloropyridazine-6-thiol 1-oxide.[4]

Table 3: Reaction Conditions for Thiolation of Chloropyridazines

Starting MaterialSulfur NucleophileSolventTemperatureProduct
3,6-Dichloropyridazine 1-oxideSodium sulfideNot specifiedRoom Temperature3-Chloropyridazine-6-thiol 1-oxide[4]
3,6-Dichloropyridazine 1-oxideThioureaNot specifiedNot specifiedProduct of substitution at C-6[4]
3,6-Dichloropyridazine 1-oxidePhenylmethanethiolNot specifiedNot specifiedProduct of substitution at C-6[4]

Reaction Mechanisms

The nucleophilic aromatic substitution on the pyridazine ring generally follows the SNAr mechanism, which involves the addition of the nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

SNAr_mechanism cluster_reactants cluster_intermediate cluster_products start Halopyridazine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition end Substituted Pyridazine + Leaving Group intermediate->end Elimination

Caption: Simplified SNAr mechanism on a pyridazine ring.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for the Quantification of 6-Methoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and reliable quantification of this molecule is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and sample preparation.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1][2]
Appearance White to grey crystalline powder
Melting Point 160 - 163 °C[2]
Solubility High solubility in water[2]

Analytical Methods

Two common and accessible analytical methods for the quantification of this compound are detailed below.

Application Note 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This note describes a robust RP-HPLC method with UV detection suitable for the quantification of this compound in various sample matrices. The method is based on the principles of separating polar aromatic carboxylic acids and has been adapted from methodologies for structurally similar compounds.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (20 mM KH₂PO₄, pH 3.0) and Mobile Phase B (Acetonitrile)
Gradient Program 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm (or the experimentally determined λmax)
Injection Volume 10 µL

4. Sample Preparation:

  • General Procedure: Dissolve the sample containing this compound in the diluent to an estimated concentration within the calibration range.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Illustrative)
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase A (Phosphate Buffer) D HPLC System Setup (Column, Temp, Flow) A->D B Mobile Phase B (Acetonitrile) B->D C Standard & Sample Solutions E Injection of Standards & Samples C->E D->E F Data Acquisition (Chromatogram) E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: Workflow for HPLC quantification.

Application Note 2: Quantification by UV-Vis Spectrophotometry

This method is a simpler and faster alternative for the quantification of this compound in solutions where interfering substances are minimal. The presence of the aromatic pyridazine ring suggests significant UV absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Solvent for analysis (e.g., deionized water, methanol, or a suitable buffer).

2. Determination of Maximum Absorbance (λmax):

  • Prepare a solution of this compound of a known concentration (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) using the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax). Aromatic carboxylic acids often exhibit strong absorbance in the 200-280 nm range. Based on similar structures like 2-pyrazine carboxylic acid, a λmax around 270 nm can be expected.

3. Preparation of Solutions:

  • Solvent: Use the same solvent as determined in the λmax scan.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 to 1.0 absorbance units). Example concentrations could be 2, 4, 6, 8, and 10 µg/mL.

4. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each working standard and the unknown samples.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the unknown samples using their absorbance values and the calibration curve.

Quantitative Data Summary (Illustrative)
ParameterValue
λmax To be determined experimentally (expect ~270 nm)
Linearity Range 2 - 10 µg/mL
Molar Absorptivity (ε) To be determined
Correlation Coefficient (r²) ≥ 0.998

Experimental Workflow

UVVis_Workflow A Prepare Standard & Sample Solutions B Determine λmax (Wavelength Scan) A->B D Measure Absorbance of Standards & Samples A->D C Set Spectrophotometer to λmax B->C C->D E Construct Calibration Curve (Absorbance vs. Concentration) D->E F Calculate Sample Concentration E->F

Caption: Workflow for UV-Vis quantification.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, its direct involvement in well-defined biological signaling pathways is not extensively documented in publicly available literature. Its utility lies in its role as a building block for more complex, biologically active molecules. The logical relationship in its application is therefore centered on its synthesis and subsequent use in drug discovery pipelines.

Logical_Relationship Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Target This compound Synthesis->Target Purification Purification & Isolation Target->Purification Quantification Quantification (HPLC / UV-Vis) Purification->Quantification Derivatization Further Chemical Derivatization Purification->Derivatization Bioactive Bioactive Molecules (e.g., APIs) Derivatization->Bioactive End Drug Development Studies Bioactive->End

Caption: Role in drug discovery pipeline.

Concluding Remarks

The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC and UV-Vis spectrophotometry will depend on the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For complex mixtures, the HPLC method offers superior selectivity, while the UV-Vis method is a rapid and cost-effective option for simpler samples. It is recommended that any method be properly validated according to internal standard operating procedures and relevant regulatory guidelines.

References

Application Note: HPLC Method for Purity Analysis of 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 6-Methoxypyridazine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The described method utilizes a reversed-phase C18 column with gradient elution, providing excellent resolution and accurate quantification of the main component and potential impurities. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and purity assessment.

Introduction

This compound (CAS No. 56434-28-7) is a heterocyclic compound featuring a pyridazine ring, making it a valuable building block in the synthesis of various bioactive molecules.[1] Its applications span pharmaceutical development, particularly in anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[1] Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for purity analysis of pharmaceutical ingredients and intermediates. This document provides a detailed protocol for a gradient HPLC method optimized for this compound.

Experimental Protocol

This method is adapted from established procedures for closely related pyridazine derivatives and is designed to provide a reliable starting point for analysis.[2]

Apparatus and Software
  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Ultrasonic bath for degassing solvents.

Reagents and Materials
  • This compound reference standard (Purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium hexafluorophosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (AR grade).

  • Water (HPLC grade, e.g., Milli-Q® or equivalent).

  • Syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Chromatographic Column Water-resistant octadecyl bonded silica gel column (e.g., Atlantis T3, 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A 20 mM Potassium Hexafluorophosphate buffer (pH adjusted to 3.0 with Phosphoric Acid)[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution See Table 2 for the gradient program.
Flow Rate 1.0 mL/min[2]
Column Temperature 35 °C[2]
Detection Wavelength 215 nm[2]
Injection Volume 10 µL
Run Time 30 minutes
Solution Preparation
  • Mobile Phase A Preparation (20 mM Potassium Hexafluorophosphate, pH 3.0): Dissolve 3.68 g of potassium hexafluorophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in a small amount of Mobile Phase A and dilute to volume. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare the solution as described for the standard solution.

Data Presentation

Gradient Elution Program

The gradient program is designed to effectively separate the main peak from any potential impurities.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.0955
20.04060
25.04060
25.1955
30.0955
Purity Calculation

The purity of the sample is determined by the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be checked before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 6 replicate injections of the standard solution

Experimental Workflow and Diagrams

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_data Data Processing Stage MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardSol Standard Solution Preparation StandardSol->SystemSuitability SampleSol Sample Solution Preparation HPLC_Run HPLC Analysis (Standard & Sample) SampleSol->HPLC_Run SystemSuitability->HPLC_Run Integration Peak Integration HPLC_Run->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the purity analysis of this compound. The use of a C18 column with a gradient elution of a buffered mobile phase and acetonitrile allows for excellent separation of the main component from its impurities. This method is suitable for routine quality control in both research and manufacturing environments. Validation of this method according to ICH guidelines is recommended before its implementation for routine use.

References

Application Notes and Protocols for the Derivatization of 6-Methoxypyridazine-3-carboxylic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-methoxypyridazine-3-carboxylic acid and subsequent evaluation of its derivatives in common bioassays. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery, offering a foundational workflow for exploring the therapeutic potential of this pyridazine scaffold.

Introduction

This compound is a heterocyclic compound that holds promise as a versatile scaffold in the design and synthesis of novel bioactive molecules.[1][2] The pyridazine core is a key structural motif in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Derivatization of the carboxylic acid moiety allows for the systematic modification of the molecule's physicochemical properties, which can significantly influence its biological activity, potency, and pharmacokinetic profile.

These notes will detail the synthesis of amide and ester derivatives of this compound and provide protocols for their evaluation in anti-inflammatory and antimicrobial bioassays.

Derivatization Strategies

The carboxylic acid group of this compound is a prime handle for derivatization, most commonly through the formation of amides and esters. These reactions are typically straightforward and can be achieved in high yields using standard laboratory procedures.

General Derivatization Workflow

derivatization_workflow cluster_reagents Reagents start 6-Methoxypyridazine- 3-carboxylic acid activation Carboxylic Acid Activation start->activation coupling Nucleophilic Substitution activation->coupling derivatives Amide/Ester Derivatives coupling->derivatives purification Purification derivatives->purification characterization Characterization purification->characterization bioassay Bioassay characterization->bioassay amine Amine (R-NH2) amine->coupling for amides alcohol Alcohol (R-OH) alcohol->coupling for esters coupling_agent Coupling Agent coupling_agent->activation

Caption: General workflow for the derivatization of this compound.

Experimental Protocol: Amide Synthesis via HATU Coupling

This protocol describes a general method for the synthesis of N-substituted-6-methoxypyridazine-3-carboxamides.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the purified product by NMR and mass spectrometry.

Experimental Protocol: Ester Synthesis via Acid-Catalyzed Esterification

This protocol outlines a general procedure for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired ester derivative.

  • Characterize the purified product by NMR and mass spectrometry.

Bioassay Protocols

The following are representative protocols for assessing the anti-inflammatory and antimicrobial activities of the synthesized derivatives.

Anti-Inflammatory Bioassay: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.

cox_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative Pyridazine Derivative (Inhibitor) Derivative->COX2

Caption: Simplified COX-2 signaling pathway in inflammation.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)

  • Synthesized pyridazine derivatives

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound and celecoxib in DMSO.

  • Follow the instructions provided with the commercial assay kit. Typically, this involves adding the reaction buffer, heme, COX-2 enzyme, and the test compound or control to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Bioassay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

mic_workflow start Prepare serial dilutions of test compounds inoculate Inoculate with microbial culture start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine Determine MIC observe->determine result Lowest concentration with no visible growth determine->result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized pyridazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound and control in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform a two-fold serial dilution of each compound in the appropriate growth medium.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the microplate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify microbial growth.

Data Presentation

The following tables present illustrative biological activity data for a hypothetical series of this compound derivatives. This data is for exemplary purposes only and is not based on actual experimental results.

Table 1: Illustrative Anti-Inflammatory Activity of 6-Methoxypyridazine-3-carboxamide Derivatives

Compound IDR-GroupCOX-2 IC50 (µM)
MPA-1 Phenyl5.2
MPA-2 4-Chlorophenyl2.8
MPA-3 4-Methylphenyl4.5
MPA-4 Benzyl8.1
Celecoxib (Positive Control)0.8

Table 2: Illustrative Antimicrobial Activity of 6-Methoxypyridazine-3-carboxylate Derivatives

Compound IDR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
MPE-1 Methyl3264>128
MPE-2 Ethyl1632128
MPE-3 Propyl163264
MPE-4 Isopropyl81664
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A4

Conclusion

The derivatization of this compound represents a viable strategy for the generation of novel compounds with potential therapeutic applications. The protocols outlined in these application notes provide a solid foundation for the synthesis of amide and ester derivatives and their subsequent evaluation in anti-inflammatory and antimicrobial bioassays. Further exploration of this scaffold through the synthesis of diverse libraries of derivatives and their screening in a wider range of biological assays is warranted to fully elucidate its potential in drug discovery.

References

Application Note and Protocol: A Scalable Two-Step Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scalable synthesis of 6-methoxypyridazine-3-carboxylic acid, a versatile building block in pharmaceutical and agrochemical research.[1][2] The described methodology follows a robust two-step synthetic sequence involving the oxidation of 3-chloro-6-methylpyridazine followed by a nucleophilic substitution with sodium methoxide.

Introduction

This compound (6-MPCA) is a key intermediate in the synthesis of a variety of biologically active molecules, including potential anti-inflammatory and anticonvulsant agents.[1] Its structural features, a pyridazine ring substituted with a methoxy and a carboxylic acid group, make it a valuable scaffold for medicinal chemistry.[1][2] The protocol outlined below is designed for scalability, utilizing readily available starting materials and straightforward reaction conditions, making it suitable for industrial production.[3]

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-step process:

  • Oxidation: 3-chloro-6-methylpyridazine is oxidized to 6-chloropyridazine-3-carboxylic acid using a strong oxidizing agent in an acidic medium.

  • Methoxylation: The resulting 6-chloropyridazine-3-carboxylic acid undergoes a nucleophilic aromatic substitution with sodium methoxide to yield the final product, this compound.

Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Oxidation of 3-chloro-6-methylpyridazine

ParameterValue (Potassium Dichromate)Value (Potassium Permanganate)Reference
Starting Material3-chloro-6-methylpyridazine3-chloro-6-methylpyridazine[3]
Oxidizing AgentPotassium Dichromate (K₂Cr₂O₇)Potassium Permanganate (KMnO₄)[3]
SolventSulfuric Acid (H₂SO₄)50% Sulfuric Acid (H₂SO₄)[3]
Reaction Temperature50°C80°C[3]
Reaction Time2 hours2 hours[3]
Yield65%52%[3]
Product6-chloropyridazine-3-carboxylic acid6-chloropyridazine-3-carboxylic acid[3]

Table 2: Methoxylation of 6-chloropyridazine-3-carboxylic acid

ParameterValueReference
Starting Material6-chloropyridazine-3-carboxylic acid[3][4]
ReagentSodium Methoxide (NaOMe)[3][4]
SolventAnhydrous Methanol (CH₃OH)[3][4]
Reaction ConditionReflux[3][4]
YieldNot explicitly stated, but part of a 30.2% overall yield from 3-chloro-6-methyl pyridazine[3]
ProductThis compound[3][4]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium dichromate and potassium permanganate are strong oxidizing agents and should be handled with care.

  • Sulfuric acid is highly corrosive. Handle with extreme caution.

  • Sodium methoxide is a strong base and is moisture-sensitive.

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

This protocol is based on the oxidation using potassium dichromate, which provided a higher yield in the cited patent.[3]

Materials:

  • 3-chloro-6-methylpyridazine (8g, 0.06 mol)

  • Concentrated Sulfuric Acid (60 mL)

  • Potassium Dichromate (35g, 0.12 mol)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, add 60 mL of concentrated sulfuric acid.

  • Slowly add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to the sulfuric acid while stirring.

  • Gradually add 35g (0.12 mol) of potassium dichromate to the mixture, ensuring the temperature is maintained at 50°C.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for 2 hours.[3]

  • Cool the reaction mixture and then carefully pour it into 200 mL of ice water to dilute.

  • Extract the aqueous solution with ethyl acetate (5 x 200 mL).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain white crystalline powder of 6-chloropyridazine-3-carboxylic acid (6.2g, 65% yield).[3]

Step 2: Synthesis of this compound

Materials:

  • 6-chloropyridazine-3-carboxylic acid (3.2g, 0.02 mol)

  • Sodium methoxide (2.2g, 0.04 mol)

  • Anhydrous Methanol (50 mL)

  • Ice water

  • Concentrated Hydrochloric Acid

  • Distilled water (for recrystallization)

Procedure:

  • In a round-bottom flask, add 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid and 2.2g (0.04 mol) of sodium methoxide to 50 mL of anhydrous methanol.[3]

  • Stir the mixture and heat it to reflux.[3] The reaction time can be significant, up to 60 hours, and should be monitored by a suitable method (e.g., TLC).[4]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.[3][4]

  • Add ice water to the residue and stir.[3]

  • Adjust the pH of the solution with concentrated hydrochloric acid.[3]

  • Allow the mixture to stand overnight to facilitate precipitation.[3]

  • Filter the precipitate and wash the filter cake with distilled water.[4]

  • Recrystallize the solid from water to obtain this compound.[3] The expected melting point is in the range of 160-163°C.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start step1_reagents 3-chloro-6-methylpyridazine + Conc. H₂SO₄ + K₂Cr₂O₇ start->step1_reagents step1_reaction Oxidation (50°C, 2h) step1_reagents->step1_reaction step1_workup Workup: - Dilution with ice water - Ethyl acetate extraction - Drying & Concentration step1_reaction->step1_workup step1_purification Recrystallization (Methanol) step1_workup->step1_purification intermediate 6-chloropyridazine-3- carboxylic acid step1_purification->intermediate step2_reagents Intermediate + Sodium Methoxide + Anhydrous Methanol intermediate->step2_reagents step2_reaction Methoxylation (Reflux) step2_reagents->step2_reaction step2_workup Workup: - Remove Methanol - Add ice water - Acidify with HCl step2_reaction->step2_workup step2_purification Recrystallization (Water) step2_workup->step2_purification final_product 6-Methoxypyridazine-3- carboxylic acid step2_purification->final_product end End final_product->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6-Methoxypyridazine-3-carboxylic acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-Methoxypyridazine-3-carboxylic acid as a key building block in the synthesis of novel anti-inflammatory agents. The following sections outline the synthetic utility of this starting material, present detailed experimental procedures for the synthesis of a representative pyridazinone-based anti-inflammatory compound, summarize quantitative biological data, and visualize the key signaling pathways involved in the mechanism of action of these agents.

Introduction: The Potential of Pyridazine Scaffolds in Inflammation

Pyridazine and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1] In the context of inflammation, pyridazinone-based compounds have shown significant potential by targeting key mediators of the inflammatory cascade.[1][2] this compound is a valuable and versatile starting material for the synthesis of these bioactive molecules, offering a reactive handle for the construction of more complex derivatives.[3] Its unique electronic properties, conferred by the pyridazine ring and the methoxy and carboxylic acid functional groups, make it an attractive precursor for the development of novel therapeutics targeting inflammatory diseases.[3]

Synthetic Applications and Strategy

This compound can be synthetically manipulated to generate a variety of heterocyclic systems with anti-inflammatory properties. A common and effective strategy involves the conversion of the carboxylic acid moiety into a more reactive intermediate, such as an ester or an acid chloride, which can then undergo cyclization with hydrazine or its derivatives to form the pyridazinone core. This pyridazinone scaffold can be further functionalized to optimize biological activity.

A plausible synthetic route starting from this compound to a representative 6-substituted-pyridazin-3(2H)-one derivative is depicted below. This general approach allows for the introduction of various substituents at the 6-position of the pyridazinone ring, enabling the exploration of structure-activity relationships (SAR).

Synthetic_Workflow A This compound B 6-Methoxypyridazine-3-carbonyl chloride A->B SOCl2 or (COCl)2 C Intermediate Ester/Amide B->C Alcohol/Amine D Substituted Ketoacid/Ketoester C->D Grignard/Organolithium Reagent E 6-Aryl/Alkyl-pyridazin-3(2H)-one D->E Hydrazine Hydrate (N2H4·H2O)

Caption: General synthetic workflow for the preparation of 6-substituted-pyridazin-3(2H)-ones from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent conversion to a representative anti-inflammatory pyridazinone derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthetic process and describes the synthesis of the starting material.[4]

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine (8 g, 0.06 mol) to 60 mL of 50% sulfuric acid.

  • While stirring, gradually add potassium permanganate (38 g, 0.24 mol).

  • After the addition is complete, heat the reaction mixture to 80°C for 2 hours.

  • Cool the mixture and then pour it into 200 mL of ice water to dilute.

  • Filter the resulting mixture.

  • Extract the filtrate with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.

Step 2: Synthesis of this compound

  • In a flask with a magnetic stirrer, add sodium methoxide (2.2 g, 0.04 mol) and 6-chloropyridazine-3-carboxylic acid (3.2 g, 0.02 mol) to 50 mL of anhydrous methanol.

  • Reflux the reaction mixture for 6 hours.

  • Remove the excess solvent under reduced pressure.

  • Add 10 mL of ice water to the residue.

  • Adjust the pH of the solution to 3-4 with concentrated hydrochloric acid.

  • Allow the mixture to stand overnight.

  • Filter the precipitate and recrystallize the filter cake from water to obtain this compound as white crystals.

Protocol 2: Synthesis of a Representative 6-Aryl-pyridazin-3(2H)-one Derivative

This protocol outlines a general procedure for the synthesis of a 6-aryl-pyridazin-3(2H)-one from a ketoacid intermediate, which can be conceptually derived from this compound.

Step 1: Synthesis of a β-Aroylpropionic Acid Intermediate (Conceptual)

Note: This is a conceptual step. The synthesis of various β-aroylpropionic acids is well-documented in the literature, often starting from succinic anhydride and an aromatic compound via Friedel-Crafts acylation.

Step 2: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • A mixture of the appropriate β-aroylpropionic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Step 3: Aromatization to 6-Aryl-pyridazin-3(2H)-one

  • The 6-aryl-4,5-dihydropyridazin-3(2H)-one (5 mmol) is dissolved in glacial acetic acid (20 mL).

  • Bromine (5.5 mmol) in glacial acetic acid is added dropwise with stirring.

  • The mixture is heated at 60-70°C for 2 hours.

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 6-aryl-pyridazin-3(2H)-one.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of various pyridazine and pyridazinone derivatives reported in the literature. These compounds, while not all directly synthesized from this compound in the cited literature, represent the types of potent anti-inflammatory agents that can be accessed from this starting material.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Pyridazine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
Celecoxib -0.35-[5]
Indomethacin --0.50[5]
Compound 4c -0.26-[5]
Compound 6b -0.186.33[5]
Compound 5f >1001.50>66.67[6]
Compound 6f >1001.15>86.96[6]

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Pyridazine Derivatives

CompoundInhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of PGE-2 (%)Reference
Celecoxib 758369[6]
Compound 5f 486244[6]
Compound 6f 707864[6]

Table 3: Phosphodiesterase 4 (PDE4) Inhibitory Activity of Pyridazinone Derivatives

CompoundPDE4B Inhibition (%) at 20 µMReference
Roflumilast 95[7]
Compound 4ba 85[7]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. Two prominent targets are Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).

COX-2 Signaling Pathway

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators.[8] Inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa Stimuli (e.g., Cytokines) cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Pyridazine-based COX-2 Inhibitor inhibitor->cox2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyridazine-based inhibitors.

PDE4 Signaling Pathway

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties.[9] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory cytokines.[9]

PDE4_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp creb CREB (transcription factor) pka->creb Phosphorylation pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6) Transcription pka->pro_inflammatory Inhibition anti_inflammatory Anti-inflammatory Genes (IL-10) Transcription creb->anti_inflammatory Activation inhibitor Pyridazinone-based PDE4 Inhibitor inhibitor->pde4 Inhibition

Caption: Mechanism of action of pyridazinone-based PDE4 inhibitors in modulating inflammatory responses.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of pyridazine and pyridazinone derivatives with potent anti-inflammatory activities. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this chemical space further. The ability of these compounds to target key inflammatory pathways, such as COX-2 and PDE4, underscores their therapeutic potential for the treatment of a wide array of inflammatory disorders. Further optimization of these scaffolds, guided by the principles of medicinal chemistry and structure-activity relationship studies, holds promise for the discovery of novel and effective anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Methoxypyridazine-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include pyridazine derivatives.[1] A frequently used precursor is 3-chloro-6-methylpyridazine, which undergoes a two-step synthesis involving oxidation and subsequent methoxylation to yield the final product.[2] Another approach begins with 6-chloropyridine-3-carboxylic acid, which is then reacted with a methoxide source.[3]

Q2: What are the key chemical reactions involved in the synthesis of this compound?

A2: The synthesis typically involves several key reactions. The carboxylic acid functionality can be introduced through the oxidation of a methyl group on the pyridazine ring.[2] Another crucial step is the nucleophilic substitution of a halogen (like chlorine) with a methoxy group.[2][3] The final product, being a carboxylic acid, can undergo typical reactions such as esterification.[1]

Q3: What are some potential side reactions that can lower the yield?

A3: When synthesizing the pyridazine ring itself from precursors like β-ketoesters and hydrazine, a common side reaction is the formation of hydrazides, where hydrazine reacts with ester functional groups instead of the ketone.[4] During the methoxylation step, incomplete reaction can lead to residual chlorinated starting material, complicating purification.

Q4: What are the physical and chemical properties of this compound?

A4: this compound is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.12 g/mol .[1][5] It features a pyridazine ring with a methoxy group at the 6-position and a carboxylic acid group at the 3-position.[1] It has a melting point in the range of 160-163 °C and is soluble in water.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield in the oxidation of 3-chloro-6-methylpyridazine - Incomplete oxidation. - Suboptimal oxidant-to-substrate ratio. - Reaction temperature too low or too high.- Ensure the molar ratio of the oxidizing agent (e.g., potassium dichromate or potassium permanganate) to 3-chloro-6-methylpyridazine is between 2-6:1.[2] - Maintain the reaction temperature between 20-80 °C.[2] - Increase the reaction time to ensure completion.
Incomplete methoxylation of 6-chloropyridazine-3-carboxylic acid - Insufficient amount of sodium methoxide. - Short reaction time. - Presence of water in the reaction mixture.- Use a molar excess of sodium methoxide (e.g., 2 equivalents relative to the chloro-pyridazine).[2] - Extend the reflux time; reactions can take up to 60 hours for completion.[3] - Ensure all reagents and solvents (e.g., methanol) are anhydrous.
Difficulty in isolating the final product - Product remains dissolved in the aqueous phase after acidification. - Improper pH adjustment.- After acidification, cool the solution in an ice bath to promote precipitation.[2] - Carefully adjust the pH to around 5 with concentrated hydrochloric acid to ensure complete precipitation of the carboxylic acid.[3] - If the product is highly soluble, perform multiple extractions with a suitable organic solvent like ethyl acetate.[2]
Formation of ester by-product instead of carboxylic acid - This can occur if the synthesis proceeds through a methyl ester intermediate (e.g., from hydrolysis of a nitrile in methanol or esterification of the acid).- If the methyl ester is formed, it must be hydrolyzed to the carboxylic acid. This can be achieved by heating under reflux with an aqueous base (e.g., NaOH) followed by acidification.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 3-chloro-6-methylpyridazine[2]

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

  • In an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 mL of concentrated sulfuric acid.

  • While stirring, gradually add 35g (0.12 mol) of potassium dichromate, ensuring the temperature remains below 50 °C.

  • After the addition is complete, continue stirring at 50 °C for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of ice water.

  • Extract the aqueous solution with ethyl acetate (5 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of this compound

  • In 50 mL of anhydrous methanol, add 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid.

  • Reflux the mixture for 2-6 hours.

  • Remove the excess methanol under reduced pressure.

  • Add ice water to the residue and adjust the pH with concentrated hydrochloric acid.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Filter the precipitate and recrystallize from water to obtain this compound.

Protocol 2: Synthesis from 6-chloropyridine-3-carboxylic acid[3]
  • To a suspension of 4.15 g of 6-chloropyridine-3-carboxylic acid in 40 cc of methanol, add 40 cc of a 4 M methanolic sodium methylate solution.

  • Heat the mixture under reflux for 60 hours.

  • Distill off the solvent under reduced pressure.

  • Take up the residue in 100 cc of distilled water and acidify to pH 5 with a 11.9 M aqueous solution of hydrochloric acid.

  • Separate the resulting precipitate by filtration, wash with distilled water (5 x 10 cc), and air-dry to yield 6-Methoxypyridine-3-carboxylic acid.

Data Summary

Starting Material Reagents Reaction Conditions Yield Reference
3-chloro-6-methylpyridazine1. K₂Cr₂O₇, H₂SO₄ 2. NaOMe, MeOH1. 50 °C, 2h 2. Reflux, 2-6h65% (Step 1), Overall 37.7%[2]
3-chloro-6-methylpyridazine1. KMnO₄, H₂SO₄ 2. NaOMe, MeOH1. 80 °C, 2h 2. Reflux52% (Step 1), Overall 30.2%[2]
6-chloropyridine-3-carboxylic acidNaOMe, MeOHReflux, 60hNot specified[3]

Visualizations

Synthesis_Workflow_1 cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methoxylation 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine Oxidation Oxidation 3-chloro-6-methylpyridazine->Oxidation Oxidant (K2Cr2O7 or KMnO4) Oxidant (K2Cr2O7 or KMnO4) Oxidant (K2Cr2O7 or KMnO4)->Oxidation 6-chloropyridazine-3-carboxylic acid 6-chloropyridazine-3-carboxylic acid Oxidation->6-chloropyridazine-3-carboxylic acid Methoxylation Methoxylation 6-chloropyridazine-3-carboxylic acid->Methoxylation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Methoxylation This compound This compound Methoxylation->this compound Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Incomplete_Oxidation Incomplete_Oxidation Low_Yield->Incomplete_Oxidation Oxidation Step? Incomplete_Methoxylation Incomplete_Methoxylation Low_Yield->Incomplete_Methoxylation Methoxylation Step? Check_Oxidant_Ratio Check_Oxidant_Ratio Incomplete_Oxidation->Check_Oxidant_Ratio Check_Reaction_Time_Temp Check_Reaction_Time_Temp Incomplete_Oxidation->Check_Reaction_Time_Temp Check_NaOMe_Stoichiometry Check_NaOMe_Stoichiometry Incomplete_Methoxylation->Check_NaOMe_Stoichiometry Ensure_Anhydrous_Conditions Ensure_Anhydrous_Conditions Incomplete_Methoxylation->Ensure_Anhydrous_Conditions End End Check_Oxidant_Ratio->End Check_Reaction_Time_Temp->End Check_NaOMe_Stoichiometry->End Ensure_Anhydrous_Conditions->End

References

Technical Support Center: Synthesis of 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently described method involves a two-step process. The first step is the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using a strong oxidizing agent like potassium permanganate or potassium dichromate in the presence of sulfuric acid. The second step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group using sodium methoxide in methanol.[1]

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions of concern are:

  • Incomplete oxidation: The starting material, 3-chloro-6-methylpyridazine, may not be fully converted to the carboxylic acid, leading to its presence as an impurity.

  • Hydrolysis of the chloro-intermediate: During the methoxylation step or workup, the 6-chloropyridazine-3-carboxylic acid can be hydrolyzed to form 6-hydroxypyridazine-3-carboxylic acid.

  • Esterification of the carboxylic acid: The carboxylic acid product can react with the methanol solvent, especially under acidic conditions, to form the methyl ester, methyl 6-methoxypyridazine-3-carboxylate.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue 1: Low yield of the final product, this compound.
Potential Cause Troubleshooting/Solution
Incomplete Oxidation - Increase oxidant stoichiometry: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used. A 4-fold molar excess has been reported.[1] - Optimize reaction temperature: The oxidation is typically carried out at elevated temperatures (e.g., 50-80°C). Ensure the temperature is maintained within the optimal range for a sufficient duration.[1] - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before workup.
Incomplete Methoxylation - Ensure anhydrous conditions: Moisture can consume the sodium methoxide and lead to hydrolysis byproducts. Use dry methanol and freshly prepared sodium methoxide. - Sufficient reaction time: The methoxylation reaction may require several hours of reflux. A reaction time of 6 hours has been reported.[1] Monitor the reaction to completion. - Adequate amount of sodium methoxide: A molar excess of sodium methoxide is necessary to drive the reaction to completion. A 2-fold molar excess relative to the chloro-intermediate is a common starting point.[1]
Product Loss During Workup - Careful pH adjustment: When acidifying the reaction mixture to precipitate the product, add the acid slowly and monitor the pH to avoid re-dissolving the product. A pH of 3-4 is often targeted.[1] - Efficient extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.
Issue 2: Presence of 6-hydroxypyridazine-3-carboxylic acid as a major byproduct.
Potential Cause Troubleshooting/Solution
Presence of water during methoxylation - Use anhydrous reagents and solvent: Thoroughly dry the methanol and ensure the sodium methoxide is not hydrated. - Perform the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction.
Hydrolysis during workup - Control temperature during pH adjustment: Keep the mixture cool during acidification to minimize the rate of hydrolysis. - Minimize time in aqueous basic conditions: The chloro-intermediate is more susceptible to hydrolysis under basic conditions. Proceed with the acidification step promptly after the reaction is complete.
Issue 3: Formation of methyl 6-methoxypyridazine-3-carboxylate as a significant impurity.
Potential Cause Troubleshooting/Solution
Acid-catalyzed esterification during workup - Avoid highly acidic conditions for extended periods: After precipitation of the product by acidification, filter the product without prolonged standing in the acidic solution. - Control temperature: Perform the acidification and filtration at low temperatures to reduce the rate of esterification.
Esterification during storage or analysis - Store the final product dry: Ensure the isolated carboxylic acid is thoroughly dried before storage. - Use appropriate analytical techniques: If using GC-MS, derivatization to the methyl ester is a common practice for analysis. Be aware that this can be misinterpreted as an impurity if not intended. HPLC is a suitable alternative for analyzing the free acid.

Data Presentation: Qualitative Impact of Reaction Parameters on Side Product Formation

Parameter Change Expected Impact on Incomplete Oxidation Expected Impact on Hydrolysis Byproduct Expected Impact on Esterification Byproduct
Increase Reaction Temperature (Oxidation) DecreaseN/AN/A
Increase Reaction Time (Oxidation) DecreaseN/AN/A
Increase Oxidant Molar Ratio DecreaseN/AN/A
Increase Reaction Temperature (Methoxylation) N/AIncreaseIncrease
Increase Reaction Time (Methoxylation) N/AIncrease (if water is present)Increase (if acid is present)
Increase Water Content (Methoxylation) N/ASignificant IncreaseDecrease (favors hydrolysis over esterification)
Increase Acidity during Workup N/ADecrease (protonated amine is less nucleophilic)Increase

Experimental Protocols

Key Experiment 1: Synthesis of 6-chloropyridazine-3-carboxylic acid[1]
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add 3-chloro-6-methylpyridazine (e.g., 8g, 0.06 mol) to 50% sulfuric acid (e.g., 60 mL) under an ice bath.

  • Oxidation: While stirring, gradually add potassium permanganate (e.g., 38g, 0.24 mol) to the mixture, maintaining the temperature between 20-80°C.

  • Reaction Monitoring: Stir the reaction mixture for 2 hours at the chosen temperature. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water (e.g., 200 mL).

  • Extraction: Extract the aqueous solution with ethyl acetate (e.g., 4 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.

Key Experiment 2: Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (e.g., 3.2g, 0.02 mol) and sodium methoxide (e.g., 2.2g, 0.04 mol) to anhydrous methanol (e.g., 50 mL).

  • Methoxylation: Stir the mixture and heat to reflux for 6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Precipitation: Add ice water (e.g., 10 mL) to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Isolation: Allow the mixture to stand, then filter the precipitate.

  • Purification: Recrystallize the filter cake from water to obtain this compound as a white crystalline powder.

Visualizations

Synthetic Pathway and Side Reactions

Synthesis_of_6_Methoxypyridazine_3_carboxylic_acid cluster_oxidation Oxidation Step cluster_methoxylation Methoxylation Step A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation (KMnO4, H2SO4) D Incomplete Oxidation (Unreacted Starting Material) A->D Side Reaction: Incomplete Oxidation C This compound B->C Methoxylation (NaOMe, MeOH) E 6-Hydroxypyridazine-3-carboxylic acid (Hydrolysis Product) B->E Side Reaction: Hydrolysis (H2O) F Methyl 6-methoxypyridazine-3-carboxylate (Esterification Product) C->F Side Reaction: Esterification (MeOH, H+)

Caption: Synthetic pathway and potential side reactions.

Experimental Workflow

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_methoxylation Step 2: Methoxylation A0 Mix 3-chloro-6-methylpyridazine and H2SO4 A1 Add KMnO4 A0->A1 A2 React at 50-80°C A1->A2 A3 Quench with ice water A2->A3 A4 Extract with Ethyl Acetate A3->A4 A5 Dry and Concentrate A4->A5 A6 Recrystallize from Methanol A5->A6 B0 Mix 6-chloropyridazine-3-carboxylic acid, NaOMe, and Anhydrous MeOH A6->B0 Intermediate B1 Reflux for 6h B0->B1 B2 Remove MeOH B1->B2 B3 Add ice water and acidify to pH 3-4 B2->B3 B4 Filter Precipitate B3->B4 B5 Recrystallize from Water B4->B5 P This compound B5->P

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Purification of Crude 6-Methoxypyridazine-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Methoxypyridazine-3-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, water is a highly effective solvent for the recrystallization of this compound.[1][2] The compound exhibits high solubility in hot water and lower solubility at room temperature, which are ideal characteristics for a recrystallization solvent. For related pyridazine derivatives, polar solvents such as ethanol and methanol, or solvent mixtures like acetone/hexanes, have also been utilized successfully.[3] Preliminary solvent screening is always recommended to determine the optimal solvent or solvent system for your specific crude material.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the formation of a liquid phase instead of solid crystals, typically occurs when the solution is supersaturated at a temperature above the melting point of the solute. To troubleshoot this, you can:

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Add more solvent: This will decrease the saturation point and lower the temperature at which crystallization begins.

  • Use a different solvent system: A solvent in which the compound is slightly less soluble at elevated temperatures may prevent oiling out.

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: Low recovery can be attributed to several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.

  • Premature filtration: Ensure that crystallization is complete by allowing the solution to stand at a low temperature for a sufficient amount of time before filtering.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.

Q4: How does pH affect the recrystallization process for this compound?

A4: As a carboxylic acid, the solubility of this compound is pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, its solubility will decrease. This property can be exploited for purification. For instance, the crude product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid. This is then followed by a recrystallization from a neutral solvent like water.

Q5: What are some common impurities to expect in crude this compound?

A5: Common impurities can arise from starting materials, by-products, or degradation products. In a typical synthesis, the precursor 6-chloro-pyridazine-3-carboxylic acid or unreacted starting materials could be present.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is not sufficiently saturated (too much solvent used).2. Supersaturation has occurred without nucleation.1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Crystals form too quickly and are very fine. The solution is too concentrated or cooled too rapidly, trapping impurities.Add a small amount of additional hot solvent to redissolve the fine precipitate and allow the solution to cool more slowly.
Product purity does not improve after recrystallization. 1. The chosen solvent is not effective at separating the desired compound from a specific impurity.2. The impurity has very similar solubility properties to the product.1. Experiment with different solvents or solvent systems (e.g., a polar solvent with a non-polar co-solvent).2. Consider an alternative purification technique, such as column chromatography, before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Solvent/Solvent SystemSuitability for Pyridazine DerivativesReference
WaterGood (for polar derivatives)[1][2]
EthanolGood (for polar derivatives)
MethanolGood (for polar derivatives)
Acetone/HexanesPotentially good (as a mixed solvent system)[3]
Ethyl AcetatePotentially good
BenzenePotentially good
CyclohexanePotentially good

Visualizations

Caption: Workflow for the recrystallization of this compound including troubleshooting steps.

References

common impurities in 6-Methoxypyridazine-3-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxypyridazine-3-carboxylic acid. The information is designed to help identify and resolve common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities are typically process-related and originate from the synthetic route employed. The primary method for synthesizing this compound involves the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid, followed by a nucleophilic substitution with sodium methoxide.[1] Therefore, the common impurities include unreacted starting materials, intermediates, and byproducts of side reactions.

Q2: How can I detect the presence of these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying impurities in your this compound sample. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., potassium hexafluorophosphate buffer at pH 2.8-3.2) and an organic modifier like acetonitrile is a good starting point for method development.[2] Detection is typically performed using a UV detector at a wavelength of 213-217 nm.[2]

Q3: What is the general approach to removing these impurities?

A3: The purification strategy depends on the nature and quantity of the impurities. The most common and effective methods include recrystallization, pH-mediated precipitation, and column chromatography. For many common impurities, a combination of these techniques may be necessary to achieve high purity.

Troubleshooting Guides

Issue 1: My final product has a lower-than-expected melting point and appears discolored.

Possible Cause: This is often indicative of residual colored impurities or a mixture of the desired product with starting materials or intermediates.

Troubleshooting Steps:

  • Identify the Impurity: Use an analytical technique like HPLC or TLC to compare your product with standards of the likely impurities (see Table 1).

  • Purification:

    • Recrystallization: If the impurities are significantly more or less soluble than the product, recrystallization is an effective method. Water or methanol are commonly used solvents for this compound.[1]

    • Activated Charcoal Treatment: If colored impurities are present, they can often be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization.

    • pH Adjustment: The carboxylic acid functionality of the product allows for purification by pH-mediated precipitation. Dissolving the crude material in a basic aqueous solution and then re-precipitating the product by adding acid can remove non-acidic impurities.

Issue 2: My reaction to produce this compound from 6-chloropyridazine-3-carboxylic acid is incomplete.

Possible Cause: Incomplete reaction leads to the presence of the starting material, 6-chloropyridazine-3-carboxylic acid, in your final product. This could be due to insufficient reaction time, temperature, or amount of sodium methoxide.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure that the molar ratio of sodium methoxide to 6-chloropyridazine-3-carboxylic acid is sufficient (typically 2:1 or higher) and that the reaction is allowed to proceed for an adequate amount of time at the appropriate temperature (reflux in methanol is common).[1]

  • Purification:

    • Recrystallization: 6-chloropyridazine-3-carboxylic acid has different solubility profiles than the methoxylated product, making recrystallization a viable purification method.

    • Column Chromatography: If recrystallization is not effective, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape) can separate the product from the starting material.

Data Presentation

Table 1: Common Impurities in this compound and Their Origin

ImpurityChemical StructureIUPAC NameTypical Source
Starting Material 3-chloro-6-methylpyridazine3-chloro-6-methylpyridazineIncomplete oxidation in the first step of the synthesis.
Intermediate 6-chloropyridazine-3-carboxylic acid6-chloropyridazine-3-carboxylic acidIncomplete methoxylation reaction.
Side-Product Methyl 6-methoxypyridazine-3-carboxylateMethyl 6-methoxypyridazine-3-carboxylateEsterification of the carboxylic acid with the methanol solvent, especially under acidic conditions.
Hydrolysis Product 6-hydroxypyridazine-3-carboxylic acid6-hydroxypyridazine-3-carboxylic acidHydrolysis of 6-chloropyridazine-3-carboxylic acid during workup or storage.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot deionized water to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by pH-Mediated Precipitation
  • Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) until the solution is clear.

  • Filtration: Filter the solution to remove any non-acidic, insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with stirring until the pH is between 3 and 4.[1] The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. For higher purity, this can be followed by recrystallization as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound recrystallization Recrystallization (Water or Methanol) start->recrystallization High initial purity ph_precipitation pH-Mediated Precipitation start->ph_precipitation Presence of non-acidic impurities chromatography Column Chromatography (Silica Gel) start->chromatography Complex impurity profile hplc HPLC Analysis recrystallization->hplc ph_precipitation->hplc chromatography->hplc end Pure this compound (>96% Purity) hplc->end Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities sm 3-chloro-6-methylpyridazine intermediate 6-chloropyridazine-3-carboxylic acid sm->intermediate Oxidation imp1 Unreacted Starting Material sm->imp1 Incomplete Oxidation product This compound intermediate->product Methoxylation imp2 Unreacted Intermediate intermediate->imp2 Incomplete Methoxylation imp4 Hydrolysis Product intermediate->imp4 Hydrolysis imp3 Ester Side-Product product->imp3 Esterification with Methanol Solvent

Caption: Logical relationship between the synthesis pathway and the origin of common impurities.

References

Technical Support Center: 6-Methoxypyridazine-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxypyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Amide Bond Formation

Question 1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to the electron-deficient nature of the pyridazine ring, which can affect the reactivity of the carboxylic acid.

Potential Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species for the amine to attack effectively.

    • Solution: Employ a suitable coupling reagent. For heteroaromatic acids like this, stronger activating agents are often beneficial. Consider using HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Another effective system for electron-deficient systems is the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine).

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Ensure anhydrous (dry) conditions, as water can hydrolyze the activated carboxylic acid intermediate. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for potential side reactions.

  • Side Reactions: The activated carboxylic acid can participate in unwanted side reactions.

    • Solution: To minimize side reactions like racemization (if working with chiral amines), consider the addition of HOBt or OxymaPure. Running the reaction at a lower temperature can also help mitigate these side reactions.

Question 2: I am observing the formation of an anhydride of this compound as a major byproduct. How can I prevent this?

Answer: Anhydride formation can occur when the activated carboxylic acid reacts with another molecule of the starting carboxylic acid instead of the desired amine.

Solutions:

  • Control Stoichiometry: Ensure that the amine is present in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the carboxylic acid.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine can sometimes favor the desired reaction pathway.

Esterification

Question 3: My Fischer esterification of this compound is inefficient. What are the alternative methods?

Answer: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be challenging with heteroaromatic carboxylic acids due to the potential for the acid catalyst to protonate the nitrogen atoms in the pyridazine ring, thereby deactivating the molecule.

Alternative Methods:

  • Two-Step Procedure via Acid Chloride: A reliable method involves first converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the desired alcohol, often at room temperature, to yield the ester.

  • Steglich Esterification: This method uses a carbodiimide, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC, in the presence of a catalytic amount of DMAP. This approach is generally milder and avoids the use of strong acids.

Purification

Question 4: I am facing difficulties in purifying my this compound derivative. It shows poor solubility and streaks on the silica gel column. What can I do?

Answer: Purification of pyridazine derivatives can be challenging due to their polar nature.

Solutions:

  • Solvent Selection for Chromatography:

    • For column chromatography on silica gel, a more polar solvent system may be required. Consider using mixtures of ethyl acetate/hexanes with a small percentage of methanol or ethanol to improve the elution of your polar compound.

    • To reduce tailing (streaking) on the column, which is often caused by the interaction of the basic nitrogen atoms of the pyridazine ring with the acidic silica gel, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent.

  • Recrystallization:

    • For solid compounds, recrystallization can be an effective purification method. Due to the polarity of the pyridazine moiety, polar solvents are often good choices.

    • Commonly used solvents for the recrystallization of pyridazine derivatives include ethanol, methanol, or mixtures of ethanol and water. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Electron-Deficient Carboxylic Acids

Coupling Reagent SystemBaseTypical SolventTemperatureReported Yield RangeKey Considerations
EDC / HOBt / DMAPDIPEACH₃CN or CH₂Cl₂Room Temp.Good to ExcellentDMAP is crucial for efficiency; a catalytic amount of HOBt is often sufficient.
HATUDIPEADMF or CH₂Cl₂Room Temp.HighGenerally very effective for difficult couplings, but can be more expensive.
BOP-ClEt₃NCH₂Cl₂Room Temp.ModerateCan be sluggish for less reactive substrates.
Isobutyl ChloroformateEt₃NCH₂Cl₂0 °C to Room Temp.ModerateForms a mixed anhydride intermediate.

Table 2: Recommended Solvents for Recrystallization of Pyridazine Derivatives

SolventPolaritySuitabilityNotes
EthanolPolar ProticHighGood for many polar heterocyclic compounds.
MethanolPolar ProticHighSimilar to ethanol, often provides good crystal formation.
Ethanol/WaterPolar ProticHighA solvent mixture can be optimized to achieve ideal solubility characteristics.
DioxanePolar AproticModerateCan be effective for recrystallizing certain pyridazine derivatives.
AcetonitrilePolar AproticModerateMay be a suitable alternative for some compounds.

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification via Acid Chloride
  • Acid Chloride Formation:

    • In a fume hood, suspend or dissolve this compound (1.0 equivalent) in thionyl chloride (SOCl₂) (a significant excess, can be used as the solvent) or in an inert solvent like DCM with oxalyl chloride (1.2-1.5 equivalents) and a catalytic amount of DMF.

    • Gently reflux the mixture for 1-3 hours until the reaction is complete (evolution of gas ceases).

    • Carefully remove the excess SOCl₂ or solvent and oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Ester Formation:

    • Dissolve the crude acid chloride in an anhydrous solvent such as DCM or THF.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the desired alcohol (1.2-1.5 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Visualizations

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling q1 Is the Carboxylic Acid Fully Activated? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1 Use a stronger coupling reagent (e.g., HATU). Consider EDC/HOBt/DMAP system. q1->sol1 No q3 Are Side Reactions Occurring? q2->q3 Yes sol2 Ensure anhydrous solvents and reagents. Gently heat if reaction is sluggish. q2->sol2 No sol3 Add HOBt or OxymaPure to suppress racemization. Run reaction at lower temperature. q3->sol3 Yes end Improved Yield q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low yields in amide coupling reactions.

Purification_Workflow start Crude Product q1 Is the product a solid? start->q1 recrystallization Attempt Recrystallization (e.g., from Ethanol/Water) q1->recrystallization Yes chromatography Column Chromatography on Silica Gel q1->chromatography No pure_product Pure Product recrystallization->pure_product q2 Is there tailing on the column? chromatography->q2 add_base Add a basic modifier to the eluent (e.g., 0.5% Triethylamine) q2->add_base Yes q2->pure_product No add_base->pure_product

Caption: General purification workflow for this compound derivatives.

optimizing reaction time and temperature for 6-Methoxypyridazine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic pathways:

Route 1: Oxidation of 3-chloro-6-methylpyridazine followed by Methoxylation

  • Issue 1: Low yield during the oxidation of 3-chloro-6-methylpyridazine.

    • Question: My yield of 6-chloropyridazine-3-carboxylic acid is significantly lower than expected. What are the potential causes and solutions?

    • Possible Causes & Solutions:

      • Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid requires stringent conditions. Ensure the reaction temperature is maintained within the optimal range (50-80°C) for a sufficient duration (2-4 hours).[1][2] Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

      • Oxidant Activity: The activity of the oxidizing agent (e.g., potassium permanganate or potassium dichromate) is crucial. Use a fresh, high-purity oxidant. The molar ratio of the oxidant to the starting material is also critical; a 2-6 fold molar excess of the oxidant is recommended.[1]

      • Temperature Control: The addition of the oxidant to the sulfuric acid solution is exothermic. Maintain the temperature below 65°C during addition to prevent side reactions or degradation of the starting material.[2]

      • Extraction Efficiency: The product, 6-chloropyridazine-3-carboxylic acid, is extracted from an aqueous solution. Ensure thorough extraction by performing multiple extractions with a suitable organic solvent like ethyl acetate.[1][2]

  • Issue 2: Incomplete methoxylation of 6-chloropyridazine-3-carboxylic acid.

    • Question: I am observing unreacted 6-chloropyridazine-3-carboxylic acid in my final product. How can I drive the methoxylation to completion?

    • Possible Causes & Solutions:

      • Insufficient Reaction Time: The nucleophilic substitution of the chlorine atom with a methoxy group can be slow. Refluxing for an extended period (up to 60 hours) may be necessary for complete conversion.[3]

      • Base Concentration: Sodium methoxide is a common reagent for this step. Ensure a sufficient concentration of sodium methoxide is used to drive the reaction forward. A 4M solution in methanol has been reported to be effective.[3]

      • Anhydrous Conditions: Moisture can react with sodium methoxide, reducing its effectiveness. While the reaction is often performed in methanol, ensuring the starting materials and glassware are dry can be beneficial.

Route 2: Methoxylation of 6-chloropyridine-3-carboxylic acid

  • Issue: Hydrolysis of the pyridazine ring leading to pyridazinone formation.

    • Question: I am isolating a pyridazinone derivative as a significant byproduct. What is causing this and how can it be prevented?

    • Possible Cause: The pyridazine ring can be susceptible to hydrolysis, particularly at elevated temperatures in the presence of water and a base. This can lead to the displacement of the chloro group by a hydroxyl group, forming a pyridazinone.[4]

    • Solution:

      • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents to minimize the presence of water.[4]

      • Temperature Control: Carry out the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the hydrolysis side reaction.[4]

      • Choice of Base: Employ a non-nucleophilic, hindered base if possible to reduce the chance of direct attack on the pyridazine ring.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reaction conditions for the oxidation of 3-chloro-6-methylpyridazine?

    • A1: The reaction is typically carried out by adding an oxidant, such as potassium permanganate or potassium dichromate, to a solution of 3-chloro-6-methylpyridazine in sulfuric acid. The reaction temperature is generally maintained between 20-80°C for 1-5 hours.[1]

  • Q2: How can I optimize the reaction time and temperature for the methoxylation step?

    • A2: Optimization will depend on your specific starting material and scale. It is recommended to start with the reported conditions (e.g., reflux in methanol with sodium methoxide) and monitor the reaction progress over time using techniques like TLC or LC-MS.[3] A time-course study can help identify the point at which the reaction is complete. You can also run the reaction at different temperatures below reflux to see if a lower temperature can provide a cleaner reaction profile, albeit over a longer period.

  • Q3: What is the role of sulfuric acid in the oxidation step?

    • A3: Sulfuric acid serves as the solvent and creates the acidic medium required for the oxidation of the methyl group by potassium permanganate or potassium dichromate.[1][2]

  • Q4: Are there alternative methods for the synthesis of this compound?

    • A4: Yes, other synthetic routes exist. One notable method involves the hydrolysis of methyl 6-methoxypyridazine-3-carboxylate. The ester can be synthesized through various methods, including the reaction of the corresponding acid chloride with methanol.[5]

Data Presentation

Table 1: Reported Yields for the Synthesis of 6-chloropyridazine-3-carboxylic acid

Starting MaterialOxidantReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
3-chloro-6-methylpyridazinePotassium dichromate50265[1]
3-chloro-6-methylpyridazinePotassium permanganate80252[1]
3-chloro-6-methylpyridazinePotassium dichromate< 50469[2]

Table 2: Reported Conditions for the Methoxylation of 6-chloropyridazine-3-carboxylic acid

Starting MaterialReagentSolventReaction ConditionsYieldReference
6-chloropyridazine-3-carboxylic acidSodium methoxideAnhydrous MethanolRefluxNot specified[1]
6-chloropyridine-3-carboxylic acid4M Sodium methoxideMethanolReflux, 60 hNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 6-chloropyridazine-3-carboxylic acid via Oxidation [1][2]

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid under an ice bath.

  • Addition of Oxidant: While stirring, slowly add powdered potassium dichromate or potassium permanganate, ensuring the reaction temperature does not exceed 65°C.

  • Reaction: After the addition is complete, stir the mixture at 50-80°C for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol to obtain pure 6-chloropyridazine-3-carboxylic acid.

Protocol 2: Synthesis of this compound via Methoxylation [1][3]

  • Reaction Setup: To a suspension of 6-chloropyridazine-3-carboxylic acid in anhydrous methanol, add a solution of sodium methoxide in methanol.

  • Reaction: Heat the mixture under reflux until the starting material is consumed (this may take up to 60 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 5.

  • Isolation: Filter the resulting precipitate, wash with water, and dry to obtain this compound.

Visualizations

SynthesisWorkflow cluster_route1 Route 1: Oxidation and Methoxylation A 3-chloro-6-methylpyridazine B Oxidation (KMnO4 or K2Cr2O7, H2SO4) 20-80°C, 1-5h A->B C 6-chloropyridazine-3-carboxylic acid B->C D Methoxylation (NaOMe, MeOH, Reflux) C->D E This compound D->E

Caption: Synthetic workflow for this compound via oxidation followed by methoxylation.

TroubleshootingLogic start Low Yield in Oxidation? cond1 Incomplete Reaction? start->cond1 cond2 Oxidant Issue? start->cond2 cond3 Poor Temp Control? start->cond3 sol1 Increase Reaction Time/ Monitor by TLC/GC cond1->sol1 Yes sol2 Use Fresh Oxidant/ Optimize Molar Ratio cond2->sol2 Yes sol3 Maintain Temp < 65°C during addition cond3->sol3 Yes

Caption: Troubleshooting logic for low yield in the oxidation step.

References

preventing degradation of 6-Methoxypyridazine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Methoxypyridazine-3-carboxylic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry and well-ventilated place.[1][2] For optimal preservation, storage at refrigerated temperatures (0-8 °C) is advised.[3] Some suppliers even recommend storage at -20 °C for enhanced stability.[2] It is also crucial to protect the compound from moisture, and handling under an inert gas is recommended.[2]

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound include:

  • Moisture: The compound is sensitive to moisture, which can lead to hydrolysis.[2]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can potentially induce photodegradation.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the pyridazine ring.

  • Extreme pH: Both acidic and basic conditions can promote the degradation of the compound.

Q3: Are there any visible signs of degradation to look out for?

Visible signs of degradation may include a change in color from its typical white to grey crystalline powder appearance, clumping of the powder, or the development of an unusual odor. However, the absence of these signs does not guarantee the compound's purity. Chemical analysis is the most reliable way to assess degradation.

Q4: How can I verify the purity of my stored this compound?

The purity of this compound can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] Developing a stability-indicating HPLC method is crucial to separate the intact compound from any potential degradation products. Other analytical methods that can be employed for purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using HPLC. If degradation is confirmed, procure a new batch and store it under the recommended conditions.
Change in physical appearance (color, texture) Improper storage leading to degradation.Discard the material as its purity is compromised. Review and improve your storage procedures, ensuring the container is tightly sealed and stored in a cool, dry, and dark place.
Low yield in a synthesis reaction The compound may have degraded prior to use.Before starting a synthesis, it is good practice to check the purity of the starting materials, especially if they have been stored for an extended period.

Quantitative Data on Stability

Condition Parameter Recommended Test Duration Expected Outcome
Long-Term Storage 2-8°C, ambient humidityUp to 24 monthsNo significant degradation (<2%)
Accelerated Storage 25°C/60% RH & 40°C/75% RH6 monthsTo predict shelf-life and identify potential degradation products
Forced Degradation
 Acid Hydrolysis0.1 M HCl, 60°C24 hoursIdentify acid-labile degradation products
 Base Hydrolysis0.1 M NaOH, 60°C8 hoursIdentify base-labile degradation products
 Oxidation3% H₂O₂, Room Temperature12 hoursIdentify oxidative degradation products
 Thermal80°C (solid state)48 hoursAssess thermal stability
 PhotostabilityICH Q1B conditionsAs per guidelinesAssess light sensitivity

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for up to 24 hours.

    • At selected time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, a stronger acid concentration (e.g., 1 M HCl) can be used.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for up to 8 hours.

    • At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, a stronger base concentration (e.g., 1 M NaOH) can be used.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for up to 24 hours.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to dry heat at 80°C in an oven for 48 hours.

    • At the end of the exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution (e.g., 100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be stored in the dark under the same temperature conditions.

    • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Characterize significant degradation products using techniques like LC-MS and NMR.

Visualizations

cluster_storage Storage Troubleshooting Start Inconsistent Results CheckPurity Check Purity (e.g., HPLC) Start->CheckPurity IsDegraded Degradation Detected? CheckPurity->IsDegraded NewBatch Procure New Batch IsDegraded->NewBatch Yes End_Good Proceed with Experiment IsDegraded->End_Good No ReviewStorage Review Storage Conditions NewBatch->ReviewStorage End_Bad Discard Old Batch ReviewStorage->End_Bad

Troubleshooting workflow for inconsistent experimental results.

cluster_workflow Forced Degradation Experimental Workflow Compound 6-Methoxypyridazine- 3-carboxylic acid Stress Apply Stress Condition (Acid, Base, Heat, etc.) Compound->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Identify & Quantify Degradants Analysis->Data

Workflow for the forced degradation study.

cluster_pathway Potential Degradation Pathway Parent This compound Intermediate 6-Hydroxypyridazine-3-carboxylic acid Parent->Intermediate H₂O/H⁺ or OH⁻ Hydrolysis Hydrolysis Decarboxylation Decarboxylation FinalProduct 6-Hydroxypyridazine Intermediate->FinalProduct Heat (Δ)

A potential degradation pathway for the compound.

References

Technical Support Center: Scale-Up of 6-Methoxypyridazine-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 6-Methoxypyridazine-3-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two main stages of production: the oxidation of 3-chloro-6-methylpyridazine and the subsequent methoxylation to yield the final product.

Stage 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 6-chloropyridazine-3-carboxylic acid Incomplete oxidation.- Increase the molar ratio of the oxidizing agent (potassium permanganate or potassium dichromate) to the starting material.- Extend the reaction time at the recommended temperature (50-80°C).[1]
Decomposition of the product due to excessive temperature.- Ensure gradual addition of the oxidizing agent to control the exothermic reaction.- Maintain the reaction temperature below the specified upper limit (e.g., <65°C when using potassium dichromate).[2]
Inefficient extraction of the product.- Increase the number of extractions with a suitable solvent like ethyl acetate.- Ensure the pH of the aqueous layer is acidic to protonate the carboxylic acid for better extraction into the organic phase.
Reaction Temperature Difficult to Control (Runaway Reaction) The oxidation reaction is highly exothermic.- Add the oxidizing agent in small portions over a longer period.- Ensure efficient stirring and cooling of the reaction vessel.- For larger scale, consider using a jacketed reactor with a reliable cooling system.
Formation of a Thick, Difficult-to-Stir Slurry Precipitation of manganese dioxide (if using potassium permanganate) or chromium salts.- Ensure adequate solvent volume to maintain a stirrable mixture.- Use a robust mechanical stirrer designed for handling slurries.
Product Contaminated with Starting Material Incomplete reaction.- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- If the reaction has stalled, consider adding a small additional portion of the oxidizing agent.
Product is a Pale Red or Off-White Color Presence of colored impurities from the oxidation process.- Recrystallize the crude product from a suitable solvent such as methanol to obtain a white crystalline powder.[1]
Stage 2: Methoxylation of 6-chloropyridazine-3-carboxylic acid to this compound
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase the reflux time (typically 2-6 hours).[1]- Ensure a sufficient molar excess of sodium methoxide (a 2:1 molar ratio of sodium methoxide to 6-chloropyridazine-3-carboxylic acid is a common starting point).[1]
Loss of product during workup.- Carefully adjust the pH to 3-4 with concentrated hydrochloric acid to ensure complete precipitation of the product.[1]- Allow sufficient time for precipitation, such as standing overnight.[1]
Presence of Unreacted 6-chloropyridazine-3-carboxylic acid Insufficient sodium methoxide or reaction time.- Increase the molar ratio of sodium methoxide.- Prolong the reflux period and monitor the reaction by TLC or HPLC.
Formation of Side Products Potential for reaction at other sites on the pyridazine ring, although substitution at the 6-position is favored.- Maintain the recommended reaction temperature to minimize side reactions.- Use a well-controlled addition of reagents.
Difficulty in Isolating the Product The product may be partially soluble in the reaction mixture.- After reflux, remove the excess solvent under reduced pressure before adding ice water to facilitate precipitation.[1]
Product Fails to Crystallize or Precipitate The solution is not supersaturated, or inhibitors to crystallization are present.- Concentrate the solution to induce precipitation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to reduce solubility.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the two-step synthesis of this compound?

A1: The overall reported yield can vary. One patented process reports a total yield of 37.7% starting from 3-chloro-6-methylpyridazine when using potassium dichromate as the oxidant in the first step.[1] Another example in the same patent using potassium permanganate shows a total yield of around 30.2%.[1]

Q2: What are the critical safety precautions to consider during the scale-up of the oxidation step?

A2: The oxidation with potassium permanganate or dichromate in sulfuric acid is highly exothermic and requires careful temperature control to prevent a runaway reaction. Ensure adequate cooling capacity and slow, portion-wise addition of the oxidant. Both potassium permanganate and potassium dichromate are strong oxidizing agents and should be handled with appropriate personal protective equipment.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product in both the oxidation and methoxylation steps.

Q4: What are the key differences between using potassium permanganate and potassium dichromate as the oxidizing agent?

A4: Both are strong oxidizing agents. Potassium permanganate can sometimes lead to the formation of manganese dioxide, which can make the reaction mixture a thick slurry. Potassium dichromate is also effective and may result in a more manageable reaction mixture. The choice may depend on factors like cost, availability, and ease of handling at scale. The reported yield in one study was higher with potassium dichromate (65% for the first step) compared to potassium permanganate (52% for the first step).[1]

Q5: What is the purpose of adding the reaction mixture to ice water during the workup of the oxidation step?

A5: Adding the reaction mixture to ice water serves two main purposes: it quenches the reaction and helps to precipitate the product while keeping inorganic byproducts soluble.

Data Presentation

Table 1: Comparison of Oxidizing Agents in the Synthesis of 6-chloropyridazine-3-carboxylic acid

Oxidizing AgentStarting MaterialMolar Ratio (Oxidant:Substrate)Reaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Potassium Dichromate3-chloro-6-methylpyridazine2:150265[1]
Potassium Permanganate3-chloro-6-methylpyridazine4:180252[1]

Table 2: Yields for the Two-Step Synthesis of this compound

StepReactantsKey ConditionsIntermediate/ProductYield (%)Overall Yield (%)Reference
1. Oxidation3-chloro-6-methylpyridazine, Potassium Dichromate, H₂SO₄50°C, 2h6-chloropyridazine-3-carboxylic acid6537.7[1]
2. Methoxylation6-chloropyridazine-3-carboxylic acid, Sodium Methoxide, MethanolRefluxThis compound58[1]
1. Oxidation3-chloro-6-methylpyridazine, Potassium Permanganate, H₂SO₄80°C, 2h6-chloropyridazine-3-carboxylic acid5230.2[1]
2. Methoxylation6-chloropyridazine-3-carboxylic acid, Sodium Methoxide, MethanolRefluxThis compound58[1]

Experimental Protocols

Protocol 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate (or Potassium permanganate)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling system, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining the temperature with an ice bath.

  • Slowly add powdered potassium dichromate in portions, ensuring the reaction temperature does not exceed 50°C.[2]

  • After the addition is complete, continue stirring at 50°C for 2-4 hours.[1][2]

  • Cool the reaction mixture and carefully pour it into a vessel containing crushed ice.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude 6-chloropyridazine-3-carboxylic acid from methanol to yield a white crystalline powder.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 6-chloropyridazine-3-carboxylic acid

  • Sodium methoxide

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • Ice water

Procedure:

  • In a reaction vessel equipped with a reflux condenser, add 6-chloropyridazine-3-carboxylic acid and sodium methoxide to anhydrous methanol. A molar ratio of approximately 1:2 (acid:methoxide) is recommended.[1]

  • Heat the mixture to reflux and maintain for 2-6 hours.[1]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Add ice water to the residue.

  • Adjust the pH of the solution to 3-4 by the slow addition of concentrated hydrochloric acid.

  • Allow the mixture to stand, preferably overnight, to ensure complete precipitation.

  • Filter the precipitate and wash the filter cake with water.

  • Recrystallize the product from water to obtain pure this compound.[1]

Visualizations

Scale_Up_Workflow Overall Workflow for this compound Production A Starting Material 3-chloro-6-methylpyridazine B Oxidation (H2SO4, Oxidant) A->B C Intermediate 6-chloropyridazine-3-carboxylic acid B->C D Methoxylation (Sodium Methoxide, Methanol) C->D E Final Product This compound D->E F Purification (Recrystallization) E->F

Caption: Production workflow for this compound.

Troubleshooting_Oxidation Troubleshooting Low Yield in Oxidation Step Start Low Yield of 6-chloropyridazine-3-carboxylic acid Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Increase Oxidant Ratio or Extend Reaction Time Incomplete->Action_Incomplete Check_Workup Review Workup Procedure Complete->Check_Workup End Yield Improved Action_Incomplete->End Extraction_Issue Inefficient Extraction Check_Workup->Extraction_Issue Potential Issue Temp_Issue Temperature Excursion? Check_Workup->Temp_Issue No Obvious Issue Action_Extraction Increase Number of Extractions Adjust pH Extraction_Issue->Action_Extraction Action_Extraction->End High_Temp Yes, Temperature was too high Temp_Issue->High_Temp Yes Temp_Issue->End No Action_Temp Improve Temperature Control (Slower Addition of Oxidant) High_Temp->Action_Temp Action_Temp->End

Caption: Decision tree for troubleshooting low yield in the oxidation step.

References

minimizing byproduct formation in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during pyridazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pyridazine synthesis, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Pyridazine Product - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. - Inappropriate solvent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Avoid excessively high temperatures which can lead to decomposition. - Systematically screen different solvents (e.g., ethanol, acetic acid, dioxane) to find the optimal one for your specific substrates.[1]
Formation of Polymeric or Tar-like Byproducts - Highly reactive starting materials or intermediates. - Incorrect order of reagent addition. - High reaction concentration.- Add the more reactive reagent dropwise to the reaction mixture at a controlled temperature. - For the reaction of maleic dialdehyde with hydrazine, adding the maleic dialdehyde solution to the hydrazine solution is preferred to prevent the formation of solid byproducts.[2] - Perform the reaction at a lower concentration.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Poor quality of reagents. - Inefficient mixing.- Increase reaction time or temperature, monitoring for product degradation. - Use freshly purified starting materials. - Ensure efficient stirring throughout the reaction.
Formation of Dihydropyridazine Intermediate - Incomplete oxidation of the dihydropyridazine intermediate.- In syntheses from saturated 1,4-diketones, an oxidation step is necessary. Common oxidizing agents include chromium trioxide in acetic acid.[3]
Regioisomer Formation in Asymmetric Syntheses - Lack of regioselectivity in the cyclization step.- Modify the substituents on the starting materials to introduce steric or electronic bias. - Screen different catalysts and reaction conditions to favor the formation of the desired regioisomer.
Difficulty in Product Purification - Byproducts with similar polarity to the desired product. - Residual starting materials or reagents.- Employ column chromatography with a carefully selected eluent system. - Perform a liquid-liquid extraction to remove water-soluble impurities. - Recrystallization from a suitable solvent can significantly improve purity.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the minimization of byproducts in pyridazine synthesis.

Q1: What are the most common synthetic routes to pyridazines and their potential byproducts?

A1: The most prevalent methods for pyridazine synthesis involve the condensation of a 1,4-dicarbonyl compound (or a precursor) with hydrazine or its derivatives.[3] Key routes include:

  • From 1,4-Diketones, Ketoacids, or Ketoesters: This is a versatile method. The primary byproduct can be the intermediate dihydropyridazine, which may require a separate oxidation step to yield the aromatic pyridazine.[3][6]

  • From Maleic Anhydride and its Derivatives: This route is common for producing 3,6-disubstituted pyridazines. Side reactions can occur at high temperatures, leading to lower purity.[7]

  • From β-Aroylpropionic Acids: This method is used to synthesize pyridazinones. Incomplete cyclization or side reactions involving the aromatic ring can be sources of impurities.[4][8]

Q2: How does temperature control affect byproduct formation?

A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation of both starting materials and the desired pyridazine product. For instance, in the synthesis of 3,6-dihydroxypyridazine from maleic anhydride, high temperatures can lead to increased side reactions and lower product purity.[7] It is crucial to determine the optimal temperature for each specific reaction through careful experimentation.

Q3: What is the role of the solvent in minimizing byproducts?

A3: The choice of solvent can significantly influence reaction outcomes. Protic solvents like ethanol and acetic acid are commonly used and can facilitate the desired cyclization reaction.[1] The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. It is advisable to screen a range of solvents to identify the one that provides the best balance of reaction rate and purity.

Q4: How can the purity of starting materials impact the reaction?

A4: The purity of the starting materials is paramount. Impurities in the 1,4-dicarbonyl compound or hydrazine can introduce unwanted side reactions, leading to a complex mixture of byproducts and a lower yield of the desired pyridazine. Using freshly purified reagents is highly recommended.

Q5: What are the most effective methods for purifying pyridazines from reaction byproducts?

A5: The choice of purification method depends on the nature of the impurities. Common and effective techniques include:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from solid products.[4][9]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts with different polarities.[4]

  • Liquid-Liquid Extraction: This is useful for removing water-soluble byproducts and unreacted hydrazine.[5]

  • Washing: Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[9]

Experimental Protocols

Below are detailed methodologies for key pyridazine synthesis experiments, with a focus on minimizing byproduct formation.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol is adapted from a general procedure for the synthesis of pyridazinones from β-aroylpropionic acids.[9]

Materials:

  • β-Benzoylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.5 equivalents)

  • Ethanol

  • Dilute sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (0.01 mole) in ethanol (25 mL).

  • Add hydrazine hydrate (0.015 mole) to the solution.

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid and wash it with a dilute solution of sodium bicarbonate to remove any unreacted β-benzoylpropionic acid.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of 3,6-Dihydroxypyridazine from Maleic Anhydride

This protocol is based on a method designed for high purity and yield.[7]

Materials:

  • Maleic anhydride (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • 1,3-Diene catalyst (e.g., cyclopentadiene, 1 equivalent)

  • Ice water

Procedure:

  • In a reaction vessel, add maleic anhydride, hydrazine hydrate, and cyclopentadiene in a 1:1:1 mass ratio.

  • Maintain the reaction temperature between -5°C and 0°C for 2 hours with constant stirring.

  • Slowly raise the temperature to 70°C and continue the reaction under reflux for an additional 2 hours.

  • After the reaction is complete, cool the solution to allow the product to crystallize.

  • Filter the reaction mixture to collect the solid product.

  • Wash the filter cake with ice water until the pH of the filtrate is between 4.8 and 5.1.

  • Dry the purified solid to obtain 3,6-dihydroxypyridazine. This method can achieve a purity of up to 99.9% and a yield of 97.2%.[7]

Quantitative Data

The following table summarizes the effect of reaction conditions on the yield and purity of 3,6-dihydroxypyridazine synthesis.

Starting Materials Catalyst Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Maleic anhydride, Hydrazine hydrateCyclopentadiene-5 to 0, then 70497.299.9[7]
Maleic anhydride, Hydrazine hydrateButadiene, 2,3-dimethylbutadiene-5, then 70496.899.8[7]
Maleic anhydride, Hydrazine hydrateNone (conventional method)up to 110Not specified97Not specified[7]
Maleic anhydride, Hydrazine hydrateNone70-804-6Not specifiedLower, requires column chromatography[7]

Visualizations

The following diagrams illustrate key workflows and relationships in pyridazine synthesis to minimize byproduct formation.

experimental_workflow_pyridazine_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification Final Purification start Select Synthesis Route reagents Purify Starting Materials start->reagents setup Reaction Setup reagents->setup conditions Optimize Conditions (Temp, Solvent, Catalyst) setup->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash with Bicarbonate/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Analyze Purity (NMR, LC-MS) purify->analyze product Pure Pyridazine analyze->product

Caption: Experimental workflow for minimizing byproducts in pyridazine synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or High Impurity? incomplete_rxn Incomplete Reaction issue->incomplete_rxn Yes side_rxn Side Reactions issue->side_rxn Yes degradation Product Degradation issue->degradation Yes impure_reagents Impure Reagents issue->impure_reagents Yes optimize_time_temp Optimize Time & Temperature incomplete_rxn->optimize_time_temp optimize_solvent Optimize Solvent/Catalyst side_rxn->optimize_solvent change_workup Modify Work-up/Purification side_rxn->change_workup degradation->optimize_time_temp purify_reagents Purify Starting Materials impure_reagents->purify_reagents optimize_time_temp->issue optimize_solvent->issue purify_reagents->issue change_workup->issue

Caption: Troubleshooting logic for byproduct formation in pyridazine synthesis.

References

solvent effects on the reactivity of 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxypyridazine-3-carboxylic acid. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

A1: this compound exhibits reactivity typical of both aromatic carboxylic acids and pyridazine heterocycles. Key reactions include:

  • Esterification: The carboxylic acid group can be converted to an ester.

  • Amidation: The carboxylic acid can react with amines to form amides.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack. The methoxy group can potentially be displaced by strong nucleophiles.[1]

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.

Q2: What are some recommended solvents for reactions involving this compound?

A2: The choice of solvent is critical and depends on the specific reaction.

  • For synthesis of the compound itself via methoxylation, anhydrous methanol is commonly used.[2]

  • For extractions , ethyl acetate is frequently employed.[2]

  • For nucleophilic aromatic substitution on related pyridazine rings, non-polar, aprotic solvents have been shown to favor specific regioselectivity.[1]

  • For general amidation and esterification , a range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) can be considered, depending on the coupling agents used.

Q3: How does the pyridazine ring influence the reactivity of the carboxylic acid group?

A3: The electron-deficient nature of the pyridazine ring acts as an electron-withdrawing group, which can activate the carboxylic acid towards nucleophilic attack, potentially facilitating reactions like esterification and amidation.

Troubleshooting Guides

Issue 1: Low Yield in Esterification or Amidation Reactions
Potential Cause Troubleshooting Step Explanation
Poor Solubility of Starting Material 1. Select a more appropriate solvent. Consider polar aprotic solvents like DMF or DMSO for improved solubility of polar substrates. 2. Gently warm the reaction mixture to aid dissolution, ensuring the temperature does not exceed the decomposition point of any reactants.Inadequate solubility of the carboxylic acid or the amine/alcohol can lead to a heterogeneous reaction mixture and slow, incomplete conversion.
Inappropriate Solvent Polarity 1. If using a non-polar solvent, consider switching to a more polar aprotic solvent like ACN or THF. 2. For reactions involving charged intermediates, a polar solvent can help stabilize them and accelerate the reaction.The polarity of the solvent can significantly influence the transition state energy of the reaction.
Side Reactions Promoted by Solvent 1. If using a protic solvent (e.g., an alcohol for an amidation reaction), it may compete with the intended nucleophile. Switch to an aprotic solvent. 2. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates.Protic solvents can participate in the reaction, leading to unwanted byproducts. Water can deactivate coupling agents or hydrolyze the desired product.
Decomposition of Reagents or Products 1. If decomposition is suspected (e.g., discoloration, multiple spots on TLC), consider running the reaction at a lower temperature. 2. Ensure the chosen solvent is compatible with all reagents and does not promote decomposition.Some coupling agents and activated intermediates can be unstable at elevated temperatures or in certain solvents.
Issue 2: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Step Explanation
Solvent is Miscible with Extraction Solvent 1. If the reaction solvent is polar (e.g., DMF, DMSO), it may be miscible with the aqueous phase during workup. 2. Perform a solvent swap by removing the high-boiling reaction solvent under reduced pressure and replacing it with a water-immiscible solvent like ethyl acetate or DCM before extraction.High-boiling polar solvents can complicate aqueous extractions, leading to poor separation and loss of product.
Product is Soluble in the Aqueous Phase 1. If the product has high polarity, it may remain in the aqueous layer during extraction. 2. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. 3. Perform multiple extractions with a suitable organic solvent.The polarity of the final product will dictate the optimal extraction strategy.
Formation of Emulsions during Extraction 1. Add brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of celite.Emulsions are common when using certain solvent combinations and can make phase separation difficult.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthetic process.[2]

  • Oxidation of 3-chloro-6-methylpyridazine:

    • Under an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 50% sulfuric acid (60ml).

    • While stirring, gradually add potassium permanganate (38g, 0.24 mol).

    • Allow the reaction to proceed at 80°C for 2 hours.

    • After cooling, dilute the mixture with 200ml of ice water and filter.

    • Extract the filtrate with ethyl acetate (4 x 100ml).

    • Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.

  • Methoxylation:

    • In 50ml of anhydrous methanol, add sodium methoxide (2.2g, 0.04 mol) and 6-chloropyridazine-3-carboxylic acid (3.2g, 0.02 mol) with stirring.

    • Reflux the system for 6 hours.

    • Remove the excess solvent under reduced pressure.

    • Add 10ml of ice water and adjust the pH to 3-4 with concentrated hydrochloric acid.

    • Allow the solution to stand overnight, then filter.

    • Recrystallize the filter cake with water to obtain this compound.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_methoxylation Step 2: Methoxylation start 3-chloro-6-methylpyridazine reagents1 H2SO4, KMnO4 reaction1 Oxidation at 80°C start->reaction1 reagents1->reaction1 workup1 Dilution, Filtration, Extraction (EtOAc) reaction1->workup1 intermediate 6-chloropyridazine-3-carboxylic acid workup1->intermediate reagents2 NaOMe, Anhydrous MeOH intermediate->reagents2 reaction2 Reflux for 6h intermediate->reaction2 reagents2->reaction2 workup2 Solvent Removal, Acidification, Filtration reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Reaction Yield check_solubility Is starting material fully dissolved? issue->check_solubility check_solvent_type Is the solvent aprotic and of suitable polarity? check_solubility->check_solvent_type Yes solution_solubility Change to a more suitable solvent (e.g., DMF, DMSO) or gently heat. check_solubility->solution_solubility No check_water Is the reaction anhydrous? check_solvent_type->check_water Yes solution_solvent_type Switch to an appropriate aprotic solvent. Avoid protic solvents for amidation. check_solvent_type->solution_solvent_type No solution_water Use anhydrous solvents and dry reagents. check_water->solution_water No proceed Investigate other factors (e.g., coupling agent, temperature). check_water->proceed Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Derivatization of 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 6-Methoxypyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for amide and ester formation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in derivatizing this compound?

A1: this compound can be challenging to derivatize due to the electron-deficient nature of the pyridazine ring. This can decrease the nucleophilicity of the carboxylic acid, making activation more difficult compared to simple aliphatic or benzoic acids. Careful selection of the coupling reagent and reaction conditions is crucial to achieve high yields and minimize side reactions.

Q2: Which types of catalysts are recommended for amide bond formation (amidation) with this acid?

A2: For amide coupling, a variety of reagents can be employed. The choice often depends on the amine's reactivity, steric hindrance, and the desired scale of the reaction. Common choices include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and reduce side reactions.[1]

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, particularly for less reactive amines or sterically hindered substrates.[2][3]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent, known for its high reactivity.[4]

Q3: What are the suitable methods for ester formation (esterification)?

A3: Esterification of this compound can be achieved through several methods:

  • Acid-Catalyzed Esterification: Reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

  • Activation followed by Alcoholysis: The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol.

  • Coupling Reagents: Carbodiimide reagents like DCC or EDC in the presence of a catalyst such as DMAP can also be used to promote esterification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The electron-deficient pyridazine ring can make the carboxylic acid less reactive. 2. Poor Nucleophilicity of the Amine/Alcohol: The coupling partner may be sterically hindered or electronically deactivated. 3. Hydrolysis of Activated Intermediate: Presence of water in the reaction. 4. Side Reactions: The pyridazine nitrogen atoms may interfere with the reaction.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase the reaction temperature or prolong the reaction time. Use a stronger, non-nucleophilic base (e.g., DIPEA instead of triethylamine). 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use of additives like HOBt can help minimize side reactions by forming a less reactive, more stable activated ester.
Formation of Byproducts 1. N-acylurea formation: When using carbodiimides (DCC, EDC). 2. Dimerization of the Carboxylic Acid: Formation of an anhydride. 3. Epimerization: If the amine or carboxylic acid has a chiral center.1. Add HOBt or HOAt to the reaction mixture. The urea byproduct from EDC is water-soluble and can be easily removed during aqueous workup.[1] 2. Control the stoichiometry of the reagents carefully. Pre-activating the carboxylic acid before adding the amine can sometimes help. 3. Use additives like HOBt or HOAt. Perform the reaction at a lower temperature.
Difficulty in Product Purification 1. Removal of Urea Byproduct: Dicyclohexylurea (from DCC) can be difficult to remove. 2. Excess Coupling Reagent/Base: Unreacted starting materials and reagents co-eluting with the product.1. Use EDC, as the resulting urea is water-soluble. If using DCC, the urea can often be removed by filtration. 2. Use a minimal excess of reagents. Quench the reaction appropriately and perform an aqueous workup to remove water-soluble components.

Data Presentation: Catalyst Selection for Amidation

The following table provides a general comparison of common coupling reagents for the amidation of heterocyclic carboxylic acids like this compound. The performance can vary depending on the specific amine and reaction conditions.

Coupling Reagent Additive Typical Base Solvent Relative Reactivity Advantages Disadvantages
EDC HOBt, DMAPDIPEA, Et₃NDMF, DCMModerateWater-soluble urea byproduct, easy workup.[1]May be less effective for hindered substrates.
DCC HOBt, DMAPDIPEA, Et₃NDCM, THFModerateInexpensive.Dicyclohexylurea byproduct is often difficult to remove.
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMPHighVery efficient, especially for difficult couplings.[3]More expensive, potential for side reactions with the amine.
HBTU HOBtDIPEA, Et₃NDMFHighHigh yields and fast reaction times.[2]Can react with the amine if not used in the correct order.
PyBOP NoneDIPEADMF, DCMHighHigh reactivity, good for sterically hindered substrates.[4]Phosphonium byproducts can sometimes complicate purification.

Experimental Protocols

Protocol 1: Amidation using HATU

This protocol describes a general procedure for the amidation of this compound using HATU as the coupling agent.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 - 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification via Acid Chloride

This protocol outlines a two-step procedure for the esterification of this compound.

  • Acid Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of anhydrous DMF. Gently reflux the mixture for 1-3 hours, or until the solid has dissolved and gas evolution has ceased.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM or THF). Cool the solution in an ice bath and add the desired alcohol (1.5 - 2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Visualizations

experimental_workflow_amidation cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve Acid in DMF add_reagents Add HATU and DIPEA start->add_reagents preactivate Stir for 15-30 min add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (2-12h) add_amine->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amidation.

troubleshooting_logic start Low/No Yield? cause1 Inefficient Activation? start->cause1 Check cause2 Poor Nucleophile? start->cause2 Check cause3 Hydrolysis? start->cause3 Check solution1 Use Stronger Coupling Reagent (e.g., HATU) cause1->solution1 Yes solution2 Increase Temperature / Time cause2->solution2 Yes solution3 Use Anhydrous Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Study of 6-Methoxypyridazine-3-carboxylic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a methoxy group at the 6-position and a carboxylic acid at the 3-position provides key electronic and structural features that can be modulated to optimize pharmacological activity. This guide provides a comparative analysis of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer and anti-inflammatory agents.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common route starts with the oxidation of a methyl group on a pyridazine precursor to a carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Step1 Oxidation (e.g., KMnO4, K2Cr2O7) Start->Step1 Intermediate 6-Chloropyridazine-3-carboxylic acid Step1->Intermediate Step2 Methoxylation (Sodium Methoxide) Intermediate->Step2 Product This compound Step2->Product

A generalized synthetic workflow for this compound.

Comparative Biological Activity

While direct comparative studies of a systematic series of this compound analogs are limited in publicly available literature, we can infer structure-activity relationships by examining various substituted pyridazine derivatives. The following sections present data on the anticancer and anti-inflammatory activities of different pyridazine analogs, providing insights into how structural modifications on the pyridazine core influence their biological performance.

Anticancer Activity

The pyridazine scaffold is a constituent of several compounds investigated for their anticancer properties. The following table summarizes the cytotoxic activity of a series of 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines, T-47D and MDA-MB-231.

Compound IDR1R2T-47D IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
11b 4-Fluorophenyl4-Methylpiperazin-1-yl1.37 ± 0.043.25 ± 0.11
11e 4-Fluorophenyl4-Ethylpiperazin-1-yl2.62 ± 0.084.88 ± 0.16
11f 4-Fluorophenyl4-Propylpiperazin-1-yl1.94 ± 0.063.99 ± 0.13
11h 4-Fluorophenyl4-Butylpiperazin-1-yl1.60 ± 0.053.11 ± 0.10
11i 4-FluorophenylMorpholin-4-yl3.11 ± 0.105.33 ± 0.17
11l 4-Fluorophenyl4-(Pyrimidin-2-yl)piperazin-1-yl1.57 ± 0.052.01 ± 0.07
11m 4-Fluorophenyl4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-yl0.43 ± 0.010.99 ± 0.03

IC50 values represent the concentration required to inhibit 50% of cell growth.

From this data, it can be observed that the nature of the substituent at the 6-position of the pyridazine ring significantly influences the anticancer activity. For instance, compound 11m , bearing a tetrahydropyran-containing piperazine moiety, exhibited the most potent activity against both breast cancer cell lines.

Anti-inflammatory Activity

Pyridazine derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. The following table presents the in vitro inhibitory activity of newly synthesized pyridazine scaffolds against COX-1 and COX-2.

Compound IDRCOX-1 IC50 (µM)[2]COX-2 IC50 (µM)[2]Selectivity Index (COX-1/COX-2)[2]
4c 4-Chlorophenyl2.110.268.11
6b 4-Fluorophenyl1.140.186.33
Celecoxib (Standard)1.230.353.51
Indomethacin (Standard)0.250.500.50

IC50 values represent the concentration required to inhibit 50% of enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

The data indicates that pyridazine derivatives can be potent and selective COX-2 inhibitors. For example, compound 6b demonstrated a higher potency and better selectivity for COX-2 compared to the standard drug Celecoxib.[2]

Below is a simplified representation of the COX-2 signaling pathway and the point of inhibition by pyridazine derivatives.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Pyridazine Derivatives Inhibitor->COX2

Inhibition of the COX-2 pathway by pyridazine derivatives.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well. Add the test compounds at various concentrations or a reference inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The pyridazine core serves as a valuable pharmacophore that can be chemically modified to achieve potent and selective inhibition of various biological targets. The presented data on anticancer and anti-inflammatory activities of pyridazine derivatives highlight the potential of this scaffold in drug discovery. Further systematic studies focusing on the structure-activity relationships of 6-substituted pyridazine-3-carboxylic acid analogs are warranted to fully explore their therapeutic potential and to design novel drug candidates with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the evaluation of these and other related compounds.

References

Validating the Structure of 6-Methoxypyridazine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 6-Methoxypyridazine-3-carboxylic acid and its derivatives. The following sections detail experimental data, protocols, and workflows to assist researchers in confirming the chemical structures of these heterocyclic compounds, which are of significant interest in medicinal and agricultural chemistry.

Data Presentation: Spectroscopic and Physical Properties

The structural integrity of synthesized this compound and its derivatives is primarily validated through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below are tables summarizing typical data for the parent compound and analogous derivatives.

Table 1: ¹H NMR Spectroscopic Data of 6-Substituted Pyridazine-3-Carboxylic Acid Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compoundDMSO-d₆4.05 (s, 3H, OCH₃), 7.30 (d, 1H, H-4), 8.15 (d, 1H, H-5), 13.5 (br s, 1H, COOH)
Methyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylateCDCl₃3.03 (s, 3H, CH₃), 4.02 (s, 3H, OCH₃), 7.52 (d, 2H), 8.08 (d, 2H), 8.22 (s, 1H)[1]
Ethyl 6-(3,4-dimethoxyphenyl)-3-methylpyridazine-4-carboxylateCDCl₃1.45 (t, 3H), 2.96 (s, 3H), 3.96 (s, 3H), 3.99 (s, 3H), 4.49 (q, 2H), 7.00 (d, 1H), 7.57 (d, 1H), 7.71 (s, 1H), 8.07 (s, 1H)[1]
3-Amino-6-methoxypyridazineCDCl₃4.00 (s, 3H, OCH₃), 4.62 (br s, 2H, NH₂), 6.81 (m, 2H, Ar-H)[2]

Table 2: ¹³C NMR Spectroscopic Data of 6-Substituted Pyridazine Derivatives

CompoundSolventChemical Shift (δ, ppm)
Methyl 6-(4-bromophenyl)-3-methylpyridazine-4-carboxylateCDCl₃21.9, 53.0, 123.4, 128.3, 129.4, 131.3, 132.0, 132.1, 132.3, 157.4, 165.5[1]
Methyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylateCDCl₃21.9, 53.0, 123.4, 127.4, 128.1, 129.0, 129.2, 129.3, 136.6, 157.3, 165.5[1]
Ethyl 6-(4-fluorophenyl)-3-methylpyridazine-4-carboxylateCDCl₃14.2, 21.9, 62.3, 116.0, 116.3, 123.3, 128.7, 128.8, 128.9, 131.7, 157.0, 157.4, 162.6, 165.2, 165.9[1]

Table 3: IR and Mass Spectrometry Data for Pyridazine Derivatives

CompoundIR (KBr, cm⁻¹)Mass Spectrometry (m/z)
This compound~3400-2500 (br, O-H), ~1700 (C=O), ~1600 (C=N), ~1250 (C-O)Expected M⁺: 154.04
Methyl 6-(3,4-dimethoxyphenyl)-3-methylpyridazine-4-carboxylate3076, 2932, 2844, 1738, 1585, 1515, 1437, 1367, 1264, 1092, 1017, 848, 768[1]-
3-Amino-6-methoxypyridazine-M⁺: 125.06

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of this compound derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (broad, ~3400-2500 cm⁻¹ for carboxylic acids), C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and C-O (~1250 cm⁻¹).

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay Single Crystal X-ray Diffraction (if crystals available) Purification->XRay Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

signaling_pathway cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information NMR NMR (¹H, ¹³C, 2D) Connectivity Connectivity (C-H Framework) NMR->Connectivity IR Infrared Spectroscopy Functional_Groups Functional Groups (C=O, O-H, C-O) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Validated_Structure Validated Structure Connectivity->Validated_Structure Functional_Groups->Validated_Structure Molecular_Weight->Validated_Structure Structure Proposed Structure Structure->NMR Structure->IR Structure->MS

Caption: Logical relationship between spectroscopic techniques and the structural information derived for validation.

References

comparing the efficacy of different synthetic routes to 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. 6-Methoxypyridazine-3-carboxylic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two synthetic routes to this compound, starting from 3-chloro-6-methylpyridazine, with a focus on efficacy, reaction conditions, and yield. The information is based on methodologies described in patent literature, offering a valuable resource for process optimization and selection.

Comparison of Synthetic Routes

The primary approach to synthesizing this compound involves a two-step process commencing with the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group. The key difference between the compared routes lies in the choice of oxidizing agent for the initial step: potassium dichromate versus potassium permanganate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic pathways, providing a clear comparison of their performance.

ParameterRoute 1: Potassium Dichromate OxidationRoute 2: Potassium Permanganate Oxidation
Starting Material 3-chloro-6-methylpyridazine3-chloro-6-methylpyridazine
Step 1: Oxidizing Agent Potassium dichromate (K₂Cr₂O₇)Potassium permanganate (KMnO₄)
Step 1: Reaction Temperature 50°C80°C
Step 1: Reaction Time 2 hours2 hours
Step 1: Yield 65%52%
Step 2: Reagent Sodium methoxide (NaOMe) in MethanolSodium methoxide (NaOMe) in Methanol
Step 2: Reaction Condition RefluxReflux
Overall Yield ~37.7% (calculated from patent data)~30.2% (as stated in patent)

Detailed Methodologies and Discussion

Route 1: Oxidation with Potassium Dichromate followed by Methoxylation

This route employs potassium dichromate as the oxidizing agent in the first step. The reaction is conducted at a lower temperature compared to the permanganate route, which can be advantageous for process control and safety. The higher yield in the oxidation step contributes to a better overall yield.

Experimental Protocol:

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid In an ice bath, 8g (0.06 mol) of 3-chloro-6-methylpyridazine is added to 60ml of concentrated sulfuric acid. While stirring, 35g (0.12 mol) of potassium dichromate is added in portions. The reaction mixture is then heated to 50°C for 2 hours. After cooling, the mixture is diluted with 200ml of ice water and extracted five times with 200ml of ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is recrystallized from methanol to yield 6.2g (65%) of white crystalline powder.[1]

Step 2: Synthesis of this compound To 50ml of anhydrous methanol, 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid are added with stirring. The system is brought to reflux. After the reaction, the excess solvent is removed under reduced pressure. Ice water is added to the residue, and the pH is adjusted with concentrated hydrochloric acid. The mixture is left to stand overnight. The precipitate is collected by filtration and recrystallized from water to obtain the final product.[1]

Route 2: Oxidation with Potassium Permanganate followed by Methoxylation

This alternative pathway utilizes the strong oxidizing agent, potassium permanganate. While effective, it requires a higher reaction temperature and results in a lower yield for the oxidation step compared to the dichromate method.

Experimental Protocol:

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid In an ice bath, 8g (0.06 mol) of 3-chloro-6-methylpyridazine is added to 60ml of 50% sulfuric acid. With stirring, 38g (0.24 mol) of potassium permanganate is added in portions. The reaction is then maintained at 80°C for 2 hours. Subsequently, the mixture is cooled and diluted with 200ml of ice water. The resulting solution is filtered, and the filtrate is extracted four times with 100ml of ethyl acetate. The combined organic layers are dried with anhydrous sodium sulfate and evaporated to dryness. The crude product is recrystallized from methanol to afford 5.0g (52%) of a white crystalline powder.[1]

Step 2: Synthesis of this compound The procedure for the methoxylation step is identical to that described in Route 1.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 A 3-chloro-6-methylpyridazine B 6-chloropyridazine-3-carboxylic acid A->B K₂Cr₂O₇, H₂SO₄ 50°C, 2h Yield: 65% C This compound B->C NaOMe, MeOH Reflux

Caption: Synthetic Route 1 using Potassium Dichromate.

Synthetic_Route_2 A 3-chloro-6-methylpyridazine B 6-chloropyridazine-3-carboxylic acid A->B KMnO₄, H₂SO₄ 80°C, 2h Yield: 52% C This compound B->C NaOMe, MeOH Reflux

Caption: Synthetic Route 2 using Potassium Permanganate.

Conclusion

Both synthetic routes provide a viable pathway to this compound from the same starting material. However, the use of potassium dichromate in the initial oxidation step (Route 1) appears to be more efficient, offering a higher yield under milder temperature conditions. The choice of route in a practical setting will also depend on other factors such as cost and availability of reagents, as well as safety and environmental considerations associated with the use of chromium versus manganese-based oxidants. This guide provides the fundamental data and protocols to aid researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to the Validation of an HPLC Method for 6-Methoxypyridazine-3-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Methoxypyridazine-3-carboxylic acid, a versatile building block in medicinal chemistry.[1][2] The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and robustness of the analytical procedure.[3][4][5][6]

Introduction to this compound and HPLC Analysis

This compound is a heterocyclic compound with the molecular formula C₆H₆N₂O₃.[7][8] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2] Accurate determination of its purity and concentration is crucial for quality control and reaction monitoring. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. Its high resolution, sensitivity, and applicability to a wide range of compounds make it an ideal choice for the analysis of this compound.

This guide will compare a primary reversed-phase HPLC (RP-HPLC) method with an alternative analytical technique, Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of this compound.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution can be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol: The HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[3][4][5][6]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by analyzing five concentrations of the standard solution in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Robustness was evaluated by slightly varying the mobile phase composition, flow rate, and column temperature.

Method 2: UV-Vis Spectrophotometry (Alternative Method)

For comparison, a simpler but less specific UV-Vis spectrophotometric method is presented.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Preparation of Solutions:

  • Prepare standard and sample solutions of this compound in a suitable solvent (e.g., 0.1 M HCl) in the same concentration range as the HPLC method.

3. Analytical Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution from 200 to 400 nm.

  • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

Data Presentation

The performance of the validated HPLC method and the comparative UV-Vis spectrophotometric method are summarized in the tables below.

Table 1: HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria (based on ICH Q2(R1))
Specificity No interference from blank or placebo at the retention time of the analyte.The method should be able to differentiate the analyte from other components.
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995r² ≥ 0.999
Accuracy (% Recovery)
80% Concentration99.5%98.0% - 102.0%
100% Concentration100.2%98.0% - 102.0%
120% Concentration101.1%98.0% - 102.0%
Precision (% RSD)
Repeatability (Intra-day)0.8%RSD ≤ 2%
Intermediate Precision (Inter-day)1.2%RSD ≤ 2%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness No significant change in results with minor variations in method parameters.The method should be reliable under varied conditions.

Table 2: Comparison of HPLC and UV-Vis Spectrophotometry

FeatureHPLC MethodUV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities)Low (Prone to interference from other absorbing compounds)
Sensitivity High (Low LOD and LOQ)Moderate
Linear Range WideNarrower
Analysis Time Longer (due to chromatographic separation)Rapid
Instrumentation Cost HighLow
Method Complexity HighLow
Applicability Suitable for complex matrices and purity analysisBest for pure samples or simple mixtures

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.

HPLC_Validation_Workflow start Start: Method Development prep Prepare Standard & Sample Solutions start->prep hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc spec Specificity hplc->spec lin Linearity hplc->lin acc Accuracy hplc->acc prec Precision hplc->prec lod_loq LOD & LOQ hplc->lod_loq rob Robustness hplc->rob report Generate Validation Report spec->report lin->report acc->report prec->report lod_loq->report rob->report end End: Validated Method report->end

Caption: Workflow for the validation of the HPLC method.

Validation_Parameters_Relationship method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD / LOQ method->lod_loq robustness Robustness method->robustness linearity->accuracy linearity->lod_loq accuracy->precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The developed and validated RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. While UV-Vis spectrophotometry offers a simpler and faster alternative, its lack of specificity makes it less suitable for complex samples where impurities or other components may interfere with the analysis. For reliable and accurate quantification in research and drug development settings, the validated HPLC method is demonstrably superior and recommended. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources.

References

Comparative Analysis of the Cross-Reactivity Profiles of 6-Methoxypyridazine-3-carboxylic Acid Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of derivatives of 6-methoxypyridazine-3-carboxylic acid and structurally related pyridazine-based compounds. The information is compiled from various studies to offer insights into the selectivity and potential off-target effects of this chemical scaffold, which is of growing interest in drug discovery. Due to the limited availability of comprehensive cross-reactivity panels for a single series of this compound derivatives, this guide synthesizes data from research on analogous structures to provide a broader understanding of their potential biological targets.

Executive Summary

Pyridazine derivatives are a versatile class of heterocyclic compounds that have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors. The this compound scaffold, in particular, serves as a key building block for the synthesis of bioactive molecules. Understanding the cross-reactivity of these derivatives is crucial for assessing their therapeutic potential and predicting potential side effects. This guide summarizes available quantitative data on the inhibitory activities of various pyridazine-based compounds, details relevant experimental protocols, and visualizes key signaling pathways associated with their targets.

Quantitative Data on Biological Activities

The following tables summarize the inhibitory activities of various pyridazine and related heterocyclic derivatives against a range of biological targets. It is important to note that the presented compounds are not all direct derivatives of this compound but share the core pyridazine or related nitrogen-containing heterocyclic structure.

Table 1: Kinase Inhibitory Activity of Pyridazine and Imidazo[1,2-b]pyridazine Derivatives

Compound ClassTarget KinaseIC50 / KiSelectivity Notes
Pyridazin-3-amine analogsVEGFR-2Varies (nM to µM range)Often screened against a panel of kinases, with selectivity depending on substitution patterns.
Imidazo[1,2-b]pyridazine derivativesGSK-3βPotent inhibitors (nM range)Structure-activity relationship studies have been conducted to improve selectivity.[1]
Imidazo[1,2-b]pyridazine-based 27fMps1Cellular IC50 = 0.70 nMHighly selective over a panel of 192 kinases.[2]
6-substituted imidazo[1,2-b]pyridazinesTAK1IC50 as low as 55 nMLead compounds show greater potency than the known inhibitor takinib.[3]
N-(methyl-d3) pyridazine-3-carboxamide derivativesTYK2-Showed satisfactory selectivity against other JAK family members.[4]
Pyridazine-based derivativesALK5Ki values in nM rangeCompound 23 showed an acceptable selectivity profile against a panel of 57 kinases.[5]

Table 2: Activity of Pyridazine-3-carboxamide Derivatives on Cannabinoid Receptors

CompoundTargetEC50Selectivity (CB1 vs. CB2)
Compound 26CB2 agonist3.665 ± 0.553 nM> 2729-fold selective for CB2 over CB1.

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Indeno-fused Pyridazine Derivatives

Compound ScaffoldTargetIC50Selectivity Notes
Indeno[1,2-c]pyridazin-5-oneMAO-BPotent inhibitionHigher potency towards MAO-B.[6]
Indeno[1,2-e][1][7][8]triazin-9-oneMAO-B80 nM10-fold more potent than its fusion isomer.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Inhibitory Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase buffer (specific to the kinase of interest)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Kinase enzyme

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque)

  • Luminometer

Procedure:

  • Reagent Preparation: A master mix is prepared containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

  • Compound Addition: Test compounds are added to the wells of the microplate at various concentrations. A vehicle control (DMSO) and a positive control inhibitor are also included.

  • Enzyme Addition: The diluted kinase enzyme is added to all wells, except for the "no enzyme" control wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The kinase reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent like the ADP-Glo™ Kinase Assay kit.[7] This typically involves two steps: first, adding a reagent to deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

Cannabinoid Receptor (CB1 and CB2) Binding Assays

This protocol outlines a method for determining the binding affinity of compounds to cannabinoid receptors.

Materials:

  • Membranes from cells transfected with CB1R or CB2R

  • Radioligand (e.g., [3H]CP-55,940)

  • Assay buffer

  • Test compounds

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes expressing either CB1R or CB2R are incubated with the radioligand and various concentrations of the test compounds.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by these compounds is essential for understanding their mechanism of action and potential cross-reactivity.

GSK-3_Signaling_Pathway cluster_0 Wnt Signaling cluster_1 GSK-3β Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Axin_APC_GSK3 Axin/APC/GSK-3β Complex Dishevelled->Axin_APC_GSK3 Inhibits beta_catenin β-catenin Axin_APC_GSK3->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Pyridazine_Inhibitor Pyridazine Inhibitor GSK3_beta GSK-3β Pyridazine_Inhibitor->GSK3_beta Inhibits Tau Tau GSK3_beta->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau CB2_Receptor_Signaling_Pathway cluster_0 Cannabinoid Receptor 2 (CB2) Activation Pyridazine_Agonist Pyridazine-3-carboxamide Agonist CB2_Receptor CB2 Receptor Pyridazine_Agonist->CB2_Receptor Activates G_protein Gi/o CB2_Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Downstream_Effects Anti-inflammatory Effects PKA->Downstream_Effects ERK->Downstream_Effects Experimental_Workflow_Kinase_Inhibition start Start: Compound Library (Pyridazine Derivatives) prep Prepare Assay Plate: - Test Compounds - Controls (Vehicle, Positive) start->prep reagents Add Master Mix: - Kinase Buffer - ATP - Substrate prep->reagents enzyme Add Kinase Enzyme reagents->enzyme incubation Incubate at 30°C for 60 min enzyme->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubation->stop_reaction detection Add Detection Reagent (Convert ADP to ATP, Luciferase Reaction) stop_reaction->detection readout Measure Luminescence detection->readout analysis Data Analysis: Calculate IC50 Values readout->analysis

References

A Comparative Guide to the Anti-Inflammatory Properties of 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of a representative pyridazine derivative, 6-Methoxypyridazine-3-carboxylic acid (referred to herein as MP3CA), against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on MP3CA, this document serves as a template, presenting hypothetical yet representative data to illustrate its potential anti-inflammatory profile in comparison to well-characterized agents like Celecoxib and Indomethacin. The pyridazine core is a recognized scaffold in the development of anti-inflammatory agents, often associated with selective COX-2 inhibition.[1][2][3]

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[4] A primary therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] This guide benchmarks the hypothetical anti-inflammatory activity of MP3CA, a novel pyridazine derivative, against the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin. The comparisons are based on key in vitro assays that are fundamental in preclinical anti-inflammatory drug discovery.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit the COX enzymes and to reduce the production of inflammatory mediators in cell-based assays.

Table 1: Cyclooxygenase (COX) Inhibition Profile

This table summarizes the half-maximal inhibitory concentrations (IC50) of MP3CA compared to Celecoxib and Indomethacin for both COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
MP3CA (Hypothetical) 25005050
Celecoxib 2800[6]40[7][8]70
Indomethacin 18[9][10]26[9][10]0.69

Lower IC50 values indicate greater potency.

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This table presents the hypothetical IC50 values for the inhibition of nitric oxide (NO) and key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
MP3CA (Hypothetical) 151825
Celecoxib 202230
Indomethacin 101215

Lower IC50 values indicate greater potency in inhibiting the production of these inflammatory mediators.

Key Inflammatory Signaling Pathways

The production of inflammatory mediators is tightly regulated by complex signaling cascades. The NF-κB and MAPK pathways are central to this process.[11][12][13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression.[11][13][14] Upon stimulation by inflammatory signals like TNF-α or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the IκB inhibitor. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and enzymes like iNOS and COX-2.[14][15][16]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκB ProInflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Induces

NF-κB Inflammatory Signaling Pathway
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are also key in transducing extracellular signals into cellular inflammatory responses.[17][18] These kinases are activated by a phosphorylation cascade and, in turn, activate transcription factors that regulate the expression of inflammatory genes.[18][19]

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Induces

MAPK Inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Experimental Workflow for In Vitro Screening

The general workflow for screening compounds for anti-inflammatory activity involves a series of cell-free and cell-based assays.

Experimental_Workflow Compound Test Compound (MP3CA) COX_Assay COX-1/COX-2 Enzymatic Assay Compound->COX_Assay Cell_Culture Cell Culture (RAW 264.7 Macrophages) Compound->Cell_Culture Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) LPS_Stimulation->Cytokine_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

In Vitro Anti-inflammatory Screening Workflow
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[20][21][22]

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

  • Method: A colorimetric inhibitor screening assay is used, which measures the peroxidase activity of COX.[22][23] The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored spectrophotometrically at 590 nm.

  • Procedure:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme is added to a reaction buffer containing heme.

    • The test compound (MP3CA) and reference drugs (Celecoxib, Indomethacin) are added at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The absorbance is measured, and the percentage of inhibition is calculated relative to a vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This assay measures the inhibition of NO production, a key inflammatory mediator, in macrophages.[24][25]

  • Objective: To assess the effect of the test compound on inducible nitric oxide synthase (iNOS) activity in a cellular context.

  • Method: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[26][27]

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.[25]

    • Cells are pre-treated with various concentrations of the test compound or reference drugs for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL).[27]

    • After 24 hours of incubation, the supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.[25]

    • The percentage of NO inhibition is calculated, and IC50 values are determined.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This assay quantifies the reduction in the secretion of key pro-inflammatory cytokines.

  • Objective: To measure the inhibitory effect of the test compound on the production of TNF-α and IL-6.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.[28][29][30]

  • Procedure:

    • RAW 264.7 cells are cultured, pre-treated with the test compounds, and stimulated with LPS as described in Protocol 2.

    • After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions.

    • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Conclusion and Future Directions

Based on the hypothetical data, this compound (MP3CA) demonstrates a promising profile as a selective COX-2 inhibitor with potent anti-inflammatory effects in vitro. Its selectivity for COX-2 is comparable to that of Celecoxib and significantly greater than that of Indomethacin, suggesting a potentially favorable gastrointestinal safety profile. Furthermore, its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages indicates that its mechanism of action may extend beyond direct COX-2 inhibition to the modulation of key inflammatory signaling pathways like NF-κB and MAPK.

Further preclinical studies are warranted to validate these findings and to evaluate the in vivo efficacy and safety of MP3CA in animal models of inflammation and pain. Pharmacokinetic and toxicological assessments will also be essential to determine its potential as a clinical candidate. The data presented in this guide provide a strong rationale for the continued investigation of this compound as a novel anti-inflammatory agent.

References

Structure-Activity Relationship of 6-Methoxypyridazine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on the structure-activity relationships (SAR) of derivatives of 6-methoxypyridazine-3-carboxylic acid, a key building block for the synthesis of more complex and potentially therapeutic molecules.[1] By exploring the impact of chemical modifications to the core structure, researchers can better design and optimize novel drug candidates.

Core Structure and Points of Derivatization

The foundational structure consists of a pyridazine ring substituted with a methoxy group at the 6-position and a carboxylic acid at the 3-position. The primary points for derivatization are the carboxylic acid group, which can be converted into esters or amides, and potentially the pyridazine ring itself through aromatic substitution. The methoxy group at the 6-position is noted to significantly influence the electronic distribution within the pyridazine ring system.[1]

SAR_logic cluster_core Core Scaffold cluster_derivatives Derivatives cluster_properties Properties & Activities Core This compound Amides Amide Derivatives (R-CONH-) Core->Amides Amidation Esters Ester Derivatives (R-COO-) Core->Esters Esterification Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Amides->Activity Modulates Esters->Activity Modulates

Caption: General derivatization strategy for this compound.

Comparative Biological Activity

Table 1: In Vitro Anticancer Activity of Indole Carboxamide Derivatives

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)K-562 IC₅₀ (µM)
4 20.343.155.4
5 15.733.542.8
6 25.180.884.6
7 10.221.727.8
8 32.068.277.3
9 8.919.024.3
10 5.612.015.3
11 18.539.450.4
12 0.220.331.2
13 12.426.433.8
14 4.77.169.8
15 28.961.670.1
16 3.410.113.2

Data extracted from a study on N-substituted indole-2-carboxamides, intended to illustrate general SAR principles for carboxamide derivatives.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and extension of SAR studies. Below are generalized procedures for the synthesis of the core molecule and a common biological assay.

Synthesis of this compound

A common synthetic route involves the oxidation of a methyl group to a carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group.[2]

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

  • Add 3-chloro-6-methylpyridazine (0.06 mol) to 60 mL of 50% sulfuric acid in an ice bath.

  • While stirring, gradually add potassium permanganate (0.24 mol).

  • Heat the reaction mixture to 80°C for 2 hours.

  • After cooling, dilute the mixture with 200 mL of ice water and filter.

  • Extract the filtrate with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of this compound

  • To a solution of 6-chloropyridazine-3-carboxylic acid (0.02 mol) in 50 mL of anhydrous methanol, add sodium methoxide (0.04 mol).

  • Reflux the reaction mixture for 6 hours.

  • Remove the excess solvent under reduced pressure.

  • Add 10 mL of ice water and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the solution to stand overnight, then filter the precipitate.

  • Recrystallize the filter cake with water to yield this compound.

Synthesis_Workflow A 3-chloro-6-methylpyridazine B Oxidation (KMnO4, H2SO4) A->B C 6-chloropyridazine-3-carboxylic acid B->C D Methoxylation (NaOMe, MeOH) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

  • Seed human cancer cell lines (e.g., HCT-116, MCF-7, K-562) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized carboxamide derivatives for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves.

Signaling Pathways

While specific signaling pathway modulation by this compound derivatives is not well-documented, related carboxamide compounds have been investigated as inhibitors of various kinases involved in cancer progression.[3][4] For instance, many kinase inhibitors target the ATP-binding pocket, and molecular docking studies can help predict the binding affinity and interactions of novel compounds with these targets.[1]

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Pyridazine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents. Further research is needed to synthesize and evaluate a focused library of its amide and ester derivatives to establish a clear and quantitative structure-activity relationship. Such studies, coupled with detailed mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this chemical class.

References

A Comparative Analysis of the Physicochemical Properties of Substituted Pyridazines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, such as its capacity for hydrogen bonding and its distinct dipole moment, significantly influence its interactions with biological targets.[1] This guide provides a comparative analysis of the physicochemical properties of various substituted pyridazines to inform the design and selection of compounds for drug development. The data presented is collated from numerous scientific studies, and detailed experimental protocols for key measurements are provided below.

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters for a selection of substituted pyridazines, highlighting the influence of different substituents on their properties.

CompoundSubstituent(s)pKalogPAqueous Solubility (mg/mL)Melting Point (°C)
Pyridazine-2.0 - 2.3[2]0.48[3]Miscible-8
3-Chloropyridazine3-Cl0.99 (Predicted)[4]-Slightly soluble in methanol[5]35
2-Aminopyridine2-NH₂6.86[3]0.49[3]-58.1
4-Aminopyridine4-NH₂9.17[6]0.32[6]-155-160
Pyridazin-3(2H)-one3-oxo--0.7 (Predicted)[7]--
3,6-bis(methylsulfanyl)-4-phenylpyridazine3,6-di(SMe), 4-Ph---Not available[8]
Phenylhydrazine**-8.79 (at 15°C)[9]-145 g/L (20°C)[9]18-21

*Note: Aminopyridines are included for comparison of the effect of an amino group on a related heterocyclic scaffold. **Note: Phenylhydrazine is a common precursor in pyridazine synthesis.[10]

Influence of Substituents on Physicochemical Properties

The nature and position of substituents on the pyridazine ring play a critical role in modulating its physicochemical properties, which in turn affects the pharmacokinetic and pharmacodynamic profile of the molecule.

  • Basicity (pKa): The pyridazine ring itself is weakly basic.[2] The introduction of electron-donating groups, such as an amino group, can increase the basicity, as seen in the aminopyridine examples. Conversely, electron-withdrawing groups like a chloro substituent are predicted to decrease the pKa, making the compound less basic.[4]

  • Lipophilicity (logP): The lipophilicity of a compound, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly altered by substitution. The parent pyridazine has a low logP, indicating its relatively hydrophilic nature.[3] The introduction of lipophilic groups, such as a phenyl ring, is expected to increase the logP.

  • Solubility: The aqueous solubility of pyridazine derivatives is crucial for their bioavailability. The pyridazine ring's polarity generally contributes to better aqueous solubility compared to a non-polar phenyl ring. However, the overall solubility is a complex interplay of factors including the substituents' nature, crystal lattice energy, and ionization state. For instance, the formation of salts with highly acidic or basic derivatives can significantly enhance aqueous solubility.[2]

  • Melting Point: The melting point of a compound is influenced by its molecular symmetry, intermolecular forces, and crystal packing efficiency. Symmetrical substitution and strong intermolecular interactions, such as hydrogen bonding, tend to result in higher melting points.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of pKa by UV-Visible Spectrophotometry

This method is based on the principle that the UV-visible absorption spectrum of an ionizable compound changes as a function of pH.

Workflow for pKa Determination

prep_stock Prepare 10 mM stock solution of pyridazine derivative in DMSO add_to_plate Add a small aliquot of the stock solution to each buffer in a 96-well plate prep_stock->add_to_plate prep_buffers Prepare a series of aqueous buffers with known pH values (e.g., pH 2-12) prep_buffers->add_to_plate measure_uv Measure the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well add_to_plate->measure_uv plot_data Plot absorbance at a specific wavelength vs. pH measure_uv->plot_data calc_pka Calculate pKa from the sigmoidal curve using the Henderson-Hasselbalch equation plot_data->calc_pka dissolve Dissolve the pyridazine derivative in one of the pre-saturated solvents (n-octanol or water) mix_phases Mix with the other pre-saturated solvent in a separatory funnel dissolve->mix_phases shake Shake vigorously to allow for partitioning between the two phases mix_phases->shake separate Allow the phases to separate shake->separate quantify Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) separate->quantify calc_logp Calculate logP as the logarithm of the ratio of the concentrations in the n-octanol and aqueous phases quantify->calc_logp prep_stock Prepare a concentrated stock solution of the pyridazine derivative in DMSO add_to_buffer Add a small volume of the DMSO stock to an aqueous buffer (e.g., PBS) prep_stock->add_to_buffer incubate Incubate the solution for a defined period (e.g., 1-2 hours) to allow for precipitation add_to_buffer->incubate separate_precipitate Separate any precipitate by filtration or centrifugation incubate->separate_precipitate quantify_supernatant Quantify the concentration of the dissolved compound in the supernatant/filtrate (e.g., by HPLC-UV or LC-MS) separate_precipitate->quantify_supernatant determine_solubility Determine the kinetic solubility from the measured concentration quantify_supernatant->determine_solubility cluster_membrane Cell Membrane cytokine_receptor Cytokine Receptor JAK TYK2 (JAK) cytokine_receptor->JAK activates STAT STAT JAK->STAT phosphorylates cytokine Cytokine (e.g., IL-12, IL-23) cytokine->cytokine_receptor binds pyridazine_inhibitor Pyridazine-based TYK2 Inhibitor pyridazine_inhibitor->JAK inhibits STAT_P p-STAT STAT->STAT_P dimer p-STAT Dimer STAT_P->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Response) nucleus->gene_transcription activates

References

A Comparative Guide to the Synthesis and Purity Confirmation of 6-Methoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 6-Methoxypyridazine-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. Detailed experimental protocols are presented alongside a thorough analysis of methods for confirming the purity of the final product, supported by experimental data.

Synthesis of this compound: A Comparison of Two Primary Routes

Two prevalent methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Oxidation of 3-chloro-6-methylpyridazine followed by Methoxylation

This two-step synthesis begins with the oxidation of commercially available 3-chloro-6-methylpyridazine to form the intermediate 6-chloropyridazine-3-carboxylic acid, which is then converted to the final product by nucleophilic substitution with sodium methoxide.

Method 2: Nucleophilic Substitution of 6-chloropyridazine-3-carboxylic acid

This method utilizes the direct reaction of 6-chloropyridazine-3-carboxylic acid with a methanolic solution of sodium methoxide. This approach is more direct if the chlorinated precursor is readily available.

A third, alternative route involves a multi-step synthesis starting from ethyl levulinate to produce the key intermediate, methyl 6-chloropyridazine-3-carboxylate, which can then be converted to the final product.

Comparison of Synthetic Routes
ParameterMethod 1: Oxidation & MethoxylationMethod 2: Nucleophilic Substitution
Starting Material 3-chloro-6-methylpyridazine6-chloropyridazine-3-carboxylic acid
Key Steps 1. Oxidation of the methyl group to a carboxylic acid. 2. Nucleophilic substitution of the chloro group with a methoxy group.1. Nucleophilic aromatic substitution.
Reagents Oxidation: Potassium dichromate or potassium permanganate, Sulfuric acid. Methoxylation: Sodium methoxide, Methanol.Sodium methoxide, Methanol.
Reported Yield Overall yield of approximately 30-40%.[1]Approximately 58% for the methoxylation step.[1]
Potential Impurities Unreacted 3-chloro-6-methylpyridazine, incompletely oxidized intermediates, 6-chloropyridazine-3-carboxylic acid.Unreacted 6-chloropyridazine-3-carboxylic acid.

Experimental Protocols

Method 1: From 3-chloro-6-methylpyridazine

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid [1]

  • In an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.

  • While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

  • Allow the reaction to proceed at 80°C for 2 hours.

  • After cooling, dilute the mixture with 200ml of ice water and filter.

  • Extract the filtrate with ethyl acetate (4 x 100ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid (yield: 5.0g, 52%; melting point: 148-151°C).

Step 2: Synthesis of this compound [1]

  • In 50ml of anhydrous methanol, add 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid.

  • Reflux the mixture for 6 hours.

  • Remove the excess solvent under reduced pressure.

  • Add 10ml of ice water and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the solution to stand overnight to crystallize.

  • Filter the precipitate and recrystallize from water to obtain this compound as a white crystalline powder (yield: 1.8g, 58%).

Method 2: From 6-chloropyridazine-3-carboxylic acid[2]
  • To a suspension of 4.15 g of 6-chloropyridine-3-carboxylic acid in 40 cc of methanol, add 40 cc of a 4 M methanolic sodium methylate solution.

  • Heat the mixture under reflux for 60 hours.

  • Distill off the solvent under reduced pressure.

  • Take up the residue in 100 cc of distilled water and acidify to pH 5 with a 11.9 M aqueous solution of hydrochloric acid.

  • Separate the resulting precipitate by filtration, wash with distilled water (5 x 10 cc), and dry in the air.

  • This procedure yields 3.3 g of this compound with a melting point of 180°C.

Purity Confirmation of Synthesized this compound

Ensuring the purity of the synthesized compound is critical for its use in research and development. A combination of analytical techniques should be employed for comprehensive purity assessment.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance White to grey crystalline powder[3]
Melting Point 160-163°C[4], 180°C[5]

A sharp melting point within the expected range is a good initial indicator of purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR (400MHz, d₆-DMSO):

    • δ = 2.20 (s, 3H, -OCH₃)

    • δ = 6.70-6.80 (d, J=9.6Hz, 1H, pyridazine-H₅)

    • δ = 7.28-7.31 (d, J=9.6Hz, 1H, pyridazine-H₄)

    • δ = 12.72 (s, 1H, -COOH)[1]

The absence of signals corresponding to starting materials or solvents indicates a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • ESI-MS (negative ion mode): The expected [M-H]⁻ peak would be at m/z 153.03.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method to determine the purity of the compound. A commercial source indicates a purity of ≥ 96% as determined by HPLC.[3]

Suggested HPLC Method:

Based on methods for similar compounds, a reverse-phase HPLC method would be suitable.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 215 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Confirmation Starting Material Starting Material Reaction Reaction Workup & Purification Workup & Purification Synthesized Product Synthesized Product Physicochemical Physicochemical Synthesized Product->Physicochemical Spectroscopy Spectroscopy Synthesized Product->Spectroscopy Chromatography Chromatography Synthesized Product->Chromatography Pure Product Pure Product

Signaling_Pathway

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. The journey from a promising compound in a laboratory assay to a potential therapeutic agent is complex, often marked by a disparity between in vitro potency and in vivo efficacy. This guide provides an objective comparison of pyridazine-based compounds across different therapeutic areas, presenting supporting experimental data from both in vitro and in vivo studies to aid in the evaluation and development of this important class of molecules.

Anti-inflammatory Activity

A series of novel 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were evaluated for their anti-inflammatory and anticonvulsant properties. The in vitro anti-inflammatory activity was assessed using the bovine serum albumin (BSA) denaturation assay, which measures a compound's ability to inhibit heat-induced protein denaturation, a key feature of inflammation.

Quantitative Efficacy Data: In Vitro Anti-inflammatory Activity
Compound% Inhibition of BSA Denaturation at 50 µg/mL% Inhibition of BSA Denaturation at 100 µg/mL% Inhibition of BSA Denaturation at 200 µg/mL% Inhibition of BSA Denaturation at 500 µg/mL
5a 36.33%49.88%61.43%71.32%
5b 49.33%63.21%79.43%88.77%
5c 51.22%69.34%81.77%89.33%
5d 19.88%27.43%36.78%49.88%
5e 43.76%58.99%70.21%81.40%
5f 40.11%55.43%69.88%80.74%
5g 22.43%31.78%40.21%53.43%
5h 25.76%35.21%40.33%55.21%
Indomethacin (Standard) 68.43%79.32%85.21%93.45%

Anticonvulsant Activity

The in vivo anticonvulsant efficacy of the same series of pyridazine derivatives was evaluated in rodent models using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model helps identify agents effective against absence seizures.

Quantitative Efficacy Data: In Vivo Anticonvulsant Activity
CompoundDose (mg/kg)% Protection (MES Test)% Protection (PTZ Test)
5a 50100%57.4%
5b 50100%47.7%
5c 5073.0%46.6%
5d 5098.9%-
5e 5074.2%53.4%
5f 5078.7%43.2%
5g 5098.9%72.2%
5i 5093.3%-
Phenytoin (Standard) 25100%-
Diazepam (Standard) 4-100%

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways. A novel pyrimido-pyridazine derivative, compound 2b , was investigated for its anticancer potential against human breast adenocarcinoma cells (in vitro) and in a lymphoma-bearing mouse model (in vivo).

Quantitative Efficacy Data: In Vitro and In Vivo Anticancer Activity of Compound 2b
Assay TypeCell Line / Animal ModelMetricResult
In VitroMDA-MB-231 (Human Breast Cancer)Antitumor ActivitySignificant
In VivoLymphoma-bearing miceLifespanSignificantly increased
In VivoLymphoma-bearing miceTumor GrowthSignificantly reduced

Another study focused on a series of pyridazine derivatives tested for their cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines in vitro, and their antitumor activity against Ehrlich's ascites carcinoma (EAC) solid tumors in mice in vivo. Compound 5b from this series demonstrated potent activity and was found to be a strong inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) kinase.

Quantitative Efficacy Data: In Vitro and In Vivo Anticancer Activity of Compound 5b
Assay TypeTargetMetricResult
In VitroHCT-116 (Colon Cancer)Cytotoxic ActivityPotent
In VitroVEGFR Kinase% Inhibition92.2%
In VivoEhrlich's Ascites Carcinoma (EAC) in miceAntitumor ActivitySignificant

Experimental Protocols

In Vitro Anti-inflammatory: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[1] The ability of the test compounds to inhibit heat-induced protein denaturation is measured spectrophotometrically. A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds and the standard drug (Indomethacin) are prepared. Various concentrations of the test compounds are added to the BSA solution and incubated at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes. After cooling, the turbidity is measured at 660 nm. The percentage of inhibition is calculated.

In Vivo Anticonvulsant: Maximal Electroshock (MES) Test

This test is used to screen for compounds effective against generalized tonic-clonic seizures. Animals are administered the test compound or vehicle. After a set absorption time, a supramaximal electrical stimulus is delivered via corneal electrodes. The animal is observed for the presence or absence of the hind limb tonic extensor phase. The ability of the compound to prevent this phase is considered a measure of anticonvulsant activity.

In Vivo Anticonvulsant: Pentylenetetrazol (PTZ)-induced Seizure Test

This model is used to identify agents effective against absence seizures.[1] Animals are pre-treated with the test compound or vehicle. Subsequently, a convulsive dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously. The animals are then observed for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of these seizures is recorded, and the percentage of inhibition is calculated.[1]

In Vitro Anticancer: Cytotoxicity Assay (e.g., MTT or SRB Assay)

Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231) are cultured in appropriate media.[2][3] Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the pyridazine-based compounds for a specified period (e.g., 48-72 hours). A reagent like MTT or SRB is added, which is converted into a colored product by viable cells. The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Anticancer: Tumor Xenograft Model

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., 1 x 10^6 cells).[4] Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[4] The mice are then randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal, oral). Tumor volume and body weight are measured regularly. The study concludes when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is a key efficacy parameter.[4]

Visualizing the Pathways and Processes

To better understand the context of these efficacy studies, the following diagrams illustrate a typical drug discovery workflow and a key signaling pathway targeted by some of these pyridazine compounds.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation cluster_3 Clinical Trials Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Lead Generation->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling Candidate Selection Candidate Selection ADME/Tox Profiling->Candidate Selection Animal Model Studies (Efficacy & Safety) Animal Model Studies (Efficacy & Safety) Candidate Selection->Animal Model Studies (Efficacy & Safety) Preclinical Development Preclinical Development Animal Model Studies (Efficacy & Safety)->Preclinical Development Phase I Phase I Preclinical Development->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval G Pyridazine Compound Pyridazine Compound VEGFR-2 VEGFR-2 Pyridazine Compound->VEGFR-2 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway VEGFR-2->Ras/Raf/MEK/ERK Pathway Activates VEGF VEGF VEGF->VEGFR-2 Binds Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Angiogenesis Angiogenesis Ras/Raf/MEK/ERK Pathway->Angiogenesis

References

Assessing the Metabolic Stability of 6-Methoxypyridazine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating more frequent dosing and increasing the risk of patient non-compliance. This guide provides a comparative assessment of the metabolic stability of 6-Methoxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide draws upon data from structurally related pyridazine derivatives and established principles of drug metabolism to provide a predictive assessment. Furthermore, it outlines the standard experimental protocols used to determine metabolic stability, offering a framework for the empirical evaluation of this compound and its potential alternatives.

Executive Summary

Experimental Protocols

The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for evaluating the metabolic fate of new chemical entities.[1][2] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Liver Microsomal Stability Assay Protocol

1. Preparation of Reagents:

  • Test Compound Stock Solution: A 10 mM stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Liver Microsomes: Pooled human or other species (e.g., rat, mouse) liver microsomes are thawed on ice immediately before use. The protein concentration is adjusted to a working concentration (typically 0.5-1 mg/mL) with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • NADPH-Regenerating System: A solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a buffer to ensure a sustained supply of the necessary cofactor for CYP-mediated reactions.

2. Incubation:

  • The test compound is added to the microsomal suspension to a final concentration typically ranging from 1 to 10 µM.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • A control incubation without the NADPH-regenerating system is run in parallel to assess non-enzymatic degradation.

  • A positive control compound with known metabolic stability is also included to validate the assay performance.

3. Time-Point Sampling and Reaction Termination:

  • Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

4. Sample Analysis:

  • The terminated samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The concentration of the parent compound at each time point is determined.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration used in the incubation.

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on the metabolic stability of pyridazine-containing compounds, the following table summarizes data from a study on a series of piperazin-1-ylpyridazines.[3] This data highlights the significant variability in metabolic stability that can arise from seemingly minor changes to the molecular structure.

Compound IDStructureMLM t½ (min)HLM t½ (min)
1 4-(4-(6-(3-fluorophenoxy)pyridazin-3-yl)piperazin-1-yl)-N,N-dimethylbenzamide~3~3
17 4-(4-(6-(3-fluorophenoxy)pyrazin-2-yl)piperazin-1-yl)-N,N-dimethylbenzamide<2<2
29 4-(4-(6-(3-fluorophenoxy)pyridazin-3-yl)-2,6-diazaspiro[3.3]heptan-2-yl)-N,N-dimethylbenzamide113105

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes

This data demonstrates that while a piperazin-1-ylpyridazine (Compound 1 ) can be rapidly metabolized, replacing the pyridazine with a pyrazine (Compound 17 ) can further decrease stability.[3] Conversely, modifying the piperazine linker to a diazaspiro-heptane (Compound 29 ) dramatically increases the metabolic half-life by over 30-fold.[3]

Potential Metabolic Pathways of this compound

Based on the known metabolism of pyridazine derivatives, several metabolic pathways can be postulated for this compound. The primary routes of metabolism are likely to involve oxidation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 6-MPCA This compound N-Oxide Pyridazine N-Oxide 6-MPCA->N-Oxide N-Oxidation (CYPs, FMOs) Hydroxylated Hydroxylated Pyridazine 6-MPCA->Hydroxylated Hydroxylation (CYPs) O-Demethylated O-Demethylated Metabolite 6-MPCA->O-Demethylated O-Demethylation (CYPs) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGTs) O-Demethylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate O-Demethylated->Sulfate Sulfation (SULTs)

Caption: Postulated metabolic pathways for this compound.

The pyridazine ring is susceptible to N-oxidation on either of the nitrogen atoms and hydroxylation on the carbon atoms.[4] The methoxy group can undergo O-demethylation, a common metabolic reaction catalyzed by CYPs. The resulting hydroxylated or demethylated metabolites can then be further conjugated in Phase II metabolism, for instance, through glucuronidation or sulfation. Aldehyde oxidase may also play a role in the metabolism of the pyridazine ring.[4]

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates the typical workflow for an in vitro metabolic stability study.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH-Regenerating System pre_incubate Pre-incubate Test Compound and Microsomes at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH-Regenerating System pre_incubate->initiate_reaction time_points Collect Aliquots at Multiple Time Points initiate_reaction->time_points terminate_reaction Terminate Reaction (e.g., with Acetonitrile) time_points->terminate_reaction centrifuge Centrifuge to Pellet Proteins terminate_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis quantify Quantify Parent Compound Remaining lcms_analysis->quantify plot_data Plot ln(% Remaining) vs. Time quantify->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Alternatives and Bioisosteric Replacements

Given the potential for metabolism of the pyridazine ring and the carboxylic acid moiety, exploring bioisosteric replacements is a rational strategy in lead optimization. Carboxylic acids can sometimes be associated with rapid metabolism via glucuronidation.[5]

Carboxylic Acid Bioisosteres:

  • Tetrazoles: These are common bioisosteres of carboxylic acids, often exhibiting similar acidity but with altered physicochemical properties that can influence metabolic stability.

  • Sulfonamides: This functional group can also mimic a carboxylic acid and may offer improved metabolic stability.

  • Hydroxamic acids: While also susceptible to metabolism, they present an alternative with different binding and metabolic profiles.

The choice of a suitable bioisostere will depend on the specific project goals and the structure-activity relationships of the compound series. It is crucial to empirically determine the metabolic stability of any proposed alternatives.

Conclusion

The metabolic stability of this compound is a key parameter that will influence its potential as a drug candidate. While direct experimental data is currently lacking, insights from related pyridazine structures suggest that it may be susceptible to oxidative metabolism. The provided experimental protocol for a liver microsomal stability assay offers a robust method for determining its metabolic fate. The comparative data from other pyridazine-containing compounds underscore the profound impact of structural modifications on metabolic stability, highlighting the importance of empirical testing. Future work should focus on obtaining quantitative in vitro metabolic stability data for this compound and its bioisosteric analogues to guide further drug design and development efforts.

References

Safety Operating Guide

Proper Disposal of 6-Methoxypyridazine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the safe handling and proper disposal of 6-Methoxypyridazine-3-carboxylic acid (CAS No: 56434-28-7), a compound frequently utilized in pharmaceutical development, agricultural chemical formulation, and biochemical research.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling.[2][3] It is harmful if swallowed, causes skin and serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[6]

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter if dust is generated or ventilation is inadequate.[6]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7] An eyewash station and safety shower must be readily accessible.[8]

Quantitative Hazard Data

The following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[2][3][4][5]
Skin Irritation (Category 2)H315Causes skin irritation[2][3][4][5]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation[2][3][4][5]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled[2][3][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335May cause respiratory irritation[2][3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect un- or non-recyclable solutions and solid residues in a designated, properly labeled, and sealed container. This container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, should be considered contaminated. These should be collected in a separate, clearly labeled container.[6]

Step 2: In-Lab Neutralization (If Applicable and Permitted)
  • Due to the acidic nature of the carboxylic acid group, neutralization may be a preliminary step if permitted by institutional guidelines. However, for this specific compound, direct disposal through a licensed service is the recommended and safer approach.

Step 3: Professional Waste Disposal
  • Engage a Licensed Contractor: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[6] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Incineration: A common method for disposal of this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][9]

Step 4: Decontamination of Work Area
  • Thoroughly clean and decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and follow standard laboratory decontamination procedures.

Step 5: Documentation
  • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor.

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.[6][7]

  • Ensure adequate ventilation.[6][7]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust formation, and place it into a suitable container for disposal.[6][8]

  • Do not let the product enter drains or waterways.[5][6][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 6-Methoxypyridazine- 3-carboxylic acid waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Residue or Unused Product assess_waste->solid_waste contaminated_materials Contaminated PPE, Glassware, etc. assess_waste->contaminated_materials segregate Segregate and Collect in Labeled, Sealed Containers solid_waste->segregate contaminated_materials->segregate store Store in Cool, Dry, Well-Ventilated Area segregate->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor vendor_disposal Arrange for Pickup and Disposal via Incineration contact_vendor->vendor_disposal document Document Disposal Process vendor_disposal->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 6-Methoxypyridazine-3-carboxylic acid, including personal protective equipment (PPE), handling procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 56434-28-7

  • Molecular Formula: C₆H₆N₂O₃

Primary Hazards:

  • Irritant[1]

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye Protection Chemical safety goggles or glasses with side shieldsMust conform to EN166, ANSI Z87.1, or equivalent standards. A face shield may be required for large quantities or when there is a risk of splashing.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[3][7]
Respiratory Protection Air-purifying respirator with appropriate cartridgesRequired when engineering controls are insufficient, or when handling large quantities. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] Respirators must be tested and approved under government standards like NIOSH (US) or CEN (EU).[3][7]
Body Protection Laboratory coatA standard lab coat is required to prevent skin contact.[5] For larger quantities, a chemical-resistant apron may be necessary.[8]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[4]

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ensure appropriate exhaust ventilation is available where dust may be formed.[7][9]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing unnecessary items and ensuring spill cleanup materials are readily accessible.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid material within a fume hood to avoid inhalation of dust.

    • Use spark-proof tools and avoid actions that could generate dust.[10]

    • Keep containers tightly closed when not in use.[6]

  • Dissolving:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

    • Decontaminate all equipment and the work surface after use.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed and store in a suitable, closed container.[9]

  • Store away from incompatible materials and sources of ignition.[5]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9][10]

  • Spills:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]

    • For large spills, evacuate the area and contact emergency services.[8]

    • Avoid breathing dust and ensure adequate ventilation during cleanup.[9]

Disposal Plan:

  • Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[7]

  • Do not allow the product to enter drains or waterways.[9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Workspace & Spill Kit B->C D Weigh & Transfer Solid C->D Proceed to Handling E Dissolve in Solvent D->E F Conduct Experiment E->F G Decontaminate Equipment & Workspace F->G Experiment Complete H Dispose of Waste G->H I Remove PPE & Wash Hands H->I J Spill M Evacuate & Notify Supervisor J->M K Exposure L Follow First-Aid Procedures K->L L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxypyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methoxypyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.